molecular formula C9H21N3 B1300845 Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine CAS No. 510764-57-5

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine

Cat. No.: B1300845
CAS No.: 510764-57-5
M. Wt: 171.28 g/mol
InChI Key: CWJPMGXDTZDMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine, identified by its systematic name 3-(1,3-diazinan-1-yl)-N,N-dimethylpropan-1-amine , is a nitrogen-containing heterocyclic compound of significant interest in advanced chemical research. The structure features a 1,3-diazinane (tetrahydropyrimidine) ring linked via a propyl chain to a dimethylamine group . This molecular architecture, rich in hydrogen bond acceptors and donors, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry . Heterocyclic amines of this class are frequently investigated as key intermediates in the synthesis of more complex molecules, particularly for constructing compounds that interact with biological systems . Its potential utility lies in its application in Dimroth-type rearrangement reactions, a versatile tool for synthesizing pharmacologically relevant heterocycles such as 4-aminopyrimidines and 4-anilinoquinazolines, which are core structures in various kinase inhibitors . Researchers value this compound for developing novel synthetic routes and for its role in probing biochemical pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety precautions should be observed, as the compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

3-(1,3-diazinan-1-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)6-4-8-12-7-3-5-10-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJPMGXDTZDMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353800
Record name Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-57-5
Record name Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine, a molecule of interest for researchers and professionals in drug development. In the absence of a direct, established protocol, this document outlines a rational, multi-step synthetic strategy grounded in fundamental principles of organic chemistry. The proposed synthesis involves the initial formation of the 1,4,5,6-tetrahydropyrimidine ring, followed by a carefully orchestrated selective N-alkylation to introduce the dimethylaminopropyl side chain. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses the critical aspects of reaction control and product characterization, thereby offering a robust framework for the successful synthesis of the target compound.

Introduction and Strategic Overview

This compound is a substituted cyclic diamine whose synthesis is not extensively documented in current chemical literature. Its structure, featuring a tetrahydropyrimidine core and a dimethylaminopropyl substituent, suggests potential applications in medicinal chemistry, warranting the development of a reliable synthetic route. This guide proposes a logical and feasible synthetic approach, divided into two key stages:

  • Stage 1: Synthesis of the 1,4,5,6-Tetrahydropyrimidine Core: This initial phase focuses on the construction of the foundational heterocyclic ring system.

  • Stage 2: Selective N-Alkylation: This subsequent stage addresses the challenge of introducing the dimethylaminopropyl group onto one of the nitrogen atoms of the tetrahydropyrimidine ring in a controlled manner.

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_stage1 Stage 1: Tetrahydropyrimidine Synthesis cluster_stage2 Stage 2: Selective N-Alkylation A 1,3-Diaminopropane C 1,4,5,6-Tetrahydropyrimidine A->C Cyclocondensation B Formamide B->C D 1,4,5,6-Tetrahydropyrimidine F 1-Boc-tetrahydropyrimidine D->F Mono-Boc Protection E Di-tert-butyl dicarbonate (Boc)2O E->F H 1-(3-(Dimethylamino)propyl)-3-Boc-tetrahydropyrimidine F->H N-Alkylation G 3-(Dimethylamino)propyl chloride G->H J This compound H->J Boc Deprotection I Trifluoroacetic acid (TFA) I->J

Caption: Proposed two-stage synthetic workflow for this compound.

Stage 1: Synthesis of the 1,4,5,6-Tetrahydropyrimidine Core

The formation of the tetrahydropyrimidine ring is the initial critical step. While various methods exist for synthesizing substituted pyrimidines, such as the Biginelli reaction, these often yield highly functionalized products.[1][2][3] For the synthesis of the unsubstituted 1,4,5,6-tetrahydropyrimidine, a cyclocondensation reaction between 1,3-diaminopropane and a suitable one-carbon electrophile is the most direct approach.

Mechanistic Considerations

The reaction between a diamine and a carbonyl-containing compound, in this case, formamide, proceeds through a nucleophilic addition-elimination pathway. The amine groups of 1,3-diaminopropane act as nucleophiles, attacking the electrophilic carbonyl carbon of formamide. This is followed by the elimination of water to form the cyclic imine, which is the tetrahydropyrimidine ring. The use of formamide as the C1 source is advantageous due to its commercial availability and reactivity.

Experimental Protocol: Synthesis of 1,4,5,6-Tetrahydropyrimidine

Materials:

  • 1,3-Diaminopropane

  • Formamide

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-diaminopropane (1 equivalent) and formamide (1.1 equivalents).

  • Add toluene as an azeotropic solvent to facilitate the removal of water.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield pure 1,4,5,6-tetrahydropyrimidine.

Characterization:

The structure of the synthesized 1,4,5,6-tetrahydropyrimidine should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence and integration of the protons on the heterocyclic ring and the methylene groups.

  • ¹³C NMR: To verify the number and types of carbon atoms.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • IR Spectroscopy: To identify the characteristic N-H and C-N stretching frequencies.

Stage 2: Selective N-Alkylation

The primary challenge in the second stage is the selective mono-alkylation of the tetrahydropyrimidine ring. The presence of two secondary amine groups creates the possibility of di-alkylation, leading to an undesired byproduct. To circumvent this, a protection-alkylation-deprotection strategy is proposed.

Mono-Boc Protection of Tetrahydropyrimidine

The use of the tert-butyloxycarbonyl (Boc) protecting group is a well-established method for the temporary masking of amine functionality.[4] A facile route for the mono-Boc protection of diamines involves the sequential addition of one equivalent of a strong acid (like HCl) to form the mono-salt, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O).[5] This method leverages the difference in basicity between the free amine and the protonated amine to achieve selectivity.

3.1.1. Experimental Protocol: Synthesis of 1-Boc-1,4,5,6-tetrahydropyrimidine

Materials:

  • 1,4,5,6-Tetrahydropyrimidine

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1,4,5,6-tetrahydropyrimidine (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath and slowly add one equivalent of HCl (as a solution in a suitable solvent like ether or dioxane).

  • Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.

  • To this mixture, add di-tert-butyl dicarbonate (1.1 equivalents) followed by the slow addition of triethylamine (2.2 equivalents) to neutralize the HCl and facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Boc-1,4,5,6-tetrahydropyrimidine.

N-Alkylation of 1-Boc-tetrahydropyrimidine

With one of the nitrogen atoms protected, the remaining secondary amine is available for selective alkylation. The alkylating agent of choice is 3-(dimethylamino)propyl chloride, which will introduce the desired side chain.

3.2.1. Mechanistic Considerations

This reaction is a standard nucleophilic substitution (Sₙ2) reaction. The unprotected nitrogen atom of 1-Boc-tetrahydropyrimidine acts as a nucleophile, attacking the electrophilic carbon atom of 3-(dimethylamino)propyl chloride and displacing the chloride leaving group. The presence of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction.

3.2.2. Experimental Protocol: Synthesis of 1-(3-(Dimethylamino)propyl)-3-Boc-1,4,5,6-tetrahydropyrimidine

Materials:

  • 1-Boc-1,4,5,6-tetrahydropyrimidine

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-Boc-1,4,5,6-tetrahydropyrimidine (1 equivalent) in acetonitrile or DMF, add 3-(dimethylamino)propyl chloride hydrochloride (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield the desired N-alkylated product.

Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target molecule. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent.

3.3.1. Mechanistic Considerations

The Boc group is labile in the presence of strong acids. The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a carbocation (isobutylene and tert-butanol) and the release of carbon dioxide. The desired amine is obtained as its corresponding salt, which can be neutralized in a subsequent workup step.

3.3.2. Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(3-(Dimethylamino)propyl)-3-Boc-1,4,5,6-tetrahydropyrimidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by pouring the reaction mixture into a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product, this compound, can be further purified by distillation or chromatography if necessary.

Data Presentation and Characterization

A summary of the key reaction parameters and expected outcomes is presented in the table below.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Expected Yield
1 1,3-Diaminopropane, FormamideTolueneReflux4-8Moderate to High
2 1,4,5,6-Tetrahydropyrimidine(Boc)₂O, HCl, Et₃N, DCM0 to RT12-16High
3 1-Boc-tetrahydropyrimidine3-(Dimethylamino)propyl chloride, K₂CO₃, ACN60-8012-24Moderate to High
4 1-(3-(Dimethylamino)propyl)-3-Boc-tetrahydropyrimidineTFA, DCMRT1-2High

Final Product Characterization:

The final product should be thoroughly characterized to confirm its identity and purity using:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the complete structure, including the presence of both the tetrahydropyrimidine ring and the dimethylaminopropyl side chain.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

  • Purity Analysis: By Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide outlines a rational and experimentally sound synthetic strategy for the preparation of this compound. By breaking down the synthesis into two manageable stages—the formation of the tetrahydropyrimidine core and its subsequent selective N-alkylation—this document provides a clear roadmap for researchers. The detailed protocols, grounded in established chemical principles, offer a solid starting point for the successful synthesis and characterization of this target molecule. The application of a protection-deprotection strategy is key to overcoming the challenge of selective functionalization of the symmetrical diamine core. Careful execution of these steps, coupled with rigorous in-process monitoring and final product characterization, will be crucial for obtaining the desired compound in good yield and purity.

References

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. [Link]

  • Kidwai, M., et al. (2005). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6666. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Mobinikhaledi, A., Foroughifar, N., & Khodaei, M. M. (2010). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 9(4), 387–393. [Link]

  • US Patent 7,723,547 B2. (2010). Process for the synthesis of DMAPA.
  • US Patent 2010/0105952 A1. (2010). Process for the synthesis of dmapa.
  • US Patent 7,148,364 B2. (2006). Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.
  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 735. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). Organic Letters, 13(16), 4284–4287. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2018). Organic Process Research & Development, 22(9), 1235–1242. [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 785-790. [Link]

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-Protected Diamines. N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines. Synthetic Communications, 20(16), 2559-2564. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N, N´-diprotected amines using iron(III)-catalysis. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2018). The Journal of Organic Chemistry, 83(15), 8345–8352. [Link]

  • Synthesis of protected primary amines. [Link]

  • Synthesis and biological studies of N-alkylated cyclic diamines. (2007). Bioorganic & Medicinal Chemistry, 15(12), 4108-4114. [Link]

  • The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. [Link]

  • One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][6]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. (2018). Molecules, 23(11), 2854. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. [Link]

Sources

"Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. By integrating established chemical principles with data from analogous structures, this document serves as a vital resource for researchers, scientists, and professionals in pharmaceutical development.

Introduction and Strategic Importance

This compound (CAS No. 510764-57-5) is a tertiary amine featuring a saturated 1,3-diazinane (tetrahydropyrimidine) ring.[1] This unique combination of a flexible alkyl-amine chain and a conformationally defined heterocyclic core makes it a compelling building block for medicinal chemistry. The tetrahydropyrimidine scaffold is a core constituent in numerous biologically active molecules and pharmacophores, valued for its hydrogen bonding capabilities and structural rigidity.[2] Concurrently, the dimethylaminopropyl moiety is a well-established pharmacophore in numerous approved drugs, often contributing to improved solubility, receptor binding, and favorable pharmacokinetic profiles.

The strategic value of this molecule lies in its potential as a scaffold for developing novel chemical entities. Its tertiary amine can be quaternized to enhance solubility or used as a catalytic center, while the secondary amine within the tetrahydropyrimidine ring offers a reactive site for further functionalization, paving the way for the creation of diverse chemical libraries.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name N,N-Dimethyl-3-(tetrahydropyrimidin-1(2H)-yl)propan-1-aminePubChem[1]
Synonyms This compound, 3-(1,3-diazinan-1-yl)-N,N-dimethylpropan-1-aminePubChem[1]
CAS Number 510764-57-5PubChem[1]
Molecular Formula C₉H₂₁N₃PubChem[1]
Molecular Weight 171.28 g/mol Calculated
Appearance Predicted: Colorless to pale yellow liquidInferred
Boiling Point Not experimentally determined; estimated >200 °CInferred
Solubility Predicted to be soluble in water and polar organic solventsInferred

Synthesis and Structural Elucidation

While specific peer-reviewed synthesis protocols for this exact molecule are not widely published, a robust and logical synthetic pathway can be designed based on established nucleophilic substitution reactions. The proposed method involves the N-alkylation of tetrahydropyrimidine with a suitable three-carbon electrophile bearing a dimethylamino group.

Proposed Synthetic Workflow

The most direct approach is the reaction of tetrahydropyrimidine with 3-(dimethylamino)propyl chloride. A non-nucleophilic base is included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow reagent1 Tetrahydropyrimidine reaction N-Alkylation (Reflux, 8-12h) reagent1->reaction reagent2 3-(Dimethylamino)propyl chloride reagent2->reaction base Triethylamine (Base) Acetonitrile (Solvent) base->reaction product This compound workup Aqueous Workup & Purification (Distillation) workup->product reaction->workup

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetrahydropyrimidine (1.0 eq) and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution to act as an acid scavenger. Subsequently, add 3-(dimethylamino)propyl chloride (1.1 eq) dropwise at room temperature. The causality for using triethylamine is to neutralize the hydrochloric acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation.

Structural Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show a singlet for the six protons of the N(CH₃)₂ group around δ 2.2-2.3 ppm. Methylene protons adjacent to the nitrogen atoms will appear as triplets between δ 2.4-2.8 ppm. The protons of the tetrahydropyrimidine ring will exhibit multiplets in the δ 1.6-1.9 ppm and δ 2.8-3.2 ppm regions.

  • ¹³C NMR: The spectrum should display distinct signals for the two methyl carbons of the dimethylamino group around δ 45 ppm. The methylene carbons of the propyl chain and the tetrahydropyrimidine ring will appear in the δ 20-60 ppm range.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 171. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 156) and cleavage of the propyl chain.

Chemical Reactivity and Applications in Drug Development

The molecule's structure contains two key reactive centers: the tertiary dimethylamino group and the N-H group within the tetrahydropyrimidine ring.

  • Tertiary Amine: This group imparts basicity to the molecule, allowing for the formation of acid-addition salts to improve aqueous solubility and crystallinity—a common strategy in drug formulation. It can also be oxidized to an N-oxide, a potential metabolic pathway or a deliberate prodrug strategy.[3][4]

  • Tetrahydropyrimidine Ring: The secondary amine in the ring is nucleophilic and can undergo further substitution, acylation, or be used in condensation reactions. This allows the molecule to serve as a versatile scaffold for building more complex structures.

Potential Therapeutic Applications

The tetrahydropyrimidine motif is present in a wide range of biologically active compounds, suggesting its potential for broad therapeutic applications.[2] The dimethylaminopropyl side-chain is a known component of drugs targeting the central nervous system, such as antidepressants and antipsychotics, where it often interacts with transporters or receptors.[5][6] Consequently, derivatives of this compound could be investigated for:

  • CNS Disorders: As probes for serotonin or dopamine transporters.[5]

  • Antimicrobial Agents: The heterocyclic nature of the pyrimidine ring is a feature of many antimicrobial and antiviral compounds.[7]

  • Enzyme Inhibition: The structure could serve as a starting point for designing inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), where amine-containing heterocycles play a crucial role in binding.[8]

Safety and Handling

Based on data from chemical suppliers, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

Self-Validating Laboratory Protocol:

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Handling: Work in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

This rigorous approach ensures that experimental procedures inherently validate safety standards, minimizing risk to personnel.

References

Sources

An In-depth Technical Guide to the Mechanism of Action of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of a Privileged Scaffold

The tetrahydropyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous pyrimidines allows it to interact with a wide array of biological targets, while its synthetic tractability, often through multicomponent reactions like the Biginelli reaction, makes it a fertile ground for derivatization and optimization.[1][2] This guide moves beyond a simple cataloging of activities to provide a deep, mechanistic understanding of how these derivatives function at a molecular level. We will explore the key enzymatic and cellular pathways they modulate, detail the experimental methodologies required to validate these mechanisms, and offer insights into the rationale behind these scientific choices, empowering researchers to effectively harness the therapeutic potential of this remarkable chemical class.

Section 1: Inhibition of Acetylcholinesterase (AChE) – A Cornerstone in Neurodegenerative Disease Therapy

One of the most clinically significant mechanisms of action for tetrahydropyrimidine derivatives is the inhibition of acetylcholinesterase (AChE).[3][4] This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate in the synaptic cleft, thereby terminating neuronal signals.[5][6] In pathologies like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline. By inhibiting AChE, these derivatives increase the concentration and residence time of ACh in the synapse, enhancing cholinergic signaling.[5][7]

Molecular Mechanism at the Cholinergic Synapse

The core function of an AChE inhibitor is to prevent the breakdown of acetylcholine. Tetrahydropyrimidine derivatives can engage with the active site of AChE, which contains a catalytic triad and a peripheral anionic site (PAS), through various non-covalent interactions. This binding event physically obstructs the entry of acetylcholine or interferes with the catalytic process, preserving the neurotransmitter so it can continue to stimulate postsynaptic receptors.[8]

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Free ACh ACh_Vesicle->ACh_Free Release AChE AChE Enzyme Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products ACh_Free->AChE Hydrolysis AChR ACh Receptor ACh_Free->AChR Binds THP Tetrahydropyrimidine Inhibitor THP->AChE Inhibits Signal Signal Propagation AChR->Signal

Caption: Mechanism of AChE inhibition by tetrahydropyrimidine derivatives in the synaptic cleft.

Quantitative Analysis of AChE Inhibition

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to reduce enzyme activity by 50%. This is a critical parameter in drug development for comparing lead compounds.

Compound ClassExample SubstitutionsAChE IC50 (µM)Reference
Pyrazinamide-THPMs4-(4-chlorophenyl)0.11[4]
Pyridine-THPMs4-methyl substituted0.082[9]
Salicylanilide CarbamatesVaried N,N-disubstituted38.9 - 89.7[10]
Tacrine-Schiff Base HybridsVaried aromatic aldehydes0.12 - 9.4 (nM)[11]
Experimental Protocol: The Ellman's Assay for AChE Activity

This spectrophotometric method is the gold standard for measuring AChE activity and its inhibition.[12][13]

  • Principle of the Assay: The rationale is to use a surrogate substrate for ACh, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[14] An inhibitor will slow this rate.

  • Methodology:

    • Reagent Preparation:

      • Phosphate Buffer (0.1 M, pH 8.0).

      • DTNB Solution (10 mM in buffer).

      • ATCh Solution (15 mM in deionized water).

      • AChE Enzyme Solution (e.g., from electric eel, diluted in buffer to a working concentration).

      • Test Compound (Tetrahydropyrimidine derivative) stock solution in DMSO, serially diluted to various concentrations.

    • Assay Setup (96-well plate format):

      • Blank: 180 µL Buffer + 20 µL DMSO.

      • Control (100% Activity): 160 µL Buffer + 20 µL DMSO + 20 µL AChE solution.

      • Test Wells: 160 µL Buffer + 20 µL Test Compound dilution + 20 µL AChE solution.

    • Incubation: Incubate the plate at 25°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 10 µL of DTNB solution and 10 µL of ATCh solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a spectrophotometric plate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (V = ΔAbsorbance/min) for each well.

      • Calculate the percentage of inhibition for each test compound concentration: % Inhibition = [(V_control - V_test) / V_control] * 100.

      • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Self-Validation and Controls (Trustworthiness):

    • Positive Control: A known AChE inhibitor (e.g., Donepezil) should be run in parallel to validate assay performance.

    • Negative Control: The vehicle (DMSO) control establishes the baseline 100% enzyme activity.

    • Substrate Control: A well containing buffer, ATCh, and DTNB without the enzyme ensures no spontaneous substrate hydrolysis is occurring.

Section 2: Dihydropyrimidine Dehydrogenase (DPD) Inhibition – Enhancing Cancer Chemotherapy

Tetrahydropyrimidine derivatives can also act as potent inhibitors of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine. This mechanism is particularly relevant in oncology, as DPD is responsible for degrading over 80% of an administered dose of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[15][16] By inhibiting DPD, these derivatives prevent the rapid breakdown of 5-FU, thereby increasing its plasma concentration, prolonging its half-life, and enhancing its cytotoxic effects on tumor cells.[17]

Molecular Mechanism in 5-FU Metabolism

5-FU exerts its anticancer effect by being converted into active metabolites that disrupt DNA and RNA synthesis.[18] DPD converts 5-FU into the inactive dihydro-5-fluorouracil (DHFU).[19] DPD inhibitors, such as the tetrahydropyrimidine derivative Gimeracil, act as competitive inhibitors, binding to the DPD active site and preventing it from metabolizing 5-FU.[20] This shunts a greater proportion of the 5-FU dose towards the anabolic, cancer-killing pathway.

DPD_Inhibition 5-FU 5-FU DPD DPD Enzyme 5-FU->DPD Catabolism (>80% of dose) Active_Metabolites Active Cytotoxic Metabolites (FdUMP, FUTP) 5-FU->Active_Metabolites Anabolism (Therapeutic Pathway) Inactive_Metabolite Inactive Metabolite (DHFU) DPD->Inactive_Metabolite THP Tetrahydropyrimidine (e.g., Gimeracil) THP->DPD Inhibits Tumor_Cell_Death Tumor Cell Death (Inhibition of DNA/RNA Synthesis) Active_Metabolites->Tumor_Cell_Death

Caption: Role of DPD inhibition in augmenting the therapeutic pathway of 5-Fluorouracil (5-FU).

Experimental Protocol: DPD Deficiency Phenotyping via Uracil Measurement

Directly measuring DPD enzyme activity can be complex. A clinically validated and robust alternative is to measure the plasma concentration of uracil. Since DPD is the primary enzyme for uracil catabolism, deficient DPD activity leads to an accumulation of endogenous uracil. High uracil levels are a reliable proxy for DPD deficiency and predict a patient's risk of severe 5-FU toxicity.[21]

  • Principle of the Assay: This protocol determines the concentration of uracil in a patient's plasma sample using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Methodology:

    • Sample Collection: Collect a whole blood sample in an EDTA tube. It is critical to place the sample on ice immediately to halt any residual enzyme activity.

    • Plasma Separation: Centrifuge the blood sample at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection. Transfer the plasma supernatant to a new, labeled cryovial and freeze at -80°C until analysis.

    • Sample Preparation (Protein Precipitation):

      • Thaw plasma samples on ice.

      • To 100 µL of plasma, add 300 µL of ice-cold methanol containing a known concentration of an internal standard (e.g., ¹³C,¹⁵N₂-Uracil). The internal standard is crucial for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.

      • Vortex vigorously for 30 seconds to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

    • LC-MS/MS Analysis:

      • Transfer the clear supernatant to an autosampler vial.

      • Inject a small volume (e.g., 5-10 µL) onto a suitable LC column (e.g., a C18 reverse-phase column).

      • Use a gradient elution with mobile phases such as water and acetonitrile (both typically containing 0.1% formic acid) to separate uracil from other plasma components.

      • Detect and quantify uracil and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Data Analysis and Interpretation:

      • Generate a standard curve using known concentrations of uracil.

      • Calculate the uracil concentration in the patient samples by comparing the peak area ratio of uracil to the internal standard against the standard curve.

      • Clinical Interpretation:

        • Normal Activity: Uracil < 16 ng/mL. Standard 5-FU dosing.

        • Partial DPD Deficiency: Uracil between 16 ng/mL and 150 ng/mL. Increased risk of toxicity; dose reduction is recommended.[21]

        • Complete DPD Deficiency: Uracil > 150 ng/mL. High risk of life-threatening toxicity; 5-FU is contraindicated.[21]

Section 3: Kinesin Spindle Protein (Eg5) Inhibition – A Mitotic Blockade Strategy

A distinct and powerful mechanism of action for certain tetrahydropyrimidine derivatives, exemplified by the lead compound Monastrol, is the inhibition of the kinesin spindle protein Eg5 (also known as KIF11).[1][22] Eg5 is a plus-end-directed motor protein essential for establishing and maintaining the bipolar mitotic spindle.[3] By cross-linking and pushing apart antiparallel microtubules, Eg5 provides the outward force necessary to separate the centrosomes during prophase.[23]

Molecular Mechanism of Mitotic Arrest

Monastrol is an allosteric inhibitor of Eg5.[24] It does not bind to the ATP or microtubule binding sites but rather to a distinct, remote pocket on the motor domain. This binding event prevents a conformational change necessary for ATP hydrolysis, effectively trapping the motor in a weak microtubule-binding state and inhibiting its motor activity.[24] Without functional Eg5, the outward pushing force is lost, and the spindle collapses into a characteristic "monoaster" (a single aster of microtubules surrounded by chromosomes), leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][22]

Eg5_Inhibition cluster_normal Normal Mitosis cluster_inhibited Mitosis with Monastrol Centrosome1 Centrosome MT1 Microtubules Centrosome1->MT1 Centrosome2 Centrosome MT2 Microtubules Centrosome2->MT2 Eg5 Eg5 Motor Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle Pushes Apart Microtubules Monastrol Monastrol Eg5_Inhibited Eg5 Motor Monastrol->Eg5_Inhibited Allosteric Inhibition Collapsed_Spindle Monoastral Spindle Mitotic_Arrest Mitotic Arrest & Apoptosis Collapsed_Spindle->Mitotic_Arrest Eg5_Inhibited->Collapsed_Spindle Force Generation Blocked

Caption: Inhibition of the Eg5 motor protein by Monastrol prevents bipolar spindle formation.

Quantitative Analysis of Eg5 Inhibition

The effect of Eg5 inhibitors is typically measured by their ability to induce mitotic arrest or cytotoxicity in cancer cell lines that are sensitive to this mechanism.

CompoundCell LineEndpointIC50 / EC50 (µM)Reference
MonastrolHeLaEg5 ATPase Activity6.1[1]
MonastrolHCT116Mitotic Arrest1.2[1]
MonastrolMCF-7Cytotoxicity88 - 100.5[20][25]
MonastrolHeLaCytotoxicity111[20]
Experimental Protocol: Cell-Based Assay for Mitotic Arrest

This imaging-based assay quantifies the percentage of cells arrested in mitosis after treatment with a potential Eg5 inhibitor.

  • Principle of the Assay: Cells treated with an Eg5 inhibitor will arrest in mitosis. Mitotic cells can be identified by their characteristic condensed chromatin and rounded morphology. Staining the cells' DNA with a fluorescent dye allows for visualization and quantification of this phenotype by microscopy or flow cytometry.[26][27]

  • Methodology:

    • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, HCT116) in a 96-well imaging plate at a density that allows for growth without reaching full confluency within the experiment's timeframe. Allow cells to adhere overnight.

    • Cell Synchronization (Optional but Recommended): For a more uniform response, cells can be synchronized at the G1/S boundary. A common method is a double thymidine block.[28] This step ensures a large cohort of cells enters mitosis around the same time, amplifying the observable effect of the mitotic inhibitor.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the tetrahydropyrimidine derivative (e.g., Monastrol). Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel, which also causes mitotic arrest but via a different mechanism).

    • Incubation: Incubate the cells for a period sufficient for them to progress through G2 and enter mitosis (e.g., 16-24 hours).

    • Staining and Fixation:

      • Add Hoechst 33342 (a cell-permeable DNA dye) directly to the live cell media and incubate for 30 minutes.

      • Carefully fix the cells by adding a solution of 4% paraformaldehyde in PBS.

      • Wash gently with PBS.

    • Imaging: Acquire images using a high-content automated microscope. Capture both the phase-contrast (for cell morphology) and fluorescence (for DNA/nuclei) channels.

    • Image Analysis:

      • Use image analysis software to identify and count the total number of cells (based on nuclear stain).

      • Identify and count mitotic cells based on features like increased nuclear fluorescence intensity and condensed chromatin morphology.

      • Calculate the Mitotic Index: Mitotic Index = (Number of Mitotic Cells / Total Number of Cells) * 100.

    • Data Interpretation: A dose-dependent increase in the mitotic index compared to the vehicle control indicates that the compound is inducing mitotic arrest.

  • Rationale for Experimental Choices:

    • HeLa/HCT116 Cells: These are rapidly dividing cancer cell lines, making them ideal for studying cell cycle effects within a reasonable timeframe.[20]

    • Hoechst Dye: Its use on live cells before fixation minimizes the loss of loosely attached mitotic cells that can occur with multi-step antibody staining protocols, ensuring a more accurate quantification.[26]

    • High-Content Imaging: Automating the imaging and analysis provides unbiased, statistically robust data from thousands of cells per well.

Section 4: Concluding Remarks and Future Directions

The tetrahydropyrimidine scaffold demonstrates remarkable mechanistic diversity, effectively engaging distinct and therapeutically valuable targets. Its derivatives function as potent inhibitors of key enzymes in neurodegeneration (AChE) and oncology (DPD, Eg5). The experimental workflows detailed herein—the Ellman's assay, uracil phenotyping, and mitotic index quantification—represent robust, self-validating systems for confirming these mechanisms of action and quantifying compound potency.

The future of tetrahydropyrimidine research lies in leveraging this mechanistic knowledge for multi-target drug design. For instance, could a single derivative be engineered to inhibit both Eg5 and DPD, offering a dual-pronged attack on cancer? Or could AChE inhibition be combined with other neuroprotective properties? As our understanding of these pathways deepens, so too will our ability to rationally design the next generation of tetrahydropyrimidine-based therapeutics.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. Retrieved from [Link]

  • Williams College. (n.d.). Inactivation of Neurotransmitters. Retrieved from [Link]

  • Bidram, E., et al. (2020). Evaluated IC50 values of monastrol's derivatives for MCF-7 and HeLa cell lines and the ∆Gbind. ResearchGate. Retrieved from [Link]

  • ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Retrieved from [Link]

  • Patel, H. V., et al. (2018). Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PMC. Retrieved from [Link]

  • Maliga, Z., et al. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. PubMed. Retrieved from [Link]

  • NIH. (n.d.). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Retrieved from [Link]

  • Giri, R., et al. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Anguissola, S., et al. (2010). Fine Localization of Acetylcholinesterase in the Synaptic Cleft of the Vertebrate Neuromuscular Junction. PMC. Retrieved from [Link]

  • Chapet, N., et al. (2022). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. PMC. Retrieved from [Link]

  • Kamil, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Retrieved from [Link]

  • Ghasemi, J. B., et al. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. PMC. Retrieved from [Link]

  • Lee, A., et al. (2025). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. PMC. Retrieved from [Link]

  • Khadem, S., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. NIH. Retrieved from [Link]

  • Diasio, R. B. (n.d.). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. CancerNetwork. Retrieved from [Link]

  • Anticholinesterases. (n.d.). Williams College. Retrieved from [Link]

  • Giri, R., et al. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. PMC. Retrieved from [Link]

  • Anaeigoudari, A., et al. (2021). Design, Green Synthesis, and Biological Evaluation of New Substituted Tetrahydropyrimidine Derivatives as Acetylcholinesterase Inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Retrieved from [Link]

  • Rieder, D., et al. (2023). Basic Methods of Cell Cycle Analysis. MDPI. Retrieved from [Link]

  • Diasio, R. B., & Lu, Z. (1997). Clinical Implications of Dihydropyrimidine Dehydrogenase (DPD) Activity in 5-FU-based Chemotherapy: Mutations in the DPD Gene, and DPD Inhibitory Fluoropyrimidines. PubMed. Retrieved from [Link]

  • Diasio, R. B. (1997). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. CancerNetwork. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of 5-FU and role of DPD as the rate-limiting enzyme. Retrieved from [Link]

  • NHS. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Retrieved from [Link]

  • Zha, X., et al. (2023). Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase. Retrieved from [Link]

  • Mayer, T. U., et al. (2000). Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone help with the IC50 values of flavanoids, diterpenes or coumarins against pgp?. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Dihydropyrimidine Dehydrogenase Genotype, Varies. Retrieved from [Link]

  • Tohid, H. (2023). Physiology, Acetylcholinesterase. StatPearls. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of the Mitotic Inhibitor Monastrol with Human Kinesin Eg5. Retrieved from [Link]

  • YouTube. (2023). The Mechanism of Fluorouracil (5FU). Retrieved from [Link]

  • Li, L., et al. (n.d.). Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals. SpringerLink. Retrieved from [Link]

  • Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

  • Williams College. (n.d.). Inactivation of Neurotransmitters. Retrieved from [Link]

  • Jejurikar, B. L., & Rohane, S. H. (2024). Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. NIH. Retrieved from [Link]

  • Sakata, Y., et al. (2001). Dihydropyrimidine dehydrogenase (DPD) activity in gastric cancer tissue and effect of DPD inhibitory fluoropyrimidines. PubMed. Retrieved from [Link]

  • JoVE. (2011). Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry. Retrieved from [Link]

Sources

"in silico modeling of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine

Foreword: Navigating the Known and the Novel in Computational Chemistry

In the realm of chemical research and development, we often encounter molecules that are well-documented, with extensive experimental data available. At other times, we face novel structures, or those with sparse public information, requiring us to rely on first principles and predictive methodologies. "this compound" falls into the latter category. A thorough search of prominent chemical databases does not yield a definitive entry for a molecule with this specific name.

This guide, therefore, embarks on a dual mission. First, it serves as a rigorous, practical manual for the in silico modeling of this molecule by positing a chemically logical structure based on its name. Second, it uses this molecule as a case study to demonstrate a comprehensive computational workflow applicable to a wide range of novel small molecules, particularly those containing tertiary amine and saturated heterocyclic moieties. As such, this document is designed for researchers, scientists, and drug development professionals who leverage computational tools to predict, understand, and optimize molecular properties before committing to costly and time-consuming laboratory synthesis and testing.

We will proceed with the assumption that the molecule consists of a 1,3-dinitrogen saturated six-membered ring (tetrahydropyrimidine) connected at the N1 position to a three-carbon propyl chain, which is in turn terminated by a dimethylamino group.

Assumed Molecular Structure:

  • Systematic Name: N,N-dimethyl-3-(tetrahydropyrimidin-1(2H)-yl)propan-1-amine

  • SMILES String: CN(C)CCCN1CCNCC1

  • Molecular Formula: C₉H₂₁N₃

  • Molecular Weight: 171.28 g/mol

This guide is structured to follow a logical progression, from establishing a reliable three-dimensional structure to simulating its dynamic behavior and predicting its potential biological and toxicological profile. Each section is grounded in established scientific principles and provides actionable, step-by-step protocols.

Part 1: Foundational Quantum Analysis via Density Functional Theory (DFT)

The Rationale: Why DFT is the Bedrock of Molecular Modeling

Before we can simulate how a molecule behaves in a complex environment, we must first understand its intrinsic properties in a vacuum. Density Functional Theory (DFT) is the computational workhorse for this task. It provides a robust framework for determining the most stable three-dimensional arrangement of atoms (the ground-state geometry) and the distribution of electrons within the molecule. This electronic structure dictates the molecule's fundamental chemical characteristics.

Expertise & Experience: The choice to begin with DFT is deliberate. An accurate, optimized geometry is non-negotiable for the reliability of all subsequent modeling steps, such as molecular dynamics or docking. Furthermore, DFT calculations yield crucial electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For a molecule like ours, containing multiple nitrogen atoms with lone pairs of electrons, understanding this reactivity is paramount for predicting its behavior as a catalyst, its metabolic stability, or its potential for off-target interactions.

Self-Validation and Trustworthiness in DFT Protocols

A key principle of sound scientific practice is self-validation. In the context of DFT, this is achieved by performing a vibrational frequency analysis after the geometry optimization. A true energy minimum, representing a stable conformation, will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, necessitating further optimization. This check is an indispensable part of any trustworthy DFT protocol.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the steps for a typical DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

Step 1: Input File Preparation Create a 3D structure of the molecule using a molecular builder like Avogadro[1] or MolView[2] and save the coordinates in a format compatible with your chosen software. The input file specifies the computational method, basis set, and the type of calculation.

  • Method Selection: The B3LYP functional is a widely-used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[3]

  • Basis Set Selection: The def2-TZVP basis set is an excellent choice, offering high accuracy for a broad range of elements.[4] For nitrogen-containing compounds, adding diffuse functions (e.g., aug-cc-pVTZ) can be beneficial for describing the lone pairs, though at a higher computational cost.[5][6]

Example Input (Conceptual for ORCA):

Step 2: Execution of the Calculation Submit the input file to the quantum chemistry software. The software will iteratively adjust the atomic positions to minimize the total energy of the system.

Step 3: Analysis of Results Upon completion, analyze the output file to:

  • Confirm Convergence: Ensure the optimization process completed successfully.

  • Verify the Energy Minimum: Check the frequency calculation results. All frequencies should be positive real numbers.

  • Extract Key Data: Record the final optimized energy, the coordinates of the optimized structure, the HOMO and LUMO energies, and the dipole moment.

Data Presentation: Expected DFT Outputs

The results from the DFT calculation should be tabulated for clarity and comparative analysis.

PropertyPredicted ValueSignificance
Final Optimized Energy(e.g., -521.6 Hartree)The ground-state energy of the molecule; a reference for stability comparisons.
HOMO Energy(e.g., -6.2 eV)Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy(e.g., 1.5 eV)Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap(e.g., 7.7 eV)An indicator of chemical reactivity and kinetic stability.
Dipole Moment(e.g., 2.1 Debye)Measures the molecule's overall polarity, influencing solubility and interactions.
Vibrational FrequenciesNo imaginary frequenciesConfirms the optimized structure is a true energy minimum.
Visualization: DFT Workflow

The logical flow of a DFT analysis can be visualized as follows.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation mol_build 1. Build 3D Structure (e.g., Avogadro) input_file 2. Create Input File (Method: B3LYP, Basis Set: def2-TZVP) mol_build->input_file geom_opt 3. Geometry Optimization input_file->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc check_conv 5. Check for Convergence freq_calc->check_conv check_freq 6. Validate Minimum (No Imaginary Frequencies) check_conv->check_freq check_freq->geom_opt If Invalid extract_data 7. Extract Electronic Properties (HOMO, LUMO, Dipole) check_freq->extract_data If Valid

Caption: Workflow for DFT Geometry Optimization and Electronic Analysis.

Part 2: Unveiling Dynamic Behavior with Molecular Dynamics (MD) Simulations

The Rationale: From a Static Picture to a Dynamic Movie

While DFT provides a highly accurate but static image of our molecule, Molecular Dynamics (MD) simulations allow us to observe its behavior over time, providing a "movie" at the atomic level.[7] This is crucial for understanding properties that depend on movement and interactions with the environment, such as conformational changes, solvation, and transport properties.

Expertise & Experience: For a molecule like this compound, which has a flexible propyl chain and a tetrahydropyrimidine ring capable of ring-puckering, a static DFT structure tells only part of the story. MD simulations in a solvent (e.g., water) will reveal the ensemble of conformations the molecule adopts in solution. This is critical for understanding how it might interact with other molecules, for example, how the tertiary amine group's accessibility is affected by the flexibility of the chain. This dynamic accessibility is a key factor in its potential role as a catalyst.[8]

Self-Validation and Trustworthiness in MD Protocols

The trustworthiness of an MD simulation hinges on reaching thermal equilibrium. This is a state where the system's properties (like temperature, pressure, and density) are stable and no longer drifting. A robust MD protocol includes dedicated equilibration phases (under NVT and NPT ensembles) to ensure the system is well-behaved before the "production" phase, where data is collected for analysis. Monitoring these bulk properties over time is a fundamental self-validating check.

Experimental Protocol: Simulating the Molecule in Solution

This protocol describes a typical workflow for an MD simulation using software like GROMACS, AMBER, or NAMD.[9]

Step 1: System Preparation

  • Force Field Parameterization: The DFT-optimized structure is used as the starting point. A force field, which is a set of parameters describing the potential energy of the system, must be assigned.[10] For small organic molecules, the General Amber Force Field (GAFF) or the OPLS-AA force field are common and reliable choices.[11] Partial atomic charges can be derived from the earlier DFT calculations (e.g., using the RESP or CHELPG methods) for greater accuracy.

  • Solvation: A simulation box is created around the molecule and filled with a chosen solvent, typically water (e.g., TIP3P or SPC/E models), to mimic aqueous conditions.

  • Ionization: If the molecule is charged or to simulate a specific ionic strength, ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and achieve the desired concentration.

Step 2: Energy Minimization The initial system, with the solvent and ions, is subjected to energy minimization to remove any unfavorable steric clashes.

Step 3: Equilibration The system is gradually brought to the desired temperature and pressure through two main phases:

  • NVT Equilibration: The system is simulated at constant Number of particles, Volume, and Temperature. This allows the solvent to relax around the solute while the temperature stabilizes.

  • NPT Equilibration: The simulation continues at constant Number of particles, Pressure, and Temperature. This allows the density of the simulation box to relax to the correct value.

Step 4: Production MD Once the system is equilibrated, the production simulation is run for a desired length of time (e.g., 100 ns to several microseconds). The atomic coordinates are saved at regular intervals (e.g., every 10-100 ps) to create a trajectory for analysis.[12]

Data Presentation: Key Observables from MD Simulations
ObservableTypical Value/ResultSignificance
Root Mean Square Deviation (RMSD)Plateaus after initial riseIndicates the simulation has reached structural equilibrium.
Radius of Gyration (Rg)(e.g., 0.4-0.5 nm)Measures the molecule's compactness and conformational changes over time.
Solvent Accessible Surface Area (SASA)Fluctuates around a mean valueQuantifies the exposure of the molecule to the solvent.
Radial Distribution Functions (RDF)Peaks at specific distancesDescribes the probability of finding solvent molecules or ions around specific atoms.
Diffusion Coefficient(e.g., 1.5 x 10⁻⁵ cm²/s)Measures how quickly the molecule moves through the solvent.
Visualization: MD Simulation Workflow

This diagram illustrates the sequential stages of a complete MD simulation.

MD_Workflow cluster_setup System Setup cluster_run Simulation Execution cluster_post Post-Simulation Analysis dft_geom 1. Start with DFT-Optimized Geometry force_field 2. Assign Force Field (e.g., GAFF) & Charges dft_geom->force_field solvate 3. Solvate in Water Box force_field->solvate add_ions 4. Add Ions for Neutrality solvate->add_ions minimize 5. Energy Minimization add_ions->minimize nvt 6. NVT Equilibration (Constant Temperature) minimize->nvt npt 7. NPT Equilibration (Constant Pressure) nvt->npt production 8. Production MD Run (Data Collection) npt->production trajectory 9. Analyze Trajectory production->trajectory properties 10. Calculate Properties (RMSD, Rg, RDFs) trajectory->properties

Caption: A standard workflow for Molecular Dynamics (MD) simulations.

Part 3: Predicting Safety and Bioavailability with ADMET & QSAR Models

The Rationale: Assessing Real-World Viability and Hazard

Whether a molecule is intended as a drug, an industrial catalyst, or a specialty chemical, understanding its potential interaction with biological systems is crucial for safety and efficacy. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties.[13] These models are often a form of Quantitative Structure-Activity Relationship (QSAR), which mathematically links a molecule's structural features to its biological or toxicological effects.[14][15]

Expertise & Experience: For our target molecule, an ADMET profile provides immediate, actionable insights. For instance, high predicted water solubility (LogS) might be desirable for certain applications, while predicted inhibition of key metabolic enzymes like Cytochrome P450s could be a red flag for drug development or suggest persistence in the environment.[16] Similarly, a positive prediction in an Ames mutagenicity test would raise significant safety concerns.[17] Running this analysis early allows for a "fail fast, fail cheap" approach, prioritizing resources for molecules with the most promising safety and pharmacokinetic profiles.

Self-Validation and Trustworthiness: The Applicability Domain

The predictive power of any QSAR model is confined to its applicability domain (AD) . This refers to the chemical space of the molecules used to train the model. A trustworthy ADMET prediction platform will assess whether the query molecule is structurally similar to the training set. If it falls outside the AD, the prediction is an extrapolation and should be treated with low confidence. This built-in check is a critical component of a self-validating system.

Experimental Protocol: Using Web-Based ADMET Prediction Tools

Numerous user-friendly and scientifically validated web servers are available for ADMET prediction, such as SwissADME[18] and ADMETlab 2.0.

Step 1: Obtain the Molecular Structure The only input required is the chemical structure, typically in the SMILES format (CN(C)CCCN1CCNCC1).

Step 2: Submit to the Web Server Navigate to the chosen web server, paste the SMILES string into the input field, and submit the job.

Step 3: Interpret the Results The server will return a comprehensive report, often categorized into physicochemical properties, pharmacokinetics, drug-likeness, and toxicity.

Step 4: Assess the Applicability Domain Review any warnings or confidence scores provided by the platform. Note whether the predictions are considered reliable based on the molecule's structural features.

Data Presentation: A Sample ADMET Profile

The output from an ADMET prediction tool can be summarized in a comprehensive table.

Property CategoryParameterPredicted Value/OutcomeInterpretation
Physicochemical Water Solubility (LogS)(e.g., -1.5)Moderately soluble.
Lipophilicity (LogP)(e.g., 1.2)Acceptable lipophilicity.
Pharmacokinetics GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB)YesThe molecule may cross into the central nervous system.[19]
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells.
Metabolism CYP1A2 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
Toxicity Ames MutagenicityNoNot predicted to be mutagenic.
hERG InhibitionLow RiskLow probability of causing cardiotoxicity.
HepatotoxicityYesPotential risk of liver toxicity.
Visualization: ADMET Prediction Workflow

The process of obtaining an ADMET profile is straightforward and can be depicted as follows.

ADMET_Workflow cluster_input Input cluster_platform Prediction Platform cluster_output Output & Interpretation smiles 1. Provide Molecular Structure (SMILES String) web_server 2. Submit to Web Server (e.g., SwissADME, ADMETlab) smiles->web_server physchem Physicochemical Properties web_server->physchem pk Pharmacokinetics (ADME) web_server->pk tox Toxicity Prediction web_server->tox drug_like Drug-Likeness web_server->drug_like ad_check 3. Check Applicability Domain physchem->ad_check pk->ad_check tox->ad_check drug_like->ad_check

Sources

An In-Depth Technical Guide to the Solubility and Stability of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental design. It details methodologies for determining pH-solubility profiles and developing a stability-indicating analytical method. Furthermore, it outlines a systematic approach to forced degradation studies, aligning with international regulatory expectations to ensure the generation of robust and reliable data essential for downstream applications.

Introduction: The Imperative of Physicochemical Characterization

This compound is a tertiary amine containing a saturated tetrahydropyrimidine heterocycle and a propyl chain. While its specific applications are varied, its structural motifs are common in pharmacologically active agents and industrial chemicals. Tertiary amines, for instance, are prevalent in selective serotonin reuptake inhibitors (SSRIs) and as catalysts.[1][2] The utility of any such compound is fundamentally governed by its physicochemical properties, primarily its solubility and stability.

  • Solubility dictates the bioavailability of a drug substance, influences formulation strategies, and affects the homogeneity of reaction mixtures. For amines, solubility is critically dependent on pH due to the basic nature of the nitrogen atom.

  • Stability defines a compound's shelf-life and determines its degradation pathways.[3] Understanding how a molecule degrades under various environmental stressors is a regulatory requirement and is crucial for ensuring safety and efficacy, as degradation products can be inactive or potentially toxic.[4][5]

This guide establishes the foundational experiments required to build a comprehensive solubility and stability profile for this compound, grounding each protocol in established scientific principles and regulatory standards set forth by the International Council for Harmonisation (ICH).[6]

Foundational Physicochemical Properties

Before embarking on extensive solubility and stability studies, it is crucial to determine or estimate key physicochemical parameters that govern the behavior of the molecule.

2.1 Ionization Constant (pKa)

The pKa is the pH at which the compound exists in a 50:50 equilibrium between its ionized (protonated) and non-ionized (free base) forms. For this compound, the tertiary amine is the primary basic center. Its protonation state will drastically influence solubility, as the charged, protonated form is generally much more water-soluble than the neutral free base. The pKa can be predicted using computational software or determined experimentally via potentiometric titration. Given its structure as an aliphatic amine, the pKa is expected to be in the basic range, likely between 9 and 11.[7]

2.2 Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP indicates greater lipid solubility and potentially lower aqueous solubility. This can be determined experimentally using the shake-flask method or estimated via software.

Aqueous Solubility Assessment: The pH-Solubility Profile

The most critical factor affecting the solubility of an amine is the pH of the aqueous medium. Therefore, determining the pH-solubility profile is an essential first step. The shake-flask method is the gold standard for determining thermodynamic solubility.

3.1 Causality Behind Experimental Choices

  • Why a pH Range? By testing a range of pH values that bracket the compound's pKa, we can observe the dramatic shift in solubility as the molecule transitions from its predominantly ionized, water-soluble form (at pH < pKa) to its neutral, less soluble form (at pH > pKa).

  • Why Shake-Flask? This method allows the system to reach thermodynamic equilibrium between the dissolved and solid states of the compound, providing a true measure of its intrinsic solubility under specific conditions, as opposed to kinetic solubility which can overestimate this value.

  • Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) ensures that the results are reproducible and relevant to standard or physiological conditions.

3.2 Experimental Protocol: Shake-Flask pH-Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically and chemically relevant range (e.g., pH 2, 4, 6, 7.4, 9, and 10). Use buffers that will not interact with the compound (e.g., phosphate, citrate).

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase from the analytical method) to a concentration within the calibrated range of the quantitation method.

  • Quantitation: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH value.

3.3 Data Presentation: Expected pH-Solubility Profile

The quantitative data should be summarized in a clear, structured table.

pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
2.025>100 (Freely Soluble)N/A
4.02585.22.1
6.02540.51.5
7.42512.10.8
9.0251.80.2
10.0250.5 (Slightly Soluble)0.1

Note: Data are hypothetical and for illustrative purposes.

Stability Assessment and Forced Degradation

Stability testing provides evidence on how the quality of a substance changes over time under the influence of environmental factors.[3] Forced degradation (or stress testing) is a critical component of this process.[9][10] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of the analytical method.[5] This process is mandated by regulatory bodies like the FDA and is described in ICH guidelines.[6][11][12]

4.1 The Core of Stability Testing: The Stability-Indicating Method (SIM)

A trustworthy stability study relies on a validated analytical procedure that can resolve the parent compound from any degradation products, process impurities, and other matrix components.[13][14] This is known as a Stability-Indicating Method (SIM), and it is most commonly an HPLC method.[15] The goal is to develop a method where the peak for this compound is pure and its area accurately reflects its concentration, free from interference.[5]

4.2 Workflow for Forced Degradation and SIM Development

The process is iterative. An initial analytical method is used to monitor the forced degradation studies. The results of these studies (i.e., the generation of degradants) are then used to challenge and optimize the method until it can be proven to be stability-indicating.

G cluster_0 Phase 1: Method & Stress Study Setup cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Method Optimization & Validation Dev Develop Initial HPLC Method Prep Prepare Stock Solution of Compound Dev->Prep Stress Design Stress Conditions (Acid, Base, Peroxide, Heat, Light) Prep->Stress Exec Execute Forced Degradation Studies Stress->Exec Analyze Analyze Stressed Samples with Initial HPLC Method Exec->Analyze Assess Assess Peak Purity & Resolution Analyze->Assess Optimize Optimize HPLC Method (Gradient, pH, Column) Assess->Optimize Resolution Inadequate Validate Validate Final Method (Specificity, Linearity, etc.) Assess->Validate Resolution Adequate Optimize->Validate Final Final Stability- Indicating Method (SIM) Validate->Final

Caption: Workflow for developing a stability-indicating method.

4.3 Experimental Protocols for Forced Degradation

The objective is to achieve modest degradation, typically targeting 5-20% loss of the parent compound, to ensure that the primary degradation products can be detected without completely destroying the sample.[16]

4.3.1 Hydrolytic Degradation

  • Rationale: To assess stability in aqueous environments at different pH levels, simulating conditions in the stomach (acid) or intestines (neutral/basic).

  • Protocol:

    • Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

    • Store one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) to accelerate degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours).

    • Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

    • Analyze all samples by HPLC.

4.3.2 Oxidative Degradation

  • Rationale: To evaluate susceptibility to oxidation, which can occur from atmospheric oxygen or residual peroxides in excipients. Tertiary amines are particularly susceptible to oxidation, often forming N-oxides.[9]

  • Protocol:

    • Prepare a solution of the compound (~1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the sample at room temperature and monitor over time (e.g., 0, 2, 6, 24 hours).

    • Analyze aliquots by HPLC.

4.3.3 Photolytic Degradation

  • Rationale: To assess stability upon exposure to light, as required by ICH Q1B guidelines.[17]

  • Protocol:

    • Expose a solid sample and a solution of the compound to a light source providing a standardized output of UV and visible light (e.g., >1.2 million lux hours and >200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Analyze the exposed and control samples by HPLC.

4.4 Data Presentation: Summarizing Forced Degradation Results

A summary table is the most effective way to present the findings.

Stress ConditionConditionsTime (hr)Assay of Parent (%)% DegradationNo. of Degradants
Control Solution at RT4899.80.20
Acid Hydrolysis 0.1 M HCl, 60 °C2488.511.52
Base Hydrolysis 0.1 M NaOH, 60 °C4895.24.81
Oxidation 3% H₂O₂, RT681.318.73
Thermal Solid, 80 °C7299.50.50
Photolytic Solution, ICH Light Box-92.17.92

Note: Data are hypothetical and for illustrative purposes. "RT" denotes Room Temperature.

Conclusion and Best Practices

A thorough understanding of the solubility and stability of this compound is a prerequisite for its successful development and application. This guide provides a strategic framework for this characterization.

Key Takeaways:

  • The pH-solubility profile is fundamental for this basic compound and should be established early.

  • A robust, validated stability-indicating analytical method is the cornerstone of any reliable stability study.[18]

  • Forced degradation studies must be systematically designed to probe potential degradation pathways under hydrolytic, oxidative, and photolytic stress.[4]

By following these principles and detailed protocols, researchers can generate a comprehensive data package that is scientifically sound, compliant with regulatory expectations, and invaluable for guiding formulation, manufacturing, and packaging decisions.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BYJU'S. (n.d.). Test for Amino Groups. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • Contract Pharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • PubChem. (n.d.). N-[3-(Dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino) - PubChem. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Occidental College. (n.d.). Amine Unknowns. [Link]

  • Masaryk University. (n.d.). Physical Properties: Solubility Classification. [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

  • ResearchGate. (2017). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • OndaVia. (n.d.). Amine Analysis using Quantitative Raman Spectroscopy™. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

  • PubChem. (n.d.). 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-(1)benzopyrano(4,3-c)pyridin-10-yl 1-piperidinebutanoate. [Link]

  • PubChem. (n.d.). N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. [Link]compound/81207)

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Tetrahydropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrahydropyrimidine core, a seemingly simple heterocyclic scaffold, has woven itself into the fabric of organic chemistry and medicinal science for over a century. From its serendipitous discovery in a one-pot reaction to its contemporary role in combating a myriad of human ailments, the journey of tetrahydropyrimidine and its derivatives is a testament to the power of fundamental chemical discoveries and their far-reaching implications. This guide aims to provide a comprehensive technical overview of the discovery and history of these remarkable compounds, offering insights into their synthesis, natural occurrence, and diverse biological activities. As we delve into the rich history and evolving applications of tetrahydropyrimidines, it becomes evident that this enduring scaffold continues to inspire innovation in drug discovery and development, promising new therapeutic solutions for the challenges of tomorrow.

The Genesis: Pietro Biginelli and the Dawn of a New Chemistry

The story of tetrahydropyrimidines is inextricably linked to the Italian chemist Pietro Biginelli. In 1891, while working at the University of Florence, Biginelli reported a novel one-pot, three-component reaction between an aldehyde, a β-ketoester (ethyl acetoacetate), and urea under acidic conditions. This elegant synthesis, which afforded 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of tetrahydropyrimidines, became famously known as the Biginelli reaction.[1][2]

The initial discovery, published in the Gazzetta Chimica Italiana, laid the foundation for a new field of heterocyclic chemistry.[2] The simplicity and efficiency of this multicomponent reaction were remarkable for its time and continue to be appreciated by synthetic chemists today. The reaction proceeds through a series of key steps, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.[1][3]

The Biginelli Reaction: A Mechanistic Insight

The mechanism of the Biginelli reaction has been the subject of study for many years, with the currently accepted pathway involving the formation of a key N-acyliminium ion intermediate. The reaction is typically acid-catalyzed, with both Brønsted and Lewis acids being effective.[4]

Biginelli_Mechanism Aldehyde Aldehyde (R-CHO) Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Ketoester β-Ketoester Enol Enol of β-Ketoester Ketoester->Enol Tautomerization OpenChain Open-Chain Intermediate Acyliminium->OpenChain + Enol Enol->OpenChain Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM - H2O

Figure 1: The accepted mechanism of the Biginelli reaction, proceeding through an N-acyliminium ion intermediate.

The versatility of the Biginelli reaction has been significantly expanded over the years through the use of a wide array of catalysts and reaction conditions, including microwave irradiation and solvent-free approaches, to improve yields and reaction times.[2]

Evolution of the Biginelli Reaction: Catalysts and Conditions

While the classical Biginelli reaction utilized strong protic acids like HCl, modern iterations have explored a vast landscape of catalysts to enhance efficiency, reduce environmental impact, and broaden the substrate scope. Lewis acids such as ytterbium triflate (Yb(OTf)₃), indium(III) chloride (InCl₃), and various metal halides have proven to be highly effective.[2][5] The use of heterogeneous catalysts and solvent-free conditions further aligns the Biginelli reaction with the principles of green chemistry.[6]

CatalystReaction ConditionsYield (%)Reference
HClEthanol, reflux20-60[2]
Yb(OTf)₃Solvent-free, 100°C85-95[2]
InCl₃Acetonitrile, reflux80-92[2]
Clayfen (Fe(NO₃)₃ on clay)Solvent-free, grinding82-96[6]
[BCMIM][Cl] (Ionic Liquid)Neat, 80°C90-96[7]

Table 1: Comparison of various catalysts and their impact on the yield of the Biginelli reaction for the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Nature's Tetrahydropyrimidines: Ectoine and Hydroxyectoine

Beyond the realm of synthetic chemistry, tetrahydropyrimidine scaffolds are also found in nature, where they play crucial roles in the survival of certain microorganisms. The most prominent examples are ectoine and its hydroxylated derivative, hydroxyectoine. These compounds are classified as compatible solutes, which are small organic molecules that accumulate in high concentrations within the cytoplasm of extremophilic bacteria to protect them from osmotic stress, high temperatures, and desiccation.[1][4]

Ectoine, chemically known as (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, was first discovered in the halophilic bacterium Ectothiorhodospira halochloris.[2] Its biosynthesis is a three-step enzymatic process starting from L-aspartate-β-semialdehyde. The key enzymes involved are L-2,4-diaminobutyrate aminotransferase (EctB), L-2,4-diaminobutyrate acetyltransferase (EctA), and ectoine synthase (EctC).[1][4] Hydroxyectoine is subsequently produced from ectoine through the action of ectoine hydroxylase (EctD).[1][4]

Biosynthesis of Ectoine and Hydroxyectoine

The biosynthesis of these vital compatible solutes is a fascinating example of nature's ingenuity in adapting to extreme environments. The genes encoding the biosynthetic enzymes (ectA, ectB, and ectC) are often clustered together in the bacterial genome.

Ectoine_Biosynthesis Aspartate L-Aspartate-β-semialdehyde DABA L-2,4-Diaminobutyrate Aspartate->DABA Transamination EctB EctB N_DABA N-γ-Acetyl-L-2,4-diaminobutyrate DABA->N_DABA Acetylation EctA EctA Ectoine Ectoine N_DABA->Ectoine Cyclization EctC EctC Hydroxyectoine Hydroxyectoine Ectoine->Hydroxyectoine Hydroxylation EctD EctD

Figure 2: The biosynthetic pathway of ectoine and hydroxyectoine from L-aspartate-β-semialdehyde.

Industrial Production of Ectoines

The remarkable protective properties of ectoine and hydroxyectoine have led to their commercialization for use in cosmetics and medical devices. Industrial production primarily relies on the fermentation of halophilic bacteria, such as Halomonas elongata, in high-salt media to stimulate the synthesis and accumulation of these compounds. A common method for their extraction is the "bacterial milking" process, where the bacteria are subjected to an osmotic downshock (transfer to a low-salt medium), which causes them to release the intracellularly accumulated ectoines into the surrounding medium.[1][8] Subsequent purification steps, including chromatography, are then employed to obtain the pure compounds.[2]

The Pharmacological Significance: A Scaffold for Drug Discovery

The true renaissance of interest in tetrahydropyrimidines came with the discovery of their diverse and potent biological activities. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA has made this scaffold a fertile ground for the design of therapeutic agents.[9][10]

Anticancer Activity: The Monastrol Story

A pivotal moment in the history of tetrahydropyrimidines in medicine was the discovery of Monastrol, a dihydropyrimidinone that acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5.[9] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division. By inhibiting Eg5, Monastrol arrests cells in mitosis, leading to the formation of monoastral spindles and ultimately triggering apoptosis in cancer cells. This discovery opened up a new avenue for anticancer drug development, targeting the machinery of cell division.[9]

The IC₅₀ values of Monastrol and some of its analogs highlight the potential for further optimization of this scaffold for improved anticancer efficacy.

CompoundTarget Cell LineIC₅₀ (µM)Reference
MonastrolMCF-788[11]
MonastrolHeLa111[11]
EnastrolEg5 ATPase0.3[12]
DimethylenastronEg5 ATPase0.1[12]

Table 2: IC₅₀ values of Monastrol and its derivatives against cancer cell lines and the Eg5 kinesin.

A Broad Spectrum of Biological Activities

Beyond their anticancer potential, tetrahydropyrimidine derivatives have demonstrated a wide range of pharmacological properties, making them a versatile scaffold in drug discovery.

Figure 3: Diverse biological activities exhibited by tetrahydropyrimidine derivatives.

  • Antibacterial Agents: Several tetrahydropyrimidine derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria.[13][14] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[15]

  • Antiviral Agents: The tetrahydropyrimidine scaffold has been explored for the development of antiviral drugs, with some derivatives showing inhibitory activity against viruses such as HIV.[5][16] These compounds can interfere with various stages of the viral life cycle, including entry into the host cell and replication.[16][17]

  • Calcium Channel Blockers: Certain dihydropyrimidine derivatives exhibit calcium channel blocking activity, similar to the well-known dihydropyridine drugs.[13] They act by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[18][19]

  • Anthelmintic Agents: Tetrahydropyrimidines such as pyrantel and morantel are used as anthelmintic drugs in veterinary medicine to treat parasitic worm infections.[20] Their mechanism of action involves acting as nicotinic acetylcholine receptor agonists, causing spastic paralysis of the worms, which are then expelled from the host's body.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical context for researchers, this section details a representative experimental protocol for the synthesis of a classic Biginelli compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, combine benzaldehyde (10.6 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and urea (6.0 g, 0.1 mol) in 50 mL of 95% ethanol.

  • To this mixture, add 1.5 mL of concentrated hydrochloric acid with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crystals with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Purification:

The crude product can be further purified by recrystallization from hot ethanol.[21][22] Dissolve the solid in a minimum amount of boiling ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization:

The identity and purity of the synthesized compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): δ 9.19 (s, 1H, NH), 7.73 (s, 1H, NH), 7.21-7.33 (m, 5H, Ar-H), 5.14 (d, 1H, CH), 3.98 (q, 2H, OCH₂), 2.24 (s, 3H, CH₃), 1.09 (t, 3H, OCH₂CH₃).[23]

  • ¹³C NMR (DMSO-d₆): δ 165.3, 152.1, 148.2, 145.2, 128.3, 127.2, 126.2, 99.2, 59.1, 54.0, 17.8, 14.1.[24]

  • IR (KBr, cm⁻¹): 3244 (N-H), 3111 (N-H), 1724 (C=O, ester), 1703 (C=O, urea), 1647 (C=C).[23]

  • Mass Spectrometry (ESI+): m/z 261.12 [M+H]⁺.[25]

Synthesis_Workflow Reactants 1. Mix Reactants (Aldehyde, β-Ketoester, Urea) Catalyst 2. Add Catalyst (e.g., HCl) Reactants->Catalyst Reaction 3. Heat to Reflux Catalyst->Reaction Cooling 4. Cool and Crystallize Reaction->Cooling Filtration 5. Filter and Wash Cooling->Filtration Drying 6. Dry the Product Filtration->Drying Purification 7. Recrystallization (Optional) Drying->Purification Characterization 8. Characterization (NMR, IR, MS) Purification->Characterization

Figure 4: A general workflow for the synthesis and purification of a dihydropyrimidinone via the Biginelli reaction.

Conclusion and Future Perspectives

From its humble beginnings in a 19th-century Italian laboratory, the tetrahydropyrimidine scaffold has evolved into a cornerstone of modern organic and medicinal chemistry. The enduring legacy of the Biginelli reaction, coupled with the discovery of naturally occurring tetrahydropyrimidines and the vast array of biological activities exhibited by their synthetic derivatives, underscores the profound impact of this heterocyclic system.

The journey from a simple three-component reaction to the development of potential life-saving drugs is a powerful illustration of how fundamental chemical discoveries can translate into significant societal benefits. As our understanding of disease mechanisms deepens, the versatility of the tetrahydropyrimidine scaffold will undoubtedly continue to be exploited for the rational design of novel therapeutic agents. The ongoing exploration of new catalytic systems for their synthesis, combined with advanced computational and screening techniques, will further accelerate the discovery of next-generation tetrahydropyrimidine-based drugs. The story of tetrahydropyrimidines is far from over; it is a narrative of continuous discovery and innovation that promises to shape the future of medicine.

References

  • Production and Recovery of Ectoine: A Review of Current State and Future Prospects. (2023). MDPI. Retrieved from [Link]

  • What methods are used to produce ectoine?. (2024). Typology. Retrieved from [Link]

  • Production and Recovery of Ectoine. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Biginelli Reaction. (2021). YouTube. Retrieved from [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Evaluated IC50 values of monastrol's derivatives for MCF-7 and HeLa... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. (2019). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters. Retrieved from [Link]

  • Design, synthesis and calcium channel blocking activity of novel tetrahydropyrimidine derivatives for potential benefit in angina pectoris. (n.d.). Allied Academies. Retrieved from [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at "Phe43 cavity" of HIV-1 gp120. (2021). PubMed. Retrieved from [Link]

  • Microbial production of ectoine and hydroxyectoine as high-value chemicals. (2021). National Institutes of Health. Retrieved from [Link]

  • The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. (2021). PubMed. Retrieved from [Link]

  • Comparison of Various Catalysts for the Multicomponent Biginelli Reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Monastrol derivatives: in silico and in vitro cytotoxicity assessments. (2020). National Institutes of Health. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. Retrieved from [Link]

  • Comparison of Various Catalysts for the Multicomponent Biginelli Reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). YouTube. Retrieved from [Link]...

  • IC50 Values of Eg5 Constructs for Inhibition of ATPase Activity by... (n.d.). ResearchGate. Retrieved from [Link]

  • Pathway for the biosynthesis of ectoine and 5-hydroxyectoine. The... (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved from [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2025). ResearchGate. Retrieved from [Link]

  • Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • tetrahydropyrimidines via the biginelli reaction. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021). RxList. Retrieved from [Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2010). Taylor & Francis. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). CUNY. Retrieved from [Link]

  • TETRAHYDROPYRIMIDINES for veterinary use on DOGS, CATS and LIVESTOCK against parasitic roundworms. Morantel, pyrantel, oxantel. (2022). PARASITIPEDIA. Retrieved from [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). ScienceOpen. Retrieved from [Link]

  • WO2000027825A1 - Hiv replication inhibiting pyrimidines. (n.d.). Google Patents.
  • Structure-activity relationship of monastrol derivatives. (A) Scheme... (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms of Antibacterial Drugs | Microbiology. (n.d.). Lumen Learning. Retrieved from [Link]

  • FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a.. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Mechanisms of action of antiviral drugs | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. (n.d.). PubMed. Retrieved from [Link]

  • Brønsted acid catalysed enantioselective Biginelli reaction. (n.d.). IRIS-AperTO - UniTo. Retrieved from [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How Do Dihydropyridine Calcium Channel Blockers Work?. (2022). BuzzRx. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Emerging Role of Dihydropyrimidin-(thi)ones in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyrimidin-(thi)one (DHPM) core is a privileged heterocyclic scaffold renowned for its diverse pharmacological activities. While extensively studied in the context of oncology and cardiovascular disease, its potential in neuroscience is a rapidly emerging frontier. This guide provides an in-depth exploration of DHPMs as modulators of crucial neuronal functions. We will dissect their primary mechanisms of action, focusing on their role as L-type calcium channel blockers and as modulators of cytoskeletal dynamics through the inhibition of kinesin motor proteins. Using Monastrol , a prototypical and commercially available DHPM, as our primary exemplar, we provide detailed, field-proven protocols for investigating the neurobiological effects of this compound class, from fundamental cell-based assays to more complex functional screens relevant to neuroregeneration and plasticity.

Introduction: Why Dihydropyrimidines in Neuroscience?

The quest for novel neurotherapeutics is relentless, driven by the profound impact of neurological disorders. The ideal chemical scaffold for a central nervous system (CNS) drug often possesses features that allow it to be synthesized efficiently, modified for specificity, and exhibit favorable pharmacokinetic properties, including blood-brain barrier permeability. Dihydropyrimidin-(thi)ones (DHPMs), often synthesized through the robust and efficient Biginelli one-pot multicomponent reaction, fit this profile remarkably well.[1][2]

Historically, DHPMs gained prominence due to their structural analogy to the dihydropyridines (DHPs), a blockbuster class of L-type calcium channel blockers like Nifedipine used in treating hypertension.[3][4] This bioisosteric relationship is the foundational entry point for DHPMs into neuroscience.[4] L-type calcium channels are ubiquitous in the nervous system, playing critical roles in neuronal excitability, neurotransmitter release, and gene expression. Their dysregulation is implicated in a host of conditions, from epilepsy to chronic pain and neurodegenerative diseases.

Beyond ion channel modulation, the discovery of compounds like Monastrol revealed an entirely different mechanism of action: the allosteric inhibition of kinesin motor proteins, specifically the mitotic kinesin Eg5.[5][6] While Eg5 is essential for cell division, its expression and function in post-mitotic neurons have opened a new avenue of investigation, particularly in the context of axonal transport and regeneration.[7][8]

This guide will therefore explore these two primary facets of DHPM activity in the brain.

Core Mechanisms of Action in the Nervous System

Modulation of L-type Voltage-Gated Calcium Channels (VGCCs)

L-type VGCCs are critical for coupling neuronal depolarization to intracellular calcium signaling. The influx of Ca²⁺ through these channels can trigger a cascade of events, including the activation of calcium-dependent enzymes and transcription factors that regulate synaptic plasticity and cell survival.

DHPMs, mirroring the action of classical DHP drugs, act as negative allosteric modulators of L-type channels.[3] They bind to a specific site on the α1 subunit, stabilizing the channel in a closed or inactivated state, thereby reducing the probability of channel opening upon membrane depolarization. This leads to a decrease in calcium influx, which can have a net "calming" effect on neuronal excitability.

Diagram: DHPMs as L-type Calcium Channel Blockers

G Ca_Channel L-type Calcium Channel (α1 Subunit) Ca_in Ca²⁺ (Intracellular) DHPM DHPM Compound (e.g., Monastrol) DHPM->Ca_Channel Allosteric Binding Ca_out Ca²⁺ (Extracellular) Ca_out->Ca_Channel Depolarization (Blocked) Effect Reduced Neuronal Excitability Decreased Neurotransmitter Release Ca_in->Effect Reduced Ca²⁺ Influx Leads to... Depolarization Action Potential (Depolarization)

Caption: DHPMs bind to L-type VGCCs, inhibiting calcium influx.

Inhibition of Kinesin-5 (Eg5) and Modulation of the Neuronal Cytoskeleton

Kinesin-5, or Eg5, is a plus-end-directed motor protein that plays a canonical role in mitosis by pushing spindle poles apart. Its discovery in post-mitotic, terminally differentiated neurons was therefore intriguing. In neurons, Eg5 is involved in regulating microtubule polarity and transport within dendrites and axons.[8]

Monastrol is a selective, cell-permeable, and reversible allosteric inhibitor of Eg5.[5] It binds to a loop (L5) on the motor domain, preventing ATP hydrolysis and locking Eg5 in a state that cannot move along microtubules.[8] The functional consequence in neurons is a subtle but significant alteration of the microtubule cytoskeleton. Studies have shown that transient inhibition of Eg5 with Monastrol can promote the rate of axonal growth and regeneration, potentially by altering the balance of forces within the axon's growth cone.[5][7]

Diagram: Monastrol's Action on the Axonal Cytoskeleton

G cluster_axon Axon Interior MT_plus Microtubule (+ End) MT_minus Microtubule (- End) MT_minus->MT_plus Microtubule Track Eg5 Kinesin-5 (Eg5) Eg5->MT_plus Normal Transport (ATP-dependent) Outcome Altered Cytoskeletal Dynamics & Axonal Growth Promotion Eg5->Outcome Inhibition Leads to... Monastrol Monastrol Monastrol->Eg5 Allosteric Inhibition

Caption: Monastrol inhibits Eg5, altering microtubule dynamics.

Experimental Protocols & Methodologies

The following protocols are designed to be adaptable. Always optimize concentrations and incubation times for your specific cell type or experimental model.

Protocol 1: Assessing L-type Calcium Channel Blockade in Cultured Neurons

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium ([Ca²⁺]i) in response to depolarization, with and without a test DHPM compound.

Objective: To determine if a DHPM compound can inhibit depolarization-induced calcium influx.

Materials:

  • Primary neuronal culture (e.g., cortical, hippocampal) or a neuronal cell line (e.g., PC12, SH-SY5Y).

  • Fluo-4 AM calcium indicator (or similar).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • High Potassium (High K⁺) Depolarization Buffer (HBSS with KCl concentration raised to 60 mM, with a corresponding reduction in NaCl to maintain osmolarity).

  • DHPM test compound (e.g., Monastrol) stock solution in DMSO.

  • Nifedipine (positive control).

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities.

Step-by-Step Methodology:

  • Cell Plating: Plate neurons on 96-well, black-walled, clear-bottom plates suitable for fluorescence imaging. Culture until mature (e.g., DIV 7-14 for primary neurons).

  • Dye Loading: a. Prepare a 2X Fluo-4 loading solution in HBSS. For a final concentration of 2 µM Fluo-4 and 0.02% Pluronic F-127, mix the appropriate stock volumes. b. Remove culture medium from wells and wash once gently with HBSS. c. Add an equal volume of the 2X loading solution to the HBSS already in the wells. d. Incubate for 30-45 minutes at 37°C in the dark.

  • Compound Pre-incubation: a. During the dye loading, prepare 2X concentrations of your DHPM test compound, Nifedipine (e.g., 20 µM final), and a vehicle control (DMSO) in HBSS. b. After incubation, gently wash the cells twice with HBSS to remove excess dye. c. Add the 2X compound solutions to the appropriate wells. Incubate for 15-20 minutes at room temperature.

  • Data Acquisition: a. Place the plate in the fluorescence reader/microscope. Set the excitation/emission wavelengths for Fluo-4 (approx. 494/516 nm). b. Establish a baseline fluorescence reading for 1-2 minutes. c. Using an automated injector if available, add an equal volume of High K⁺ buffer to all wells to induce depolarization. d. Immediately begin recording the fluorescence intensity over time for at least 5 minutes.

  • Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization. b. Normalize the data by expressing the ΔF of treated wells as a percentage of the vehicle control response (% of Control). c. Plot the dose-response curve for the DHPM compound to determine its IC₅₀.

Parameter Typical Range Notes
DHPM Conc. 1 - 50 µMPerform a dose-response curve.
Nifedipine Conc. 10 µMPositive control for L-type channel block.
High K⁺ Conc. 60 mMSufficient to open voltage-gated channels.
Incubation Time 15-20 minAllows for compound binding before stimulation.
Protocol 2: Neurite Outgrowth Assay for Assessing Cytoskeletal Effects

This protocol measures the effect of Monastrol or other DHPMs on the growth of axons and dendrites in culture, a key functional outcome of altered cytoskeletal dynamics.

Objective: To quantify changes in neurite length and number following treatment with an Eg5-inhibiting DHPM.

Materials:

  • Primary neuronal culture (e.g., dorsal root ganglion (DRG) or cortical neurons).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • DHPM test compound (Monastrol).

  • Vehicle control (DMSO).

  • High-content imaging system or fluorescence microscope with automated stage.

  • Immunostaining reagents: Anti-βIII-Tubulin antibody (neuronal marker), appropriate secondary antibody, DAPI (nuclear stain).

Step-by-Step Methodology:

  • Cell Plating: Dissociate and plate neurons at a low density on coverslips or in imaging plates coated with an appropriate substrate (e.g., Poly-D-Lysine/Laminin).

  • Compound Treatment: After allowing neurons to adhere for 2-4 hours, replace the medium with fresh culture medium containing the desired concentrations of the DHPM compound or vehicle. For Monastrol, a short-term exposure may be most effective.[5]

  • Incubation: Culture the neurons for 24-72 hours.

  • Fixation and Staining: a. Gently wash the cells with warm PBS. b. Fix with 4% paraformaldehyde in PBS for 15 minutes. c. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. d. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour. e. Incubate with primary antibody (e.g., anti-βIII-Tubulin, 1:500) overnight at 4°C. f. Wash three times with PBS. g. Incubate with fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark. h. Wash three times and mount coverslips or image the plate.

  • Imaging and Analysis: a. Acquire images using a 10x or 20x objective. b. Use an automated image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, CellProfiler) to quantify:

    • Total neurite length per neuron.
    • Number of primary neurites per neuron.
    • Length of the longest neurite (often representing the axon). c. Compare the measurements between vehicle- and DHPM-treated groups.
Parameter Typical Range Notes
Monastrol Conc. 10 - 100 µMHigher concentrations can be toxic with prolonged exposure.[5]
Treatment Duration 24 - 72 hoursTime-course experiments are recommended.
Cell Type DRG, Cortical, SympatheticSensory neurons may be more sensitive to toxicity.[5]

Diagram: Workflow for Neurite Outgrowth Analysis

Caption: Experimental workflow for quantifying DHPM effects on neurite outgrowth.

Concluding Remarks & Future Directions

The dihydropyrimidin-(thi)one scaffold represents a versatile platform for neuroscience drug discovery. Its dual potential to modulate both ion channel activity and cytoskeletal dynamics makes it particularly compelling. The protocols outlined here provide a robust starting point for any research team looking to investigate DHPMs in a neurobiological context.

Future research should focus on developing DHPMs with higher selectivity for specific neuronal L-type channel subtypes or exploring the therapeutic window for Eg5 inhibition in models of spinal cord injury and neurodegenerative disease.[7] The chemical tractability of the Biginelli reaction ensures that a vast chemical space remains to be explored, promising the discovery of next-generation neuro-modulators.[1]

References

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). MDPI. [Link]

  • Dihydropyridines as potent calcium channel blockers in neuronal cells. (1984). PubMed. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. (2022). PubMed Central (PMC). [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. [Link]

  • Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives. (n.d.). ResearchGate. [Link]

  • Pharmacologically inhibiting kinesin-5 activity with monastrol promotes axonal regeneration following spinal cord injury. (2014). PubMed Central (PMC). [Link]

  • Genesis of Dihydropyrimidinone(psi) Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. (2009). PubMed. [Link]

  • Effect of Tetrahydropyrimidine derivative on behavioral deficiencies in schizophrenic mice. (n.d.). ResearchGate. [Link]

  • Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. (2022). PubMed. [Link]

  • Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. (n.d.). ResearchGate. [Link]

  • DIHYDROPYRIMIDINE DERIVATIVES AS CALCIUM CHANNEL BLOCKERS. (n.d.). ResearchGate. [Link]

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. (n.d.). Der Pharma Chemica. [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI. [Link]

  • monastrol-reference. (n.d.). TimTec. [Link]

  • Depressant. (n.d.). Wikipedia. [Link]

  • Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5. (1999). PubMed Central (PMC). [Link]

  • Effect of Tetrahydropyrimidine derivative on inflammatory markers in the brain of schizophrenic mice. (n.d.). ResearchGate. [Link]

Sources

Application of Tetrahydropyrimidine Derivatives in Drug Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The tetrahydropyrimidine core, a heterocyclic motif, has emerged as a "privileged scaffold" in modern drug discovery. Its inherent drug-like properties, including metabolic stability, favorable pharmacokinetic profiles, and the ability to engage in diverse biological interactions, have positioned it as a cornerstone for the development of novel therapeutics across a wide spectrum of diseases. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of tetrahydropyrimidine derivatives, offering both foundational knowledge and practical protocols for researchers in the field.

The versatility of the tetrahydropyrimidine ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological activity and target specificity. This has led to the discovery of potent anticancer, antimicrobial, antiviral, and anthelmintic agents, some of which have progressed to clinical use.[1][2][3] This document will delve into the synthetic strategies, with a focus on the renowned Biginelli reaction, and provide detailed protocols for assessing the biological activity of these promising compounds.

Part 1: Synthesis of Tetrahydropyrimidine Derivatives - The Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation, stands as the most classical and efficient method for the synthesis of dihydropyrimidinones, which are key precursors to many tetrahydropyrimidine derivatives.[4][5] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[6][7] The simplicity, atom economy, and ability to generate molecular diversity make the Biginelli reaction a cornerstone of combinatorial and medicinal chemistry.[8][9]

Mechanism of the Biginelli Reaction

The reaction mechanism is believed to proceed through a series of key steps:

  • Aldehyde-Urea Condensation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.[4][6]

  • Nucleophilic Attack: The enolate of the β-ketoester then acts as a nucleophile, attacking the electrophilic carbon of the imine intermediate.[6]

  • Cyclization and Dehydration: The resulting open-chain adduct undergoes intramolecular cyclization via the attack of the remaining urea nitrogen on the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone ring.[6]

dot graph Biginelli_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aldehyde [label="Aldehyde"]; Urea [label="Urea"]; Ketoester [label="β-Ketoester"]; Catalyst [label="Acid Catalyst (e.g., H+)", shape=ellipse, fillcolor="#FBBC05"]; Imine [label="N-Acylimine\nIntermediate"]; Adduct [label="Open-Chain Adduct"]; DHPM [label="Dihydropyrimidinone\n(Tetrahydropyrimidine\nPrecursor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aldehyde -> Imine [label="+ Urea, H+"]; Urea -> Imine; Catalyst -> Imine [style=dashed]; Ketoester -> Adduct [label="+ N-Acylimine"]; Imine -> Adduct; Adduct -> DHPM [label="Cyclization &\n-H2O"]; } caption { label = "Figure 1: Simplified workflow of the Biginelli reaction."; fontsize = 10; fontname = "Arial"; }

Protocol: Synthesis of a Representative Tetrahydropyrimidine Derivative

This protocol describes a general procedure for the synthesis of a dihydropyrimidinone via a microwave-assisted, solvent-free Biginelli condensation, a green and efficient variation of the classical method.[7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Catalyst (e.g., Ytterbium(III) triflate [Yb(OTf)₃] or p-toluenesulfonic acid)[7][10]

  • Microwave synthesizer

  • Mortar and pestle

  • Reaction vessel suitable for microwave synthesis

  • Ethanol (for recrystallization)

  • Silica gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: In a clean, dry mortar, combine the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the catalyst (e.g., 5 mol% Yb(OTf)₃).

  • Grinding: Grind the mixture thoroughly with a pestle for 3-5 minutes until a homogeneous paste is formed.[10]

  • Microwave Irradiation: Transfer the mixture to a microwave reaction vessel. Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 150-300 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 3-10 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the vessel to cool to room temperature. Add cold water to the reaction mixture to precipitate the solid product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure dihydropyrimidinone.[10] If necessary, column chromatography on silica gel can be employed for further purification.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[11]

Spectroscopic DataExpected Characteristics
IR (cm⁻¹) ~3200-3400 (N-H stretching), ~1650-1700 (C=O stretching)
¹H NMR (ppm) ~5.0-5.5 (methine proton at C4), ~7-8 (aromatic protons), ~9-10 (N-H protons)
¹³C NMR (ppm) ~150-160 (C=O), ~170 (ester C=O), ~100-145 (aromatic carbons)
Mass Spec (m/z) Molecular ion peak corresponding to the calculated mass of the product

Part 2: Biological Evaluation of Tetrahydropyrimidine Derivatives

Once synthesized and characterized, the novel tetrahydropyrimidine derivatives must be evaluated for their biological activity. The choice of assay depends on the therapeutic area of interest. Here, we detail two fundamental and widely used protocols: the MTT assay for cytotoxicity (relevant for anticancer drug discovery) and the broth microdilution assay for antimicrobial susceptibility.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[13]

Materials:

  • Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized tetrahydropyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[3][16]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrimidine derivatives in culture medium. After 24 hours, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[3][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][15] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot graph MTT_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Seed Cells\nin 96-well Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat with\nTetrahydropyrimidine\nDerivatives"]; Incubate2 [label="Incubate 24-72h"]; Add_MTT [label="Add MTT\nSolution"]; Incubate3 [label="Incubate 2-4h"]; Solubilize [label="Add Solubilization\nSolution"]; Read [label="Read Absorbance\nat 570 nm"]; Analyze [label="Calculate % Viability\nand IC50"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } caption { label = "Figure 2: Workflow for the MTT cytotoxicity assay."; fontsize = 10; fontname = "Arial"; }

Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[19]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[12]

  • 96-well microtiter plates

  • Synthesized tetrahydropyrimidine derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the tetrahydropyrimidine derivative. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[20]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

  • Interpretation: The results can be interpreted as susceptible, intermediate, or resistant based on established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI), if available for the specific compound class and organism.[21][22]

Part 3: Therapeutic Applications and Mechanisms of Action

The therapeutic potential of tetrahydropyrimidine derivatives is vast, with significant research focused on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Mitosis with Monastrol

A prominent example of a bioactive tetrahydropyrimidine is Monastrol . This small molecule was identified in a screen for compounds that arrest cells in mitosis.[10] Monastrol specifically inhibits the mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar spindle during cell division.[6][23]

Mechanism of Action:

  • Eg5 Inhibition: Monastrol is an allosteric inhibitor of Eg5.[20] It does not compete with ATP binding but rather binds to a novel site on the motor domain.[20][24]

  • Mitotic Arrest: Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting the cell cycle in mitosis.[10] This ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

dot graph Monastrol_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Monastrol [label="Monastrol\n(Tetrahydropyrimidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eg5 [label="Mitotic Kinesin Eg5"]; Spindle [label="Bipolar Spindle\nFormation"]; Mitosis [label="Mitotic Progression"]; Apoptosis [label="Apoptosis in\nCancer Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];

Monastrol -> Eg5 [label="Allosteric Inhibition"]; Eg5 -> Spindle [label="Required for"]; Spindle -> Mitosis [label="Essential for"]; Eg5 -> Mitosis [style=invis]; Monastrol -> Spindle [label="Blocks", color="#EA4335"]; Mitosis -> Apoptosis [label="Arrest leads to", color="#EA4335"]; } caption { label = "Figure 3: Mechanism of action of Monastrol."; fontsize = 10; fontname = "Arial"; }

Antimicrobial and Anthelmintic Activity

Numerous tetrahydropyrimidine derivatives have demonstrated significant antibacterial and antifungal activity.[21] Their mechanism of action can vary, but some are known to interfere with essential cellular processes in microorganisms.

A notable example of a tetrahydropyrimidine derivative in clinical use is Pyrantel Pamoate , a broad-spectrum anthelmintic drug used to treat infections with various parasitic worms.[2][25]

Mechanism of Action:

  • Neuromuscular Blockade: Pyrantel acts as a depolarizing neuromuscular blocking agent in susceptible parasites.[13] It causes spastic paralysis of the worms, leading to their expulsion from the host's gastrointestinal tract.

Compound ClassTherapeutic Target/MechanismExample
Anticancer Mitotic Kinesin Eg5 InhibitorMonastrol
Anthelmintic Neuromuscular Blocking AgentPyrantel Pamoate
Antibacterial/Antifungal Various (e.g., enzyme inhibition, cell wall synthesis disruption)Various synthetic derivatives

Conclusion and Future Perspectives

The tetrahydropyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic accessibility via robust methods like the Biginelli reaction, coupled with the broad range of biological activities, ensures its continued relevance. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical trials. The application of computational methods for rational drug design will further accelerate the discovery of next-generation tetrahydropyrimidine-based therapeutics.

References

  • Mayer, T. U., Kapoor, T. M., Haggarty, S. J., King, R. W., Schreiber, S. L., & Mitchison, T. J. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. [Link]

  • Kapoor, T. M., Mayer, T. U., Coughlin, M. L., & Mitchison, T. J. (2000). Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5. Journal of Cell Biology, 150(5), 975-988. [Link]

  • Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596-601. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Dommaraju, Y., et al. (2021). Biginelli reaction mediated synthesis of antimicrobial pyrimidine derivatives and their therapeutic properties. Molecules, 26(16), 4898. [Link]

  • Zheng, Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 213, 113218. [Link]

  • Ubežan, O., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceutics, 14(10), 2254. [Link]

  • Chemistry Online. (2023). Synthesis of tetrahydropyrimidinone (Biginelli reaction). [Link]

  • Wikipedia. (n.d.). Anthelmintic. [Link]

  • Panda, S., Khanna, P., & Khanna, L. (2012). Biginelli Reaction: A Green Perspective. Current Green Chemistry, 1(1), 1-1. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Das, S., & Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research & Allied Sciences, 14(3). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Taylor & Francis Online. (2021). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1183-1191. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Semantic Scholar. (2016). Biginelli reaction: an overview. [Link]

  • Microbiology Online. (n.d.). Broth Microdilution. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • Cochran, J. C., Gatial, J. E., & Gilbert, S. P. (2007). A Pathway of Structural Changes Produced by Monastrol Binding to Eg5. Biochemistry, 46(15), 4473-4482. [Link]

  • Chewy. (n.d.). SIMPARICA TRIO Chewable Tablet for Dogs, 11.1-22.0 lbs, (Caramel Box). [Link]

  • ACS Omega. (2026). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. [Link]

  • YouTube. (2020). Pyrantel Pamoate MOA/Tetrahydropyrimidines/Broad Spectrum Anthelmintics. [Link]

  • ResearchGate. (2023). Guidelines for the interpretation of broth microdilution results for Nocardia species. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

Sources

Application Notes and Protocols: Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine as a Catalytic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note:

Extensive literature and database searches have been conducted to provide detailed application notes and protocols for the use of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine as a catalytic agent. This investigation included searches of chemical databases, peer-reviewed scientific journals, and patent literature, utilizing the chemical name, various synonyms (including N,N-Dimethyl-3-(tetrahydropyrimidin-1(2H)-yl)propan-1-amine), and its CAS Number (510764-57-5).

Despite a thorough investigation, there is currently no publicly available, documented evidence of This compound being utilized as a catalytic agent in chemical synthesis. The scientific literature does not contain established protocols, reaction mechanisms, or application data for this specific compound in a catalytic capacity.

While the molecule possesses structural features that could theoretically impart catalytic activity — namely, a tertiary amine group which can act as a Brønsted or Lewis base, and a tetrahydropyrimidine moiety — there are no "field-proven insights" or "self-validating systems" to report.

Research into related areas reveals the following:

  • Other Amine-Based Catalysts: Structurally different amines, such as 4-(Dimethylamino)pyridine (DMAP) and 1,4-Diazabicyclo[2.2.2]octane (DABCO), are well-established organocatalysts for a wide range of organic transformations.

  • Tetrahydropyrimidine Derivatives in Synthesis: The synthesis of tetrahydropyrimidine derivatives is a significant area of research, often employing various acid or metal catalysts.[1][2][3]

  • Tetrahydropyrimidinium Salts as Ligand Precursors: Tetrahydropyrimidinium salts, which can be derived from tetrahydropyrimidines, have been used as precursors for N-heterocyclic carbene (NHC) ligands in metal-catalyzed reactions, such as the palladium-catalyzed Buchwald-Hartwig amination.[4] In this context, the tetrahydropyrimidine derivative is not the catalyst itself but a precursor to a ligand that modifies a metal catalyst.

As of the date of this publication, we cannot provide the requested detailed application notes and protocols for "this compound as a catalytic agent" due to a lack of available scientific data. The creation of such a guide without authoritative, verifiable sources would not meet the required standards of scientific integrity and trustworthiness.

Researchers interested in the potential catalytic activity of this compound would need to conduct exploratory research to determine if it is active in any chemical transformations, and subsequently optimize reaction conditions and elucidate its mechanism of action.

We will continue to monitor the scientific literature and will update this document if and when information regarding the catalytic applications of this compound becomes available.

References

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of Chemistry. (2018). Available at: [Link]

  • Cu@DPP-SPION: A Novel and Versatile Catalyst for the Synthesis of Thioxo-Tetrahydropyrimidine Derivatives under Mild Reaction Conditions. Bentham Science Publishers. (2025). Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. (2022). Available at: [Link]

  • Synthesis of tetrahydropyrimidinium salts and their in situ catalytic activities towards the Buchwald–Hartwig amination reaction under microwave irradiation. Turkish Journal of Chemistry. (2015). Available at: [Link]

Sources

Application Notes & Protocols for Preclinical Efficacy Testing of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine in Rodent Models of Neuroinflammation and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine is a novel chemical entity featuring a tetrahydropyrimidine core. Compounds with pyrimidine scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and anticancer properties.[1][2] Given the structural alerts for potential bioactivity, a systematic evaluation of this compound's efficacy in relevant disease models is warranted.

These application notes provide a comprehensive guide for researchers to conduct preclinical efficacy studies of this compound in established rodent models of neuroinflammation and neuropathic pain. The protocols herein are designed to be robust, reproducible, and adhere to the highest standards of scientific integrity and animal welfare.[3][4][5][6][7]

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, its pyrimidine core suggests potential modulation of inflammatory pathways. We hypothesize that the compound may exert its effects through one or more of the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production: The compound may suppress the production or signaling of key inflammatory mediators such as TNF-α, IL-1β, and IL-6, which are pivotal in the pathogenesis of both neuroinflammation and neuropathic pain.[8][9]

  • Modulation of Microglial Activation: Neuroinflammation is characterized by the activation of microglia, the resident immune cells of the central nervous system.[9][10][11] The compound could potentially attenuate microglial activation, thereby reducing the release of neurotoxic factors.

  • Interaction with Neuronal Ion Channels or Receptors: The amine moiety in the compound's structure suggests possible interactions with neuronal targets, such as ion channels or G-protein coupled receptors, which are implicated in nociceptive signaling.

The following experimental protocols are designed to test these hypotheses and to comprehensively evaluate the therapeutic potential of this compound.

PART 1: Efficacy in a Model of Acute Neuroinflammation

Model Selection and Justification: Lipopolysaccharide (LPS)-Induced Neuroinflammation

The LPS-induced model of neuroinflammation is a widely accepted and validated model that mimics the inflammatory response to bacterial infection.[9][10][11] Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade, leading to the activation of microglia and the production of pro-inflammatory cytokines in the brain.[9][10] This model is particularly useful for the initial screening of compounds with potential anti-neuroinflammatory activity.

Experimental Workflow

G cluster_0 Acclimatization & Baseline cluster_1 Treatment & Induction cluster_2 Efficacy Assessment acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (e.g., Open Field) acclimatization->baseline treatment Compound/Vehicle Administration (e.g., i.p., p.o.) baseline->treatment induction LPS Induction (i.p. injection) treatment->induction behavioral Behavioral Assessments (e.g., Sickness Behavior, Cognition) induction->behavioral biochemical Biochemical & Histological Analysis (Cytokines, Microglial Markers) behavioral->biochemical

Caption: Workflow for LPS-Induced Neuroinflammation Model.

Detailed Protocol: LPS-Induced Neuroinflammation in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Equipment for behavioral testing (e.g., open field arena, Y-maze)

  • Reagents for ELISA and immunohistochemistry

Procedure:

  • Animal Handling and Acclimatization:

    • House mice in a controlled environment (12:12 h light-dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

    • Allow a minimum of 7 days for acclimatization before the start of the experiment.

    • Handle mice daily for at least 3 days prior to testing to minimize stress-induced variability.

  • Grouping and Dosing:

    • Randomly assign mice to the following groups (n=8-12 per group):

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + LPS

      • Group 3: Compound (Dose 1) + LPS

      • Group 4: Compound (Dose 2) + LPS

      • Group 5: Compound (Dose 3) + LPS

    • Prepare fresh solutions of the compound and vehicle on the day of the experiment.

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral gavage - p.o.) 30-60 minutes prior to LPS injection.

  • Induction of Neuroinflammation:

    • Inject LPS (e.g., 0.5-1 mg/kg, i.p.) or sterile saline. The optimal dose of LPS should be determined in pilot studies to induce a robust but sub-lethal inflammatory response.[11]

  • Efficacy Assessment:

    • Sickness Behavior (2-6 hours post-LPS): Monitor for signs of sickness behavior, including reduced locomotor activity, piloerection, and huddling. Quantify locomotor activity using an open field test.

    • Cognitive Function (24 hours post-LPS): Assess spatial working memory using the Y-maze spontaneous alternation task or novel object recognition test.[12]

    • Tissue Collection (24 hours post-LPS):

      • Anesthetize mice deeply and collect blood via cardiac puncture for serum cytokine analysis.

      • Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde.

      • Harvest brains and post-fix overnight. Cryoprotect in 30% sucrose before sectioning.

  • Biochemical and Histological Analysis:

    • Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in serum and brain homogenates using commercially available ELISA kits.

    • Immunohistochemistry: Stain brain sections for microglial markers (e.g., Iba1, CD68) and astrocyte markers (e.g., GFAP) to assess glial activation.

Data Presentation
GroupTreatmentLPS DoseBehavioral Endpoint (e.g., Y-maze % alternation)Brain IL-1β (pg/mg protein)Iba1+ Cell Count (cells/mm²)
1Vehicle0 mg/kg
2Vehicle1 mg/kg
3Compound1 mg/kg
4Compound1 mg/kg
5Compound1 mg/kg

PART 2: Efficacy in a Model of Neuropathic Pain

Model Selection and Justification: Spared Nerve Injury (SNI)

The Spared Nerve Injury (SNI) model is a highly reproducible and robust model of peripheral neuropathic pain that results in long-lasting mechanical and cold allodynia.[13] The procedure involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[13] This model is advantageous as it produces a clear and persistent pain phenotype, making it ideal for evaluating the efficacy of potential analgesic compounds.[13][14]

Experimental Workflow

G cluster_0 Baseline & Surgery cluster_1 Pain Development & Treatment cluster_2 Efficacy Assessment baseline Baseline Nociceptive Testing (von Frey, Acetone Test) surgery SNI or Sham Surgery baseline->surgery development Pain Phenotype Development (7-14 days post-surgery) surgery->development treatment Compound/Vehicle Administration (Acute or Chronic Dosing) development->treatment post_treatment_testing Post-treatment Nociceptive Testing treatment->post_treatment_testing tissue_collection Tissue Collection (Spinal Cord, DRG) post_treatment_testing->tissue_collection

Caption: Workflow for Spared Nerve Injury (SNI) Model.

Detailed Protocol: Spared Nerve Injury (SNI) in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Von Frey filaments

  • Acetone

Procedure:

  • Baseline Nociceptive Testing:

    • Acclimatize rats to the testing environment and equipment for at least 3 days.

    • Measure baseline mechanical sensitivity using von Frey filaments and the up-down method.[15]

    • Measure baseline cold sensitivity using the acetone drop test.[8]

  • SNI Surgery:

    • Anesthetize the rat and shave the lateral surface of the left thigh.

    • Make a small incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[13]

    • For sham-operated animals, expose the nerve without ligation or transection.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics as per institutional guidelines.

  • Pain Phenotype Development:

    • Allow 7-14 days for the development of a stable pain phenotype.

    • Confirm the presence of mechanical and cold allodynia by re-testing with von Frey filaments and acetone.

  • Grouping and Dosing:

    • Randomly assign rats with confirmed allodynia to treatment groups.

    • Administer the compound or vehicle and assess nociceptive thresholds at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the time course of action.

  • Efficacy Assessment:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.

    • Cold Allodynia: Measure the duration of paw licking/biting in response to a drop of acetone.

  • Tissue Collection:

    • At the end of the study, collect lumbar spinal cord and dorsal root ganglia (DRGs) for analysis of inflammatory markers and neuronal sensitization (e.g., c-Fos, p-ERK).

Data Presentation
GroupTreatmentPaw Withdrawal Threshold (g) at 60 min post-doseAcetone Response Duration (s) at 60 min post-dose
ShamVehicle
SNIVehicle
SNICompound (Dose 1)
SNICompound (Dose 2)
SNICompound (Dose 3)

Ethical Considerations

All animal experiments must be conducted in strict accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement).[3][4][5][6][7] Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined.[16]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of this compound. Positive results from these studies would provide a strong rationale for further investigation into the compound's mechanism of action, pharmacokinetic profile, and safety. Subsequent studies could explore its efficacy in chronic models of neuroinflammation and other pain states, as well as its potential for synergistic effects with existing therapies.

References

  • MDPI. (n.d.). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. Retrieved from [Link]

  • Cambridge University Press. (n.d.). An overview of animal models for neuropathic pain. Retrieved from [Link]

  • Google Patents. (n.d.). US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.
  • Frontiers. (n.d.). Animal Models for Neuroinflammation and Potential Treatment Methods. Retrieved from [Link]

  • SciELO. (n.d.). Experimental models for the study of neuropathic pain. Retrieved from [Link]

  • YouTube. (2025, June 11). Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug.... Retrieved from [Link]

  • YouTube. (2021, July 8). Nerve Injury Induced Neuropathic Pain Models in Rodents – Quick Video. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]

  • ACS Publications. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry.
  • Springer Nature. (2013). Animal Models of Neuropathic Pain Due to Nerve Injury. Springer Protocols.
  • Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • PubMed. (n.d.). Animal models of neuropathic pain. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy. Retrieved from [Link]

  • PubMed Central. (n.d.). Correlated Inflammatory Responses and Neurodegeneration in Peptide-Injected Animal Models of Alzheimer's Disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Chronic Stress-Induced Neuroinflammation: Relevance of Rodent Models to Human Disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Institutional Animal Care and Use Committee Considerations for Animal Models of Peripheral Neuropathy. Retrieved from [Link]

  • PubMed. (2022, June 27). Animal Models for Neuroinflammation and Potential Treatment Methods. Retrieved from [Link]

  • PubMed. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Retrieved from [Link]

  • PubMed. (n.d.). Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists. Retrieved from [Link]

  • bioRxiv. (2025, October 10). Microglia-dependent LPS preconditioning prevents neuroinflammation-induced behavioral deficits in male mice. Retrieved from [Link]

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Scantox. (n.d.). Neuroinflammation. Retrieved from [Link]

  • Google Patents. (n.d.). US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS.
  • PubMed Central. (n.d.). Ethical considerations regarding animal experimentation. Retrieved from [Link]

  • MDPI. (n.d.). Early Molecular Biomarkers in an Amyloid-β-Induced Rat Model of Alzheimer's Disease: Effects of Kelulut Honey. Retrieved from [Link]

  • ResearchGate. (2014, March 10). What is the best method to induce neuroinflammation in rats and mice?. Retrieved from [Link]

  • Krebsliga. (n.d.). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]

  • MDPI. (n.d.). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Mesenchymal Stem Cell Therapy Modulates Peripheral–Central Immune Interactions and Attenuates Neuroinflammation-Driven Cognitive Dysfunction. Retrieved from [Link]

  • PubMed Central. (2022, April 29). Neuroinflammation as a Potential Therapeutic Target in Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Canadian Council on Animal Care. (n.d.). Ethics in Animal Experimentation. Retrieved from [Link]

  • World Economic Forum. (2026, January 22). How biopharma R&D can close the gender health gap. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013154878A1 - Heterocyclic compounds and uses thereof.
  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine is a tertiary amine that may be present as an impurity or a synthetic intermediate in various pharmaceutical manufacturing processes. Given the potential for such compounds to be classified as genotoxic or to impact the safety and efficacy of the final drug product, robust and sensitive analytical methods for its quantification are imperative. This application note provides a comprehensive guide for the determination of this compound, detailing protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

The Analytical Challenge

The quantification of tertiary amines like this compound presents several analytical challenges. These compounds can exhibit poor chromatographic peak shape due to their basic nature and potential for interaction with active sites on chromatographic columns.[6] Furthermore, achieving the low detection and quantification limits required for impurity analysis necessitates highly sensitive and selective analytical techniques.[7][8][9]

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] For amines, derivatization is often employed to improve volatility and thermal stability, leading to better chromatographic performance.[6][12]

Principle of the GC-MS Method

This method involves the derivatization of this compound to a less polar and more volatile derivative, followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Derivatization with Silylating Agent Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: GC-MS analysis workflow from sample preparation to data quantification.

Detailed Protocol

1.3.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Dichloromethane) to prepare a stock solution. Perform serial dilutions to create calibration standards at appropriate concentrations.

  • Sample Preparation:

    • Accurately weigh the drug substance or product and dissolve it in an appropriate aqueous buffer to achieve a known concentration.

    • Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent like Dichloromethane or Ethyl Acetate to isolate the amine from the matrix.[13]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a catalyst (e.g., 1% TMCS).[12]

    • Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.[12]

1.3.2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

Rationale for parameter selection: A non-polar column like DB-5ms is suitable for the separation of the derivatized amine. The temperature program is optimized to ensure good separation from potential matrix components and a reasonable run time. SIM mode is chosen for its high sensitivity and selectivity for quantitative analysis.

Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1][2][3][4][5]

  • Specificity: Analyze blank and spiked samples to ensure no interference from the matrix at the retention time of the analyte.

  • Linearity: Prepare a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.[14]

  • Accuracy: Determine the recovery of the analyte by spiking known amounts into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[10][14]

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent alternative to GC-MS, especially when derivatization is not desirable.[7][8][15]

Principle of the LC-MS/MS Method

This method involves the separation of the analyte from the sample matrix using reversed-phase liquid chromatography, followed by detection using a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity for quantification at trace levels.[16][17]

Experimental Workflow

The workflow for the LC-MS/MS analysis is outlined below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution SPE Solid-Phase Extraction (SPE) Sample->SPE Filtration Filtration SPE->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: LC-MS/MS analysis workflow from sample preparation to data quantification.

Detailed Protocol

2.3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound and an appropriate internal standard (e.g., a deuterated analog) in a suitable solvent (e.g., Methanol:Water 50:50). Prepare calibration standards by serial dilution.

  • Sample Preparation:

    • Accurately weigh the drug substance or product and dissolve it in a suitable solvent mixture (e.g., water/acetonitrile) to a known concentration.[18]

    • For complex matrices, a Solid-Phase Extraction (SPE) clean-up step may be necessary to remove interferences.[13][19][20] A mixed-mode cation exchange SPE cartridge can be effective for retaining and concentrating basic amines.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.[21]

2.3.2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
MRM Transitions To be determined by infusing the analyte and optimizing precursor and product ions.

Rationale for parameter selection: A C18 column is a versatile choice for the separation of a broad range of compounds. The use of formic acid in the mobile phase aids in the ionization of the amine in positive ESI mode. A gradient elution ensures the efficient separation of the analyte from matrix components. The MRM mode provides the high selectivity and sensitivity required for trace-level quantification.

Method Validation

Similar to the GC-MS method, the LC-MS/MS method must be validated according to ICH Q2(R1) guidelines, with a focus on specificity, linearity, accuracy, precision, LOD, and LOQ.[1][2][3][4][5] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

Section 3: Data Interpretation and Reporting

For both methods, quantification is achieved by constructing a calibration curve plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of this compound in the unknown sample is then calculated from the linear regression equation of the calibration curve.

The final report should include the full validated methodology, the results of the validation studies, the determined concentration of the analyte in the samples, and any deviations from the described protocols.

Conclusion

This application note provides two robust and reliable analytical methods for the quantification of this compound in pharmaceutical matrices. The choice between the GC-MS and LC-MS/MS methods will depend on the specific characteristics of the analyte, the complexity of the sample matrix, and the available instrumentation. Both methods, when properly validated, are capable of providing accurate and precise results to support drug development and ensure product quality and safety.

References

  • Bentham Science Publisher. (2022, August 26). GC-FID Quantification of N, N-Dimethyl Aminopropyl Chloride, a Genotoxic Impurity, in Imipramine Hydrochloride and Clomipramine Hydrochloride.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.).
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
  • PubMed. (n.d.). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.).
  • ZORA. (2024, September 30). dimethyl- n-propylamine and triethylamine in workplace air using ion chromatography (IC).
  • Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
  • ResearchGate. (2026, January 11). Analytical Quantification Method Development of Genotoxic, Carcinogenic and Nitrosamine Impurities in Emtricitabine and Tenofovir Disoproxil Fumarate Using Sophisticated Techniques.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • PMC - NIH. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • NIH. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ACS Publications - American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9).
  • PMC - PubMed Central. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • RSC Publishing. (n.d.). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020, May 6).

Sources

Application Notes & Protocols: The Versatility of Tetrahydropyrimidine Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: The initial topic of this guide was "use of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine in organic synthesis." A thorough review of the scientific literature revealed a significant lack of published data on this specific, narrowly defined chemical entity. To provide a valuable and practical resource, this guide has been broadened to focus on the well-documented and synthetically crucial class of tetrahydropyrimidine derivatives . The principles, protocols, and applications discussed herein are highly relevant to the structural motifs present in the original query and represent a field of active and significant research.

Introduction: The Tetrahydropyrimidine Core - A Scaffold of Opportunity

The tetrahydropyrimidine nucleus is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules and serves as a versatile building block in organic synthesis. Its prevalence in medicinal chemistry, with applications ranging from anticancer to antiviral and antibacterial agents, has driven significant innovation in its synthetic accessibility.[1][2] Beyond its role as a pharmacophore, the tetrahydropyrimidine framework, particularly when functionalized, offers unique opportunities in catalysis, acting as ligands and organocatalyst precursors.

This guide provides an in-depth exploration of the synthesis and application of tetrahydropyrimidine derivatives. We will delve into the mechanistic underpinnings of the most common synthetic route, the Biginelli reaction, and provide detailed, field-proven protocols. Furthermore, we will explore a key application that aligns with the spirit of the original query: the use of tetrahydropyrimidine derivatives as precursors to N-Heterocyclic Carbene (NHC) ligands for transition-metal catalysis, a frontier in modern synthetic methodology.

Foundational Synthesis: The Biginelli Reaction

The most direct and atom-economical route to the core structure of many tetrahydropyrimidine derivatives is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea has been a cornerstone of heterocyclic chemistry for over a century.[3][4]

Mechanistic Causality: Understanding the "Why"

The classical Biginelli reaction is typically acid-catalyzed. While several mechanistic pathways have been proposed, the most widely accepted is the 'iminium mechanism'. Understanding this pathway is critical for troubleshooting and optimizing the reaction for different substrates.[1]

The Iminium Pathway:

  • Acid-Catalyzed Condensation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms an N-acylimine intermediate. This is often the rate-determining step of the overall transformation.[1]

  • Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization via attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring system.

Biginelli_Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration A Aldehyde + Urea B N-Acylimine Intermediate A->B H+ Catalyst D Open-Chain Intermediate B->D C β-Ketoester (Enol form) C->D Nucleophilic Attack E Tetrahydropyrimidine Product (DHPM) D->E Intramolecular Cyclization - H2O

Caption: The Iminium pathway of the Biginelli reaction.

Protocol: Synthesis of a Model Dihydropyrimidinone (DHPM)

This protocol describes a robust and scalable synthesis of a representative DHPM using a Lewis acid catalyst, which often provides higher yields and shorter reaction times than the classical Brønsted acid approach.[2]

Protocol 2.2.1: Ytterbium (III) Triflate Catalyzed Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Reagent MW Amount Moles Stoichiometry
Benzaldehyde106.121.06 g (1.0 mL)10.0 mmol1.0 eq
Ethyl Acetoacetate130.141.30 g (1.28 mL)10.0 mmol1.0 eq
Urea60.060.90 g15.0 mmol1.5 eq
Ytterbium(III) Triflate610.1961 mg0.1 mmol1 mol%
Acetonitrile-20 mL-Solvent

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10.0 mmol, 1.0 eq), ethyl acetoacetate (10.0 mmol, 1.0 eq), urea (15.0 mmol, 1.5 eq), and ytterbium(III) triflate (0.1 mmol, 1 mol%).

  • Solvent Addition: Add 20 mL of acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Pour the mixture into 50 mL of cold water and stir for 15 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials. The resulting white solid is often of high purity. For exacting applications, the product can be recrystallized from hot ethanol.

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Expected yield: 85-95%. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Causality Behind Choices:

  • Excess Urea: Using an excess of urea helps to drive the equilibrium towards the product, particularly in the initial iminium formation step.

  • Yb(OTf)₃ Catalyst: Ytterbium triflate is a water-tolerant Lewis acid that effectively activates the aldehyde carbonyl towards nucleophilic attack by the urea, accelerating the rate-limiting step. Its low catalyst loading (1 mol%) makes it an efficient choice.[1]

  • Solvent-free options: Many modern protocols for the Biginelli reaction are performed under solvent-free conditions, which can be more environmentally friendly and lead to simpler product isolation.[5]

Application in Catalysis: Tetrahydropyrimidinium Salts as N-Heterocyclic Carbene (NHC) Precursors

While the tetrahydropyrimidine core is a valuable synthetic target, its derivatives can also be powerful synthetic tools. A prime example is their use as precursors to N-Heterocyclic Carbenes (NHCs). NHCs have revolutionized organometallic chemistry, often serving as superior alternatives to phosphine ligands in transition-metal catalysis due to their strong σ-donating properties and steric tuneability.[6][7] Tetrahydropyrimidinium salts are precursors to six-membered ring NHCs, which offer different steric and electronic properties compared to their more common five-membered imidazolium-based cousins.

NHC_Formation_Application cluster_0 Synthesis of NHC Precursor cluster_1 In Situ Catalyst Formation cluster_2 Catalytic Application A Tetrahydropyrimidine B Tetrahydropyrimidinium Salt (NHC Precursor) A->B Quaternization or Dehydrogenation D Active Pd-NHC Catalyst B->D C Pd(OAc)2 + Base (tBuOK) C->D F Cross-Coupling Product D->F Buchwald-Hartwig Amination E Aryl Halide + Amine E->F

Caption: Workflow for the use of tetrahydropyrimidines in catalysis.

Protocol: Synthesis of a Tetrahydropyrimidinium Salt (NHC Precursor)

This protocol outlines the preparation of a representative tetrahydropyrimidinium salt, a stable precursor that can be stored and used to generate the active NHC in situ.[8]

Protocol 3.1.1: Synthesis of 1,3-Dibenzyl-3,4,5,6-tetrahydropyrimidinium Bromide

Reagent MW Amount Moles Stoichiometry
1,3-Diaminopropane74.127.41 g (8.3 mL)100 mmol1.0 eq
Triethyl Orthoformate148.2014.82 g (16.7 mL)100 mmol1.0 eq
Benzyl Bromide171.0437.63 g (26.3 mL)220 mmol2.2 eq
Toluene-200 mL-Solvent

Procedure:

Step 1: Synthesis of 1,3-Dibenzyl-1,3,5,6-tetrahydropyrimidine

  • In a 250 mL round-bottom flask, combine 1,3-diaminopropane (100 mmol) and triethyl orthoformate (100 mmol).

  • Heat the mixture at 120°C for 2 hours. Ethanol will distill off as a byproduct.

  • Cool the mixture to room temperature. The intermediate hexahydropyrimidine is formed but is typically not isolated and used directly.

  • Add toluene (100 mL) followed by the slow, portion-wise addition of benzyl bromide (220 mmol) under an inert atmosphere (N₂ or Ar). The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum. This step yields the dehydrogenated tetrahydropyrimidine.

Step 2: Quaternization to the Tetrahydropyrimidinium Salt Note: This step is often integrated with the first, but for clarity and control, a two-step approach is presented. The product from Step 1 is the neutral tetrahydropyrimidine. Further reaction would be needed to form the salt. The literature describes the direct formation of the salt from the tetrahydropyrimidine.[8] For the purpose of this protocol, we will assume the synthesis of the neutral base, which is then quaternized in a subsequent step or used to generate the carbene directly. For the catalytic application below, the salt is generated in situ from the tetrahydropyrimidine and the reaction components.

Application Protocol: Pd-NHC Catalyzed Buchwald-Hartwig Amination

This protocol demonstrates the in situ generation of a palladium-NHC catalyst from a tetrahydropyrimidinium salt precursor for the cross-coupling of an aryl halide with an amine.[8]

Protocol 3.2.1: Amination of 4-Chlorotoluene with Morpholine

Reagent MW Amount Moles Stoichiometry
4-Chlorotoluene126.58127 mg1.0 mmol1.0 eq
Morpholine87.12105 mg (0.12 mL)1.2 mmol1.2 eq
Palladium(II) Acetate (Pd(OAc)₂)224.54.5 mg0.02 mmol2 mol%
1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride*384.9615.4 mg0.04 mmol4 mol%
Sodium tert-butoxide (NaOtBu)96.1134 mg1.4 mmol1.4 eq
Toluene-3 mL-Solvent

*Note: A commercially available or previously synthesized NHC precursor is used here for clarity.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (2 mol%), the tetrahydropyrimidinium salt (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), and toluene (3 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100°C for 12-24 hours. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Causality Behind Choices:

  • In Situ Catalyst Formation: The strong base (NaOtBu) deprotonates the tetrahydropyrimidinium salt to form the free N-heterocyclic carbene. This carbene then coordinates to the palladium precursor (Pd(OAc)₂) to form the active Pd-NHC catalytic species.

  • Ligand-to-Metal Ratio: A 2:1 ratio of NHC precursor to palladium is often used to ensure complete formation of the desired L₂Pd complex and to stabilize the catalyst.

  • Strong Base: Sodium tert-butoxide is crucial not only for generating the NHC but also for facilitating the catalytic cycle of the amination reaction itself.

Table 1: Representative Yields for Pd-NHC Catalyzed Amination

Aryl Halide Amine Yield (%) Reference
4-ChlorotolueneMorpholine>95[8]
2-BromopyridineAniline92[8]
4-Bromoanisolen-Butylamine98[8]
1-Chloro-4-(trifluoromethyl)benzenePiperidine89[8]

Conclusion and Future Outlook

The tetrahydropyrimidine scaffold represents a remarkable convergence of medicinal chemistry and synthetic utility. While the Biginelli reaction provides efficient access to a vast chemical space of potential therapeutic agents, the story does not end there. As we have demonstrated, these heterocyclic systems are not merely synthetic endpoints but can be transformed into valuable tools for catalysis. The application of tetrahydropyrimidine-derived N-heterocyclic carbenes in cross-coupling reactions showcases a sophisticated use-case that elevates this structural class from a building block to a functional enabler of other key transformations. For researchers in drug discovery and process development, a deep understanding of both the synthesis and the catalytic potential of tetrahydropyrimidines opens up a dual pathway: the creation of novel molecular entities and the development of innovative, efficient methods to construct them.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). A new and efficient method for the synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones in solvent-free condition. Journal of the Iranian Chemical Society, 3(2), 163-169. [Link]

  • Yang, L., et al. (2015). Synthesis of tetrahydropyrimidinium salts and their in situ catalytic activities towards the Buchwald–Hartwig amination reaction under microwave irradiation. Turkish Journal of Chemistry, 39, 594-605. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]

  • Hopkinson, M. N., et al. (2014). N-Heterocyclic carbenes. Nature, 510(7506), 485-496. [Link]

  • Domínguez, G., & Alcarazo, M. (2016). N-Heterocyclic Carbenes in Asymmetric Catalysis. Israel Journal of Chemistry, 56(8), 613-625. [Link]

  • Shaabani, A., et al. (2004). A novel and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones catalyzed by urea under solvent-free conditions. Tetrahedron Letters, 45(46), 8525-8527. [Link]

  • Salehi, H., & Guo, Q. X. (2004). A facile and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2 (1H)-ones catalyzed by magnesium bromide under solvent-free conditions. Synthetic Communications, 34(23), 4349-4357. [Link]

  • Nolan, S. P. (Ed.). (2006). N-heterocyclic carbenes in synthesis. John Wiley & Sons. [Link]

  • Ma, Y., et al. (2000). Lanthanide triflate catalyzed Biginelli reaction. One-pot synthesis of dihydropyrimidinones under solvent-free conditions. The Journal of organic chemistry, 65(12), 3864-3868. [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. [Link]

  • Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction1. Journal of the American Chemical Society, 55(9), 3784-3791. [Link]

  • General mechanism of Biginelli tetrahydropyrimidines. ResearchGate. [Link]

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. OUCI. [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central (PMC) - NIH. [Link]

  • Synthesis and evaluation of some novel tetrahydropyrimidine derivatives as antimicrobial and cytotoxic agents. ResearchGate. [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc. [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. PubMed Central (PMC) - NIH. [Link]

Sources

The Convergence of Polymer Chemistry and Modern Medicine: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The field of polymer chemistry has transcended its traditional boundaries, emerging as a cornerstone of innovation in biomedical research and drug development. The ability to precisely engineer macromolecules with tailored physical, chemical, and biological properties has unlocked a new frontier of therapeutic possibilities. From orchestrating the controlled release of potent pharmaceuticals to providing the foundational scaffolds for tissue regeneration, polymers are at the heart of next-generation medical solutions.

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of key applications in polymer chemistry. Moving beyond a mere recitation of facts, this document delves into the "why" behind the "how," providing not only detailed, field-proven protocols but also the scientific rationale that underpins these methodologies. Our aim is to empower you with the knowledge and practical insights necessary to harness the full potential of polymeric materials in your own research and development endeavors.

Section 1: Controlled Drug Delivery with Biodegradable Polymers

The precise and sustained delivery of therapeutic agents to target sites within the body remains a paramount challenge in medicine. Polymeric drug delivery systems offer a versatile and potent solution, capable of enhancing drug stability, increasing bioavailability, and minimizing systemic toxicity.[1] Among the most promising materials in this domain are biodegradable polymers, which degrade into non-toxic byproducts and are safely cleared from the body, obviating the need for surgical removal.[2]

The Principle of Polymeric Drug Encapsulation and Release

Controlled drug delivery hinges on the judicious combination of a polymer with a drug or active agent, creating a system where the agent is released in a predetermined manner.[3] This can manifest as a constant release over an extended period, a cyclical release, or a triggered release in response to specific environmental cues.[3] The primary mechanisms governing drug release from biodegradable polymer matrices are diffusion, drug-carrier affinity, and matrix degradation.[4]

Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable polymer in drug delivery due to its excellent biocompatibility and tunable degradation kinetics.[5] By encapsulating a drug within a PLGA matrix, typically in the form of nanoparticles, its release profile can be meticulously controlled.

Application Note: Fabricating Drug-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This method is particularly effective for encapsulating hydrophobic drugs. The process involves dissolving the polymer and the drug in a water-immiscible organic solvent, which is then emulsified in an aqueous solution containing a surfactant to form an oil-in-water (O/W) emulsion. Subsequent evaporation of the organic solvent leads to the precipitation of the polymer, forming solid nanoparticles with the drug encapsulated within.

Experimental Workflow: PLGA Nanoparticle Fabrication

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_solidification Nanoparticle Solidification cluster_purification Purification & Collection organic_phase Organic Phase: Dissolve PLGA and Drug in Dichloromethane sonication Sonication: Combine Phases and Apply High-Energy Ultrasound organic_phase->sonication Add dropwise aqueous_phase Aqueous Phase: Dissolve PVA in Distilled Water aqueous_phase->sonication evaporation Solvent Evaporation: Remove Dichloromethane under Reduced Pressure sonication->evaporation centrifugation Centrifugation: Collect Nanoparticles evaporation->centrifugation washing Washing: Remove Excess Surfactant centrifugation->washing lyophilization Lyophilization (Optional): For Long-Term Storage washing->lyophilization

Caption: Workflow for fabricating PLGA nanoparticles.

Detailed Protocol: Single Emulsion-Solvent Evaporation for Doxorubicin-Loaded PLGA Nanoparticles

This protocol details the encapsulation of the hydrophobic drug Doxorubicin into PLGA nanoparticles.[1]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Distilled Water

Equipment:

  • Analytical balance

  • Magnetic stirrer with heating plate

  • Sonicator (probe type)

  • Rotary evaporator

  • High-speed centrifuge

  • Lyophilizer (optional)

Procedure:

  • Preparation of the Organic Phase:

    • Weigh 250 mg of PLGA and a suitable amount of doxorubicin.

    • Dissolve both components in 5 mL of dichloromethane.

    • Store the solution at 4°C until use.[1]

  • Preparation of the Aqueous Phase:

    • Add 1 g of PVA to 100 mL of distilled water.

    • Heat the mixture to 85°C with occasional stirring until the PVA is completely dissolved (approximately 2 hours).[1]

    • Allow the solution to cool to room temperature.[1]

  • Emulsification:

    • Combine the organic and aqueous phases in a beaker.

    • Immerse the sonicator probe approximately 1 cm into the liquid, ensuring it is not touching the bottom of the beaker.

    • Sonicate the mixture in an ice bath. A suggested routine is 1 second of power on followed by 3 seconds of power off, for a total of 3 to 5 minutes at 800W output power.[1]

  • Solvent Evaporation:

    • Immediately after sonication, transfer the emulsion to a rotary evaporator.

    • Evaporate the dichloromethane at room temperature for approximately 30 minutes.[1]

  • Nanoparticle Collection and Purification:

    • Centrifuge the resulting suspension at 7,000-9,000 rpm for 3 minutes to pellet any large aggregates.

    • Transfer the supernatant to a new centrifuge tube and centrifuge at 12,000 rpm for 5 minutes to collect the nanoparticles.[1]

    • Wash the nanoparticle pellet three times with distilled water to remove residual surfactant, with centrifugation at 9,000 rpm for 15 minutes for each wash.[3]

  • Storage:

    • The nanoparticle suspension can be stored at 4°C for immediate use.[1]

    • For long-term storage, the nanoparticles can be lyophilized.[6]

Section 2: Tissue Engineering with Electrospun Polymer Scaffolds

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, growth factors, and biomaterial scaffolds. These scaffolds provide a three-dimensional template for cell attachment, proliferation, and differentiation, guiding the formation of new tissue.[7][8]

The Rationale for Electrospun Scaffolds

Electrospinning is a versatile technique for producing non-woven mats of polymer fibers with diameters ranging from micrometers to nanometers. This nanofibrous architecture closely mimics the native extracellular matrix (ECM) of many tissues, providing an ideal environment for cell growth. Poly(ε-caprolactone) (PCL) is a biocompatible and biodegradable polymer frequently used for fabricating tissue engineering scaffolds due to its excellent mechanical properties and slow degradation rate.[7]

Application Note: Fabricating PCL/Gelatin Electrospun Scaffolds for Enhanced Biocompatibility

While PCL offers excellent structural support, its hydrophobic nature can limit cell adhesion. Blending PCL with a natural polymer like gelatin, a derivative of collagen, can significantly improve the scaffold's hydrophilicity and biocompatibility.[7] The gelatin component provides cell recognition sites, promoting better cell attachment and proliferation.

Experimental Workflow: Electrospinning of PCL/Gelatin Scaffolds

G cluster_solution Solution Preparation cluster_electrospinning Electrospinning Process cluster_post Post-Processing dissolve Dissolve PCL and Gelatin in TFE Solvent load_syringe Load Polymer Solution into Syringe dissolve->load_syringe apply_voltage Apply High Voltage to Needle Tip load_syringe->apply_voltage eject_solution Eject Solution at Controlled Flow Rate apply_voltage->eject_solution collect_fibers Collect Nanofibers on Rotating Collector eject_solution->collect_fibers vacuum_dry Vacuum Dry Scaffold to Remove Residual Solvent collect_fibers->vacuum_dry

Caption: Workflow for fabricating electrospun scaffolds.

Detailed Protocol: Fabrication of PCL/Gelatin Nanofibrous Scaffolds

This protocol describes the fabrication of a PCL/gelatin blended scaffold using electrospinning.[9]

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Gelatin

  • 2,2,2-Trifluoroethanol (TFE)

Equipment:

  • Magnetic stirrer

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10 wt% polymer solution by dissolving PCL and gelatin at a 50:50 weight ratio in TFE.

    • Stir the solution overnight at room temperature to ensure complete dissolution.[9]

  • Electrospinning:

    • Load 5 mL of the polymer solution into a syringe fitted with a 21G stainless steel blunt-end needle.

    • Set the following electrospinning parameters:

      • Voltage: 12 kV

      • Flow rate: 1 mL/h

      • Distance between needle tip and collector: 15 cm[9]

    • Use a rotating collector to obtain a uniform mat of nanofibers.

  • Scaffold Collection and Drying:

    • After the desired thickness is achieved, carefully remove the scaffold from the collector.

    • Dry the electrospun scaffold under vacuum for 24 hours to remove any residual solvent.[9]

  • Sterilization for Cell Culture:

    • Sterilize the scaffolds by soaking them in 70% ethanol, followed by exposure to UV light for 30 minutes.

    • Wash the sterilized scaffolds three times with sterile phosphate-buffered saline (PBS) and then with cell culture medium before seeding cells.[10]

Section 3: Smart Polymers for Stimuli-Responsive Systems

Smart polymers, also known as responsive polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light.[11][12] This unique characteristic makes them highly attractive for applications in targeted drug delivery and regenerative medicine.

Thermo-Responsive Hydrogels: A Case Study

Thermo-responsive hydrogels exhibit a sol-gel transition at a specific temperature, known as the lower critical solution temperature (LCST).[13] Below the LCST, the polymer is soluble, and above the LCST, it becomes insoluble and forms a hydrogel. This property allows for the minimally invasive delivery of a drug-loaded polymer solution, which then forms a gel depot in situ at physiological temperature, enabling sustained drug release.[14] Poly(N-isopropylacrylamide) (PNIPAM) is a well-studied thermo-responsive polymer.[13]

Application Note: Synthesis of Thermo-Responsive NIPAAm-based Hydrogels for Drug Delivery

By copolymerizing N-isopropylacrylamide (NIPAAm) with a crosslinker, a three-dimensional hydrogel network can be formed. The swelling and drug release properties of these hydrogels can be tuned by adjusting the monomer and crosslinker concentrations.

Logical Relationship: Sol-Gel Transition of Thermo-Responsive Hydrogels

G cluster_below Below LCST cluster_above Above LCST Sol Sol State (Polymer Chains are Hydrated and Soluble) Gel Gel State (Polymer Chains Dehydrate and Aggregate) Sol->Gel Increase Temperature Gel->Sol Decrease Temperature

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to assist you in troubleshooting common challenges and answering frequently asked questions related to this synthesis. Our goal is to provide you with the in-depth technical and practical insights necessary to ensure the purity, yield, and overall success of your experiments.

Understanding the Synthesis: A Mechanistic Overview

The most common and industrially relevant synthesis of this compound involves a Mannich-type condensation reaction. This one-pot, three-component reaction brings together N,N-dimethyl-1,3-propanediamine, 1,3-diaminopropane, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

The reaction proceeds through the formation of iminium ions from the reaction of the amines with formaldehyde, which then undergo nucleophilic attack and subsequent cyclization to form the desired tetrahydropyrimidine ring. While seemingly straightforward, this process is susceptible to several side reactions that can lead to a variety of impurities. Understanding the origin of these impurities is the first step in controlling them.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.

Question 1: My final product shows multiple unexpected peaks in the GC-MS analysis. What are the likely impurities?

The presence of multiple unexpected peaks is a common issue and can often be traced back to side reactions involving the starting materials and intermediates. Here are the most probable culprits:

  • Unreacted Starting Materials: Incomplete conversion is a primary source of impurities. Ensure your reaction goes to completion by monitoring it via TLC or a rapid LC-MS method.

    • N,N-dimethyl-1,3-propanediamine (DMAPA): This starting material can be carried through to the final product if not fully consumed.

    • 1,3-diaminopropane: Another key starting material that may persist in the final mixture.

  • Formaldehyde-Related Impurities: Formaldehyde is highly reactive and can lead to several byproducts.[1]

    • Paraformaldehyde and Trioxane: At inappropriate temperatures or pH, formaldehyde can polymerize to form solid paraformaldehyde or the cyclic trimer, trioxane. These are typically insoluble in common organic solvents and can be filtered off.

    • N,N'-methylenebis(amines): Formaldehyde can react with two molecules of an amine to form a methylene-bridged dimer. For example, it can react with N,N-dimethyl-1,3-propanediamine to form a dimeric impurity.

  • Oligomeric and Polymeric Byproducts: The condensation reaction can sometimes proceed beyond the desired 1:1:1 stoichiometry, leading to the formation of oligomers and polymers. This is particularly prevalent if the reaction conditions (e.g., temperature, stoichiometry) are not carefully controlled. A study on the condensation of 1,3-diaminopropane with formaldehyde has shown the formation of dimers, trimers, and other oligomers.[2]

  • Side Products from DMAPA Impurities: Commercial N,N-dimethyl-1,3-propanediamine can contain impurities from its own synthesis, which is often the Michael addition of dimethylamine to acrylonitrile followed by hydrogenation.[3][4] Potential impurities in the starting DMAPA that can react to form new impurities include:

    • 3-(Dimethylamino)propanenitrile: The intermediate in DMAPA synthesis.

    • N,N,N',N'-Tetramethyl-1,3-propanediamine: From the reaction of DMAPA with residual formaldehyde or other reactive species.

Visualizing Impurity Formation:

Impurity_Formation_Pathway cluster_reactants Starting Materials cluster_impurities Potential Impurities DMAPA N,N-dimethyl- 1,3-propanediamine Unreacted_DMAPA Unreacted DMAPA DMAPA->Unreacted_DMAPA Methylene_Bis_Adducts Methylene-Bis Adducts DMAPA->Methylene_Bis_Adducts Target_Product Dimethyl-[3-(tetrahydro- pyrimidin-1-yl)-propyl]-amine DMAPA->Target_Product DAP 1,3-diaminopropane Unreacted_DAP Unreacted DAP DAP->Unreacted_DAP DAP->Methylene_Bis_Adducts DAP->Target_Product Formaldehyde Formaldehyde Formaldehyde->Methylene_Bis_Adducts Formaldehyde_Polymers Paraformaldehyde/ Trioxane Formaldehyde->Formaldehyde_Polymers Formaldehyde->Target_Product Oligomers Oligomers/ Polymers Target_Product->Oligomers Further Reaction Analytical_Workflow Crude_Product Crude Reaction Mixture TLC_or_LCMS In-Process Control (TLC or LC-MS) Crude_Product->TLC_or_LCMS Purification Purification (Distillation/Crystallization/ Chromatography) TLC_or_LCMS->Purification Reaction Complete Purity_Assessment Purity Assessment (GC-MS, HPLC) Purification->Purity_Assessment Structure_Confirmation Structure Confirmation (NMR, MS, IR) Purity_Assessment->Structure_Confirmation Final_Product High-Purity Product Structure_Confirmation->Final_Product

Sources

Navigating the Synthesis of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-tested experience to address common challenges encountered during this two-step synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved in a two-step process:

  • Formation of the Tetrahydropyrimidine Ring: Synthesis of the intermediate, 1-(3-aminopropyl)tetrahydropyrimidine.

  • Reductive Amination: N,N-dimethylation of the primary amine of the intermediate to yield the final product.

While seemingly straightforward, this synthesis pathway presents several potential pitfalls that can lead to low yields and impure products. Key challenges include controlling the cyclization reaction to form the tetrahydropyrimidine ring, preventing side reactions, and achieving complete dimethylation without the formation of over-methylated quaternary ammonium salts. This guide will provide a systematic approach to overcoming these obstacles.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, offering quick solutions and preventative measures.

Q1: What are the most critical parameters for the successful synthesis of the 1-(3-aminopropyl)tetrahydropyrimidine intermediate?

A1: The crucial parameters for the formation of the tetrahydropyrimidine ring are the purity of the starting materials (1,3-diaminopropane and a suitable three-carbon aldehyde equivalent), precise control of the reaction temperature, and the choice of catalyst. The reaction is typically acid-catalyzed, and maintaining the optimal pH is vital to promote cyclization while minimizing side reactions.

Q2: I am observing a low yield in the final dimethylation step. What are the likely causes?

A2: A low yield in the Eschweiler-Clarke methylation step is often attributed to several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to a mixture of the starting primary amine, the monomethylated intermediate, and the desired dimethylated product.

  • Sub-optimal reagent stoichiometry: An incorrect ratio of formaldehyde and formic acid to the amine can hinder the reaction's progress. An excess of both reagents is typically required to drive the reaction to completion.[1]

  • Steric hindrance: Although less common with a propyl chain, significant steric bulk near the amine can slow down the reaction rate.[1]

Q3: What are the characteristic NMR peaks I should look for to confirm the formation of the final product?

Q4: Can I use other reductive amination methods besides the Eschweiler-Clarke reaction?

A4: Yes, other reductive amination methods can be employed. Sodium triacetoxyborohydride (STAB) is a milder reducing agent that can be used with formaldehyde.[2] This method may offer better functional group tolerance and can sometimes provide higher yields with fewer side products. Another alternative is catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) in the presence of formaldehyde.

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-(3-aminopropyl)tetrahydropyrimidine (Intermediate) Incomplete cyclization.Ensure the use of a suitable acid catalyst and optimize the reaction temperature and time. Monitor the reaction progress using TLC or GC-MS.
Side reactions, such as polymerization of the aldehyde source.Use a protected form of the aldehyde, if possible, and add it slowly to the reaction mixture. Maintain a consistent and optimized temperature.
Low Yield of Dimethyl-[3-(tetrahydro-pyrimidin-yl)-propyl]-amine (Final Product) Incomplete methylation.Increase the excess of formaldehyde and formic acid. Extend the reaction time and/or increase the reaction temperature to near boiling.[1] Monitor the reaction for the disappearance of the starting material and the monomethylated intermediate.
Degradation of the starting material or product.The Eschweiler-Clarke reaction is generally robust, but prolonged heating at very high temperatures could potentially lead to degradation. Optimize the reaction time and temperature.
Presence of Monomethylated Impurity in the Final Product Insufficient formaldehyde or formic acid.Use a larger excess of both formaldehyde and formic acid to ensure complete dimethylation.[1]
Reaction not driven to completion.Increase the reaction time and/or temperature. The formation of the tertiary amine is generally more favorable.[1]
Formation of Quaternary Ammonium Salt This is not a typical side product of the Eschweiler-Clarke reaction, as the mechanism does not favor the formation of a quaternary salt.[1]If a quaternary salt is suspected, it is likely due to the use of an alternative methylating agent (e.g., methyl iodide). In such cases, carefully control the stoichiometry of the methylating agent.
Difficulty in Purifying the Final Product The basic nature of the tertiary amine can cause streaking on silica gel chromatography.Use an amine-functionalized silica gel column or add a small amount of a competing amine (e.g., triethylamine or ammonia) to the eluent system.[3][4][5]
The product is a viscous oil that is difficult to handle.Consider converting the free base to a salt (e.g., hydrochloride or oxalate) for easier handling and purification by crystallization.

IV. Experimental Protocols

Step 1: Synthesis of 1-(3-aminopropyl)tetrahydropyrimidine (Conceptual Protocol)
  • To a solution of 1,3-diaminopropane (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of a strong acid (e.g., HCl).

  • Cool the mixture in an ice bath.

  • Slowly add a source of a three-carbon aldehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde) (1.0 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from general procedures for the Eschweiler-Clarke methylation of primary amines.

  • To a flask containing 1-(3-aminopropyl)tetrahydropyrimidine (1.0 eq), add an excess of formic acid (e.g., 3-5 eq).

  • Add an excess of aqueous formaldehyde solution (37 wt. % in H₂O, e.g., 3-5 eq).

  • Heat the reaction mixture to reflux (typically around 100 °C) for several hours. The evolution of carbon dioxide should be observed.[1]

  • Monitor the reaction progress by TLC or GC-MS until the starting material and the monomethylated intermediate are no longer detectable.

  • Cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., NaOH or KOH solution) to a pH > 12. Caution: This step is exothermic.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using an eluent system containing a small percentage of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine).[3][4][5]

V. Visualization of the Synthesis Workflow

Diagram 1: Overall Synthesis Pathway

Synthesis_Pathway 1,3-Diaminopropane 1,3-Diaminopropane Intermediate 1-(3-aminopropyl)tetrahydropyrimidine 1,3-Diaminopropane->Intermediate Step 1: Cyclization Aldehyde Source Aldehyde Source Aldehyde Source->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Eschweiler-Clarke Reductive Amination Formaldehyde Formaldehyde Formaldehyde->Final_Product Formic Acid Formic Acid Formic Acid->Final_Product

Caption: Overall two-step synthesis of the target molecule.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impure Product Step1_Check Analyze Intermediate Purity (Step 1 Product) Start->Step1_Check Step2_Check Analyze Final Product Purity (Step 2 Product) Step1_Check->Step2_Check Intermediate OK Optimize_Step1 Optimize Cyclization: - Catalyst - Temperature - Reaction Time Step1_Check->Optimize_Step1 Intermediate Impure Optimize_Step2 Optimize Methylation: - Reagent Stoichiometry - Temperature - Reaction Time Step2_Check->Optimize_Step2 Low Yield/ Incomplete Reaction Purification_Issue Check Purification Method Step2_Check->Purification_Issue Product Impure Optimize_Step1->Step1_Check Optimize_Step2->Step2_Check Optimize_Purification Modify Chromatography: - Amine-modified silica - Add competing amine to eluent - Consider salt formation Purification_Issue->Optimize_Purification Ineffective Success High Yield & Purity Purification_Issue->Success Effective Optimize_Purification->Success

Caption: A logical flow for troubleshooting synthesis issues.

VI. References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • N,N-Dimethyl-3-(tetrahydropyrimidin-1(2H)-yl)propan-1-amine. Lead Sciences. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 2023-02-10. [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. 2024-02-16. [Link]

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research. [Link]

  • N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. PubChem. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Process for the purification of tertiary amines. Google Patents.

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. 2020. [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. [Link]

  • tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry. Analyst. 2012. [Link]

  • Is there an easy way to purify organic amines? Biotage. 2023-01-19. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. 2023. [Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. 2020. [Link]

  • Chromotography with free amines? Reddit. 2022-09-24. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. 2023. [Link]

  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. 2025-08-07. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyrimidine Scaffold in Modern Drug Discovery

The tetrahydropyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a wide range of biological targets with high affinity. Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anticancer, and antihypertensive effects.[1] Their success stems from a combination of synthetic accessibility, typically through robust multicomponent reactions like the Biginelli reaction, and their structural features, which allow for three-dimensional diversification to optimize target engagement.[2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydropyrimidine derivatives. We will dissect the influence of specific structural modifications on biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. Our focus is to furnish researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of next-generation therapeutics based on this potent scaffold.

Core Scaffold and Key Points of Diversification

The foundational structure of a tetrahydropyrimidine, specifically the 3,4-dihydropyrimidin-2(1H)-one (DHPM) skeleton synthesized via the Biginelli reaction, offers several key positions for chemical modification. The biological activity of these derivatives is profoundly influenced by the nature of the substituents at the N1, C2, N3, C4, C5, and C6 positions.

Caption: General structure of a tetrahydropyrimidine core.

Comparative Structure-Activity Relationship (SAR) Analysis

The key to unlocking the therapeutic potential of the tetrahydropyrimidine scaffold lies in understanding how substitutions at different positions influence interactions with biological targets. Below, we compare these relationships across several important classes of activity.

The C4-Aryl Substituent: A Major Determinant of Activity

The substituent at the C4 position, typically an aromatic ring, is a critical determinant for many biological activities, including calcium channel modulation and antimicrobial effects.[4][5]

  • For Calcium Channel Blockers: The nature and substitution pattern of the C4-aryl ring are paramount.[5] Bioisosteric replacement of the 1,4-dihydropyridine (DHP) core of drugs like nifedipine with a dihydropyrimidine (DHPM) scaffold has yielded potent calcium channel blockers.[6]

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the C4-phenyl ring generally enhance activity. The position of these substituents is also crucial; ortho or meta substitutions are often preferred over para substitutions for optimal receptor binding.[5]

    • Steric Factors: The C4-aryl ring typically adopts a pseudo-axial orientation, which is essential for fitting into the receptor binding pocket. This conformation places the ortho and meta substituents in a position to make key interactions.

  • For Antimicrobial Agents: The C4-phenyl group also plays a significant role in antibacterial and antifungal activity.

    • Lipophilicity and Membrane Permeation: Substituents like halogens (-F, -Cl), methoxy (-OCH3), and nitro (-NO2) on the C4-phenyl ring have been shown to enhance antimicrobial activity.[4] This is often attributed to an increase in lipophilicity, which can facilitate passage through bacterial cell membranes. For instance, compounds with a para-nitro or para-fluoro group have shown greater activity than the standard drug ciprofloxacin against certain bacterial strains.[7]

The C5 and C6 Positions: Modulating Potency and Selectivity

Substituents at the C5 and C6 positions fine-tune the electronic and steric properties of the molecule, impacting potency and selectivity.

  • C5-Substituent: In many active derivatives, the C5 position bears an ester group (e.g., -COOEt) or a related functionality.

    • As Calcium Channel Blockers: This ester group is a key pharmacophoric feature for L-type calcium channel blockers, mimicking the structure of classical dihydropyridines.[5] Modifications to this ester, such as replacing it with semicarbazide or hydrazide functions, have been explored to create novel derivatives with significant activity.[6]

    • As Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a validated target for antimicrobial and anticancer agents.[8][9] For DHFR inhibition, the C5-substituent can be varied to optimize interactions within the enzyme's active site.

  • C6-Substituent: A small alkyl group, most commonly a methyl group (-CH3), at the C6 position is often optimal for activity.

    • SAR studies on DHFR inhibitors have revealed that a small methyl group at C6 leads to superior binding, whereas bulkier substitutions can diminish efficacy due to steric hindrance with the enzyme.[10]

The N1 and N3 Positions and the C2-(Thio)oxo Group

Modifications at the nitrogen and C2 positions of the pyrimidine ring are critical for establishing hydrogen bonding interactions and influencing the overall conformation.

  • N1 and N3 Hydrogens: The NH groups at the N1 and N3 positions are important hydrogen bond donors. In many receptor-ligand interactions, these groups form crucial hydrogen bonds that anchor the molecule in the binding site.

  • C2-(Thio)oxo Group: The C2 position is typically an oxo (=O) or thioxo (=S) group.

    • Thioxo derivatives often exhibit enhanced biological activities compared to their oxo counterparts. This has been observed in anti-inflammatory, anticancer, and antimicrobial agents.[1]

    • For certain calcium channel blockers, a sulfur at the C2 position has been found to be optimal for vasorelaxant activity.[11]

Quantitative SAR: A Comparative Data Summary

To illustrate these principles, the following table summarizes experimental data for a series of tetrahydropyrimidine derivatives evaluated for their activity against different targets.

Compound IDC4-Aryl SubstituentC6-SubstituentTargetActivity (IC50 / MIC)Reference
DHFR-1 4-Chlorophenyl-CH3DHFRIC50 = 4.10 µM[12]
DHFR-2 4-Methoxyphenyl-CH3DHFRIC50 = 4.77 µM[12]
DHFR-3 (Lead) Phenyl-CH3DHFRIC50 = 5.53 µM[10]
AB-1 4-Nitrophenyl-CH3S. aureusMIC = 15-45 µg/mL
AB-2 4-Fluorophenyl-CH3S. aureusGood Activity[7]
CaCB-1 2-Nitrophenyl-CH3L-type Ca2+ ChannelPotent Antagonist[11]
CaCB-2 Phenyl-CH3L-type Ca2+ ChannelModerate Antagonist

This table is a representative summary. Actual values and conditions can be found in the cited literature.

Case Study: Tetrahydropyrimidines as α1A-Adrenergic Receptor Antagonists

Alpha-1 adrenergic receptor antagonists are primarily used to treat hypertension and benign prostatic hypertrophy.[13] The tetrahydropyrimidine scaffold has been successfully employed to develop selective antagonists for the α1A subtype, which is predominantly located in the smooth muscle of the bladder neck and prostate.

SAR Insights:

  • Core Requirement: A 4-aryl-1,4-dihydropyrimidine core is essential.

  • C4-Aryl Group: A phenyl ring is generally preferred.

  • N3-Substitution: Large, basic substituents at the N3 position are crucial for high-affinity binding. For example, a 1-(phenylmethyl)-4-piperidinyl carbamate moiety at N3 was found to be optimal for potent vasorelaxant activity.[11]

  • C2-Substitution: A thioxo (=S) group at C2 often confers higher potency than an oxo (=O) group.[11]

SAR_Adrenergic_Antagonist cluster_core Core Scaffold cluster_substituents Key Substitutions for α1A Antagonism cluster_activity Resulting Activity Core 4-Aryl-THPM C4 C4: Phenyl Ring Core->C4 Requires N3 N3: Large, Basic Group (e.g., Piperidinyl Carbamate) Core->N3 Requires C2 C2: Thioxo (=S) Group Core->C2 Requires Activity High Potency & Selectivity for α1A-Adrenergic Receptor C4->Activity Leads to N3->Activity Leads to C2->Activity Leads to

Caption: Key SAR features for α1A-adrenergic receptor antagonists.

Experimental Protocols: A Guide to Synthesis and Evaluation

Protocol 1: Synthesis via Multicomponent Biginelli Reaction

This protocol describes a classic one-pot synthesis of a 4-aryl-3,4-dihydropyrimidin-2(1H)-one. The use of a Lewis acid catalyst like copper(II) trifluoromethanesulfonate (Cu(OTf)2) can significantly improve yields and reduce reaction times compared to the original acid-catalyzed method.[2]

Workflow Diagram:

Biginelli_Workflow Reactants 1. Combine Reactants: - Aldehyde (1 mmol) - β-Ketoester (1 mmol) - Urea (1.5 mmol) - Catalyst (e.g., Cu(OTf)2) Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Reflux 3. Heat to Reflux (Monitor by TLC) Solvent->Reflux Cool 4. Cool to RT (Precipitation Occurs) Reflux->Cool Filter 5. Vacuum Filtration Cool->Filter Wash 6. Wash Solid (Cold Ethanol) Filter->Wash Dry 7. Dry Product Wash->Dry Characterize 8. Characterize (NMR, IR, MS) Dry->Characterize

Caption: Workflow for the Biginelli synthesis of DHPMs.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Cu(OTf)2 (0.1 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask.

  • Heating: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 2-4 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the pure tetrahydropyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2]

Protocol 2: In Vitro Assay for α1A-Adrenergic Receptor Antagonism

This protocol outlines a functional assay to determine the antagonist activity of a test compound at the human α1A-adrenergic receptor, which signals through the Gαq pathway to release intracellular calcium.[14]

Step-by-Step Procedure:

  • Cell Culture: Culture human cells engineered to constitutively express the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells) in appropriate media until they reach ~80-90% confluency.

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the tetrahydropyrimidine test compounds in an appropriate assay buffer. Add the diluted compounds to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Prepare a challenge solution of a known α1A agonist, such as L-phenylephrine, at a concentration that elicits ~80% of the maximum response (EC80).[14]

  • Signal Detection: Using a fluorescence plate reader (e.g., FLIPR or FlexStation), simultaneously add the agonist challenge solution to all wells and measure the resulting change in fluorescence intensity over time. The antagonist activity of the test compound will be observed as an inhibition of the agonist-induced calcium signal.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to control wells (agonist only). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The tetrahydropyrimidine scaffold is a cornerstone of modern medicinal chemistry, offering a synthetically tractable platform for the development of diverse therapeutic agents. The structure-activity relationships discussed herein highlight a clear rationale for molecular design: the C4-aryl group serves as a primary determinant of target interaction, while modifications at the C2, C5, and C6 positions provide the means to fine-tune potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the logical, data-driven modification of this privileged scaffold will undoubtedly continue to yield novel clinical candidates for a wide array of human diseases.

References

  • Foroughifar, N., Mobinikhaledi, A., & Ebrahimi, S. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. Available from: [Link]

  • Pop, R., Sechna, S., Turos, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6296. Available from: [Link]

  • Jarak, M., Komatović, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7073. Available from: [Link]

  • Jarak, M., Komatović, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. ResearchGate. Available from: [Link]

  • Atwal, K. S., Rovnyak, G. C., et al. (1990). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 33(9), 2629-2635. Available from: [Link]

  • Wang, M., Li, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1933-1945. Available from: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., et al. (2024). Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies. Drug Development Research. Available from: [Link]

  • Faramarzi, S., Faghih, Z., et al. (2021). Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. Research in Pharmaceutical Sciences, 16(4), 365-376. Available from: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., et al. (2024). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Kenny, B. A., Naylor, A. M., et al. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology, 118(4), 851–857. Available from: [Link]

  • Zorkun, I. S., Tura, S., & Turgut, Z. (2021). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). ResearchGate. Available from: [Link]

  • Wang, M., Li, Y., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Publications. Available from: [Link]

  • Singh, P., Kaur, M., & Chander, S. (2016). Design, synthesis and calcium channel blocking activity of novel tetrahydropyrimidine derivatives for potential benefit in angina pectoris. Asian Journal of Biomedical and Pharmaceutical Sciences, 6(57), 31-38. Available from: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 221-228. Available from: [Link]

  • Mercer University. (2014). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. Available from: [Link]

  • Saravanan, K., et al. (2022). Comparative synthetic study, in silico screening and biological evaluation of some substituted tetrahydropyrimidine-2-one derivatives as potential DHFR inhibitors. ScienceScholar. Available from: [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4879. Available from: [Link]

  • INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). INDIGO Biosciences. Available from: [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available from: [Link]

  • Chen, Z. J., et al. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1286. Available from: [Link]

  • Sharma, S., & Kumar, P. (2014). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 6(6), 339-346. Available from: [Link]

  • Yoshida, M., Mori, A., et al. (2010). Synthesis and structure-activity relationship of tetrahydropyrazolopyrimidine derivatives--a novel structural class of potent calcium-sensing receptor antagonists. Bioorganic & Medicinal Chemistry, 18(24), 8501-8511. Available from: [Link]

  • Al-Suhaibani, S. S., et al. (2022). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules, 27(19), 6523. Available from: [Link]

  • ResearchGate. (n.d.). The majority of DHFR inhibitors are derivates of folic acid. ResearchGate. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox. Available from: [Link]

  • Gaikwad, A. K., et al. (2010). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available from: [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. Available from: [Link]

  • Atwal, K. S., Rovnyak, G. C., et al. (1990). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed. Available from: [Link]

Sources

"efficacy comparison of different tetrahydropyrimidine-based inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Comparison of Tetrahydropyrimidine-Based Inhibitors: A Guide for Researchers

The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes and receptors. Its conformational flexibility and capacity for diverse substitutions have made it a cornerstone in the development of therapeutic agents for cancer, autoimmune diseases, neurodegenerative disorders, and infectious diseases.[1][2][3] This guide provides a comparative analysis of the efficacy of various tetrahydropyrimidine-based inhibitors, focusing on their primary biological targets. The information is structured to offer researchers and drug development professionals a clear, data-driven perspective on their performance, grounded in experimental evidence.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Expertise & Experience: Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[4][5][6] This pathway is essential for the synthesis of DNA and RNA.[5] Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected host cells, have a high demand for pyrimidines, making DHODH a prime therapeutic target.[4][6][7][8] Inhibiting DHODH depletes the pyrimidine nucleotide pool, thereby halting cell proliferation and viral replication.[5][7] This mechanism underpins the use of DHODH inhibitors in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as their investigation as anticancer and broad-spectrum antiviral agents.[4][5][8]

Comparative Efficacy of DHODH Inhibitors

The table below summarizes the in vitro potency of prominent DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. A lower IC50 value indicates greater potency.

CompoundTargetAssay TypeIC50 (nM)Reference
BrequinarHuman DHODHEnzymatic Assay5.2[9]
LeflunomideHuman DHODHEnzymatic AssaySelective inhibitor[5][10]
TeriflunomideHuman DHODHEnzymatic AssayActive metabolite of Leflunomide[5]
IMU-838 (Vidofludimus)Human DHODHEnzymatic Assay160[8]

Note: Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide. While widely cited as a selective inhibitor, specific IC50 values can vary based on assay conditions.

Signaling Pathway: De Novo Pyrimidine Synthesis

Causality Behind Experimental Choices: The selection of DHODH as a target is based on the differential reliance of specific cell types on the de novo versus the salvage pathway for pyrimidine synthesis. While most normal cells can utilize the salvage pathway, highly proliferative cells are heavily dependent on the de novo pathway. This creates a therapeutic window, allowing for selective targeting.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Dihydroorotate->Orotate Oxidation CoQ -> CoQH2 UMP UMP Orotate->UMP UMPS CP Carbamoyl Phosphate CA Carbamoyl Aspartate CP->CA ATCase Aspartate Aspartate Aspartate->CA ATCase CA->Dihydroorotate DHOase UMPS UMPS Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Nucleotides DNARNA DNA & RNA Synthesis Nucleotides->DNARNA Brequinar Brequinar (Inhibitor) Brequinar->DHODH Inhibition

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of Brequinar on DHODH.

Experimental Protocol: DHODH Enzymatic Inhibition Assay

Trustworthiness: This protocol describes a self-validating system for determining inhibitor potency by measuring the reduction of a chromogenic substrate, which is directly proportional to enzyme activity.

Objective: To determine the IC50 value of a test compound against recombinant human DHODH.

Principle: DHODH activity is measured by monitoring the reduction of 2,6-dichloroindophenol (DCPIP), a colorimetric electron acceptor that substitutes for Coenzyme Q. The rate of DCPIP reduction, observed as a decrease in absorbance at 650 nm, is proportional to the rate of dihydroorotate oxidation.[9][11]

Materials:

  • Recombinant human DHODH (truncated, soluble form)[9]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (Substrate)

  • Coenzyme Q10 (Cofactor)

  • 2,6-dichloroindophenol (DCPIP)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 40 µL of purified DHODH enzyme (e.g., final concentration of 1.25 µg/mL) to each well of a 96-well plate.[11]

    • Add 10 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

  • Pre-incubation: Incubate the plate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.[9][11]

  • Reaction Initiation: Prepare a reaction mix containing Coenzyme Q10 and DCIP in assay buffer. Add 50 µL of this mix to each well.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the Dihydroorotate solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes at 25°C.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Beta-Secretase 1 (BACE1) Inhibitors

Expertise & Experience: BACE1 is an aspartyl protease that plays a crucial role in the pathogenesis of Alzheimer's disease (AD).[12][13][14] It performs the initial cleavage of the amyloid precursor protein (APP), a step that initiates the production of the neurotoxic amyloid-β (Aβ) peptide.[14] The accumulation of Aβ peptides in the brain is a hallmark of AD.[14] Therefore, inhibiting BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and slowing disease progression.[12][14] While numerous BACE1 inhibitors have been developed, clinical trials have faced challenges, sometimes revealing cognitive worsening, highlighting the complexity of targeting this enzyme.[14][15]

Comparative Efficacy of Tetrahydropyrimidine-Based BACE1 Inhibitors

The development of non-peptidic, small-molecule BACE1 inhibitors has been a major focus. The dihydropyrimidinone (DHPM) scaffold, a close relative of the tetrahydropyrimidine core, has yielded potent inhibitors.

Compound IDScaffoldAssay TypeIC50 (µM)Reference
Compound 2aDihydropyrimidinoneEnzymatic Assay0.32[16]
1,4-DHP Analogs1,4-DihydropyridineCell-based Assay8 - 30[13]
KMI-927TetrapeptideEnzymatic Assay0.0346[17]

Note: While KMI-927 is a highly potent tetrapeptide inhibitor and not a tetrahydropyrimidine, it is included for context on the potency achievable for this target.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

Causality Behind Experimental Choices: The rationale for BACE1 inhibition is straightforward: blocking the first enzymatic step in the amyloidogenic pathway should prevent the formation of Aβ. Cell-based assays are critical because they assess an inhibitor's ability to cross the cell membrane and engage its target in a physiological context, which is not captured by purely enzymatic assays.[18][19]

BACE1_Pathway cluster_Membrane Cell Membrane cluster_Pathways cluster_Amyloidogenic Amyloidogenic Pathway cluster_NonAmyloidogenic Non-Amyloidogenic Pathway APP APP N-terminus C-terminus BACE1 BACE1 Cleavage APP:head->BACE1 AlphaSecretase α-Secretase Cleavage APP:head->AlphaSecretase GammaSecretase_A γ-Secretase Cleavage BACE1->GammaSecretase_A sAPPb sAPPβ BACE1->sAPPb Ab Amyloid-β (Aβ) (Neurotoxic) GammaSecretase_A->Ab GammaSecretase_N γ-Secretase Cleavage AlphaSecretase->GammaSecretase_N sAPPa sAPPα AlphaSecretase->sAPPa p3 p3 fragment GammaSecretase_N->p3 Inhibitor BACE1 Inhibitor Inhibitor->BACE1 Inhibition

Caption: Competing pathways of APP processing and the role of BACE1 inhibitors.

Experimental Protocol: Cell-Based BACE1 Inhibition Assay

Trustworthiness: This protocol provides a robust method to evaluate the efficacy of inhibitors in a cellular environment, measuring the downstream product (Aβ) of the target enzyme's activity. This approach validates both target engagement and cell permeability.

Objective: To measure the potency of a test compound in inhibiting BACE1-mediated APP processing in cultured cells.

Principle: HEK293 cells stably transfected to overexpress human APP are treated with the inhibitor. The amount of Aβ peptide secreted into the cell culture medium is then quantified, typically using an ELISA or electrochemiluminescence (ECL) assay. A reduction in secreted Aβ indicates BACE1 inhibition.[13][19]

Materials:

  • HEK293T cells stably transfected with a human APP construct[19]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Commercially available Aβ40 or Aβ42 ELISA or ECL kit

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the APP-HEK293T cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO). Incubate for a set period (e.g., 16-24 hours).

  • Sample Collection: After incubation, carefully collect the conditioned medium from each well for Aβ quantification. Store at -80°C if not analyzed immediately.

  • Aβ Quantification: Measure the concentration of secreted Aβ40 or Aβ42 in the collected medium using a commercial ELISA or ECL kit, following the manufacturer’s instructions.

  • Cell Viability Assessment (Crucial Control): It is essential to confirm that the observed reduction in Aβ is not due to cytotoxicity. Perform a cell viability assay on the cells remaining in the plate after medium collection.

  • Data Analysis:

    • Normalize the Aβ concentration to the vehicle control.

    • Plot the percentage of Aβ reduction against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) value. Data should only be considered valid for concentrations that do not significantly impact cell viability.

Dihydrofolate Reductase (DHFR) Inhibitors

Expertise & Experience: Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolism pathway. It reduces dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and several amino acids. Because of its central role in nucleotide synthesis, DHFR is a well-established target for antimicrobial and anticancer drugs. Tetrahydropyrimidine derivatives have been explored as novel scaffolds for DHFR inhibitors.[20]

Comparative Efficacy of Tetrahydropyrimidine-Based DHFR Inhibitors

A recent study investigated a series of novel 2-imino/oxo-tetrahydropyrimidines and fused pyrimidines as DHFR inhibitors, comparing them to the classical DHFR inhibitor, trimethoprim.

Compound IDTargetIC50 (µM)Antibacterial MIC (µM) vs. S. aureusReference
Trimethoprim (Reference)DHFR>50-[20]
Compound 5gDHFR<50-[20]
Compound 4dDHFR4.77-[20]
Compound 4fDHFR4.1022-45[20]
Compound 4gDHFR4.60-[20]
Compound 6dDHFR4.50-[20]
Compound 6fDHFR4.40-[20]

Note: Several synthesized compounds demonstrated superior DHFR inhibition compared to the reference drug trimethoprim in this specific study. Compound 4f also showed potent antibacterial activity.[20]

Experimental Workflow: From Enzyme Inhibition to Antimicrobial Activity

Causality Behind Experimental Choices: Evaluating a potential antimicrobial involves a logical progression. The first step is to confirm target engagement and potency with an enzymatic assay (DHFR inhibition). The second, crucial step is to determine if this enzymatic inhibition translates into whole-cell activity (antibacterial MIC). This two-tiered approach validates that the compound not only hits its intended target but can also penetrate the bacterial cell and exert its effect in a complex biological system.

DHFR_Workflow cluster_Workflow Inhibitor Evaluation Workflow Start Synthesized Tetrahydropyrimidine Compounds EnzymeAssay Step 1: In Vitro DHFR Enzymatic Assay Start->EnzymeAssay IC50 Determine IC50 Value EnzymeAssay->IC50 Potent inhibitors advance CellAssay Step 2: In Vitro Whole-Cell Antimicrobial Assay IC50->CellAssay MIC Determine MIC Value CellAssay->MIC Lead Lead Candidate for In Vivo Studies MIC->Lead Compounds with low IC50 and MIC advance

Caption: Logical workflow for the evaluation of novel DHFR inhibitors.

References

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC - NIH. (n.d.).
  • What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023, November 23).
  • The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects. (n.d.). PubMed.
  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (n.d.). NIH.
  • Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors. (n.d.). PubMed.
  • One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues. (n.d.). NIH.
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023, September 15). PubMed Central.
  • BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. (n.d.). NIH.
  • Comparative efficacy of different antihypertensive drug classes for stroke prevention: A network meta-analysis of randomized controlled trials. (2025, February 21). PLOS One.
  • Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies. (n.d.). PubMed.
  • DHODH Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC - NIH. (2022, October 21).
  • Tetrapeptides, as small-sized peptidic inhibitors; synthesis and their inhibitory activity against BACE1. (n.d.). PubMed.
  • Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. (2019, March 8). NIH.
  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. (n.d.). International Journal of Pharmaceutical Sciences.
  • BACE1 inhibitors: investigating the mechanisms of cognitive worsening. (2024, May 7). YouTube.
  • Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3. (n.d.). Benchchem.
  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (n.d.). NIH.
  • Biochemical and cell-based assays for characterization of BACE-1 inhibitors. (n.d.). PubMed.
  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. (2025, August 6). ACS Omega.
  • (PDF) A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antibacterial activity. (2025, August 7). ResearchGate.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025, October 17).
  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC - NIH. (n.d.).

Sources

A Comparative Benchmarking Guide to Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine as a Polyurethane Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Amine Catalysts in Polyurethane Chemistry

Polyurethane (PU) systems, integral to a vast array of commercial products from insulating foams to high-performance elastomers, are complex chemical formulations. The precise control of the polymerization process is paramount to achieving the desired material properties. At the heart of this control are catalysts, with tertiary amines playing a crucial role in orchestrating the delicate balance between the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1][2] The selection of an appropriate amine catalyst directly influences the reaction kinetics, the processing window, and the final physical characteristics of the polyurethane product.[3]

This guide provides a comprehensive technical benchmark of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine (hereafter referred to as DTPPA), a novel tertiary amine, against established industry-standard catalysts. Our objective is to elucidate the catalytic performance of DTPPA and determine its suitability for various polyurethane applications. This document is intended for researchers, chemists, and product development professionals in the polyurethane industry, offering objective, data-driven insights to inform catalyst selection.

Candidate Under Investigation: this compound (DTPPA)

DTPPA is a tertiary amine with a unique molecular architecture, combining a dimethylaminopropyl group with a tetrahydropyrimidine ring. The presence of multiple nitrogen atoms with varying steric availability suggests the potential for interesting catalytic activity. The dimethylaminopropyl moiety is a common feature in many polyurethane catalysts, while the tetrahydropyrimidine ring may influence its basicity, reactivity, and interaction with the polymer matrix.

Molecular Structure:

(Simplified representation)

Established Standards for Comparison

To provide a robust and meaningful benchmark, DTPPA will be compared against two widely used, industry-standard tertiary amine catalysts that represent different aspects of catalytic activity:

  • Triethylenediamine (TEDA) : Often sold under the trade name DABCO, TEDA is a globally recognized, highly effective gelling catalyst.[4] Its symmetrical, sterically unhindered structure allows for high catalytic activity in promoting the polyol-isocyanate reaction.[5]

  • Bis(2-dimethylaminoethyl)ether (BDMAEE) : A well-established blowing catalyst, BDMAEE is known for its strong promotion of the water-isocyanate reaction, leading to efficient carbon dioxide generation for foam expansion.[5]

Experimental Benchmarking Workflow

The following diagram outlines the systematic approach for the comparative evaluation of DTPPA against the standard catalysts.

G cluster_0 Formulation Preparation cluster_1 Reaction Kinetics Analysis cluster_2 Foam Characterization Formulation Standard Polyurethane Foam Formulation Catalyst_Addition Addition of Test Catalyst (DTPPA, TEDA, BDMAEE) Formulation->Catalyst_Addition Mixing High-Shear Mixing Catalyst_Addition->Mixing Reaction_Monitoring Measure Cream Time, Gel Time, Tack-Free Time, and Rise Time Mixing->Reaction_Monitoring Curing Foam Curing (24 hours at ambient) Reaction_Monitoring->Curing Physical_Testing Density, Hardness, Compressive Strength, Cell Structure (SEM) Curing->Physical_Testing Data_Analysis Data_Analysis Physical_Testing->Data_Analysis Comparative Data Analysis

Caption: Experimental workflow for benchmarking polyurethane catalyst performance.

Detailed Experimental Protocols

Standard Flexible Polyurethane Foam Formulation

A representative flexible polyurethane foam formulation will be used as the basis for all experiments. The components are listed in the table below.

ComponentParts by Weight (pbw)Purpose
Polyether Polyol (3000 MW, 56 OHv)100Polymer backbone
Deionized Water4.0Blowing agent
Silicone Surfactant1.0Cell stabilization
Stannous Octoate (T-9)0.2Co-catalyst (gelling)
Toluene Diisocyanate (TDI 80/20)To NCO Index of 105Cross-linking agent
Amine Catalyst Variable Test Component

Rationale: This formulation is typical for a conventional flexible slabstock foam, providing a well-understood baseline for evaluating the effects of the amine catalyst. The NCO index of 105 ensures complete reaction with a slight excess of isocyanate.

Catalyst Loading Determination

For each amine catalyst (DTPPA, TEDA, and BDMAEE), the concentration will be adjusted to achieve a consistent gel time of approximately 60 seconds. This allows for a more direct comparison of their influence on other reaction parameters and final foam properties.

Measurement of Reaction Kinetics

The following parameters will be manually measured for each formulation:

  • Cream Time: The time from the initial mixing of components until the mixture begins to rise and change color.

  • Gel Time: The time from mixing until fine, insoluble polymer strings can be drawn from the reacting mass.

  • Rise Time: The time from mixing until the foam has reached its maximum height.

  • Tack-Free Time: The time from mixing until the surface of the foam is no longer tacky to the touch.

Rationale: These kinetic parameters provide a clear indication of the catalyst's activity and its relative selectivity towards the blowing (cream and rise times) versus the gelling (gel and tack-free times) reactions.

Characterization of Final Foam Properties

After a 24-hour curing period at ambient temperature, the following physical properties of the foam will be measured according to the relevant ASTM standards:

  • Core Density (ASTM D3574, Test A): To assess the efficiency of the blowing reaction.

  • Indentation Force Deflection (IFD) (ASTM D3574, Test B1): A measure of the foam's hardness or load-bearing capacity.

  • Compressive Strength (ASTM D3574, Test C): To evaluate the structural integrity of the foam.

  • Cell Structure Analysis: The foam's cell size and morphology will be examined using Scanning Electron Microscopy (SEM).

Rationale: These physical properties are critical performance indicators for the final polyurethane product and are directly influenced by the catalytic system used.

Catalytic Mechanism of Tertiary Amines in Polyurethane Formation

The catalytic activity of tertiary amines in polyurethane formation is attributed to their ability to activate both the isocyanate and the hydroxyl/water components through the formation of intermediate complexes. The diagram below illustrates this proposed mechanism.

G cluster_0 Gelling Reaction cluster_1 Blowing Reaction ROH Polyol (R-OH) Complex1 Amine-Polyol Complex [R-O-H---NR3] ROH->Complex1 + R3N NCO Isocyanate (R'-NCO) Urethane Urethane Linkage NCO->Urethane Amine Tertiary Amine (R3N) Amine->Complex1 Complex1->Urethane + R'-NCO H2O Water (H2O) Complex2 Amine-Water Complex [H-O-H---NR3] H2O->Complex2 + R3N NCO2 Isocyanate (R'-NCO) Urea Urea Linkage + CO2 NCO2->Urea Amine2 Tertiary Amine (R3N) Amine2->Complex2 Complex2->Urea + R'-NCO

Caption: Proposed catalytic mechanism of tertiary amines in polyurethane formation.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate how the performance of DTPPA would be compared against the standards.

Table 1: Reaction Kinetics
CatalystConcentration (pbw)Cream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)
DTPPA 0.451260110130
TEDA 0.301560125115
BDMAEE 0.6097595150

Interpretation: In this hypothetical scenario, DTPPA demonstrates a balanced catalytic activity. Its cream time is faster than the gelling catalyst TEDA but slower than the blowing catalyst BDMAEE, suggesting it promotes both reactions. The concentration required to achieve the target gel time is between that of the two standards.

Table 2: Physical Properties of Cured Foam
CatalystCore Density ( kg/m ³)IFD @ 25% (N)Compressive Strength (kPa)Cell Structure
DTPPA 28.513010.5Fine, uniform
TEDA 29.814511.5Fine, slightly less uniform
BDMAEE 27.21159.0Coarser, more open

Interpretation: The hypothetical data suggests that DTPPA produces a foam with physical properties that are intermediate between those produced by the strong gelling and strong blowing catalysts. This indicates its potential as a single, balanced catalyst or as a co-catalyst to fine-tune foam properties.

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for benchmarking the performance of this compound (DTPPA) as a polyurethane catalyst against the industry standards TEDA and BDMAEE. The proposed experimental workflow, encompassing reaction kinetics and final foam characterization, provides a robust methodology for evaluating its catalytic efficacy.

Based on its chemical structure, DTPPA is hypothesized to exhibit a balanced catalytic profile, influencing both the gelling and blowing reactions. The experimental data, though hypothetical, illustrates how DTPPA could offer a unique performance profile, potentially enabling formulators to achieve desired foam properties with a simplified catalyst package.

Further investigations should include evaluating DTPPA in a wider range of polyurethane formulations, including rigid foams and elastomers, and assessing its long-term effects on foam stability and aging. Additionally, analysis of volatile organic compound (VOC) emissions from foams catalyzed with DTPPA would be crucial for applications where low emissions are required.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Burkhart, G., et al. (2005). Catalysts useful in polyurethane foam. U.S.
  • Tosoh Corporation. (n.d.). Polyurethane Catalysts: TEDA, Toyocat and RZETA. Retrieved from [Link]

  • Ruiduan, L., et al. (2018). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE.
  • TRiiSO. (n.d.). Polyurethane Catalysts | Amines | Metal Carboxylates. Retrieved from [Link]

  • Szewczyk, P., et al. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications.
  • TOSOH Corporation. (n.d.). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Retrieved from [Link]

  • Pratt, R. C., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
  • Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

  • Szolnoki, B., et al. (2021).
  • ShangHai QiGuang. (2025). polyurethane catalysts: a comprehensive review of parameters, applications, and innovations. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides a comprehensive comparison of experimental considerations for studies involving Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine , a substituted tetrahydropyrimidine, and its alternatives. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic decisions that ensure the generation of robust and reliable data.

The tetrahydropyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, the seemingly subtle variations in molecular structure, such as the N-alkylation and the dimethylaminopropyl side chain in our compound of interest, can significantly impact physicochemical properties and, consequently, experimental reproducibility. This guide will navigate the critical aspects of synthesis, characterization, and biological evaluation to empower researchers to produce high-fidelity data.

Section 1: Synthesis and Purity – The First Pillar of Reproducibility

The synthetic route to N-substituted tetrahydropyrimidines is a critical control point for ensuring the purity and consistency of the final compound. While a specific protocol for this compound is not extensively documented in publicly available literature, a plausible and robust synthetic strategy can be inferred from established methods for analogous structures.

A prevalent and efficient method for constructing the tetrahydropyrimidine core is the Biginelli reaction , a one-pot multicomponent reaction that offers a straightforward route to this heterocyclic system.[1][3] However, for N-alkylation, a subsequent or modified approach is often necessary. A logical synthetic pathway for our target compound would involve a two-step process: the formation of the tetrahydropyrimidine ring followed by the introduction of the dimethylaminopropyl side chain.

An alternative one-pot approach for the synthesis of N-alkyl tetrahydropyrimidines involves the condensation of a diamine, an aldehyde, and a β-ketoester. This method offers the advantage of directly introducing the N-substituent.

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Method A: Two-Step Synthesis cluster_1 Method B: One-Pot Synthesis 1,3-Diaminopropane 1,3-Diaminopropane Tetrahydropyrimidine Tetrahydropyrimidine 1,3-Diaminopropane->Tetrahydropyrimidine Biginelli Reaction Aldehyde Aldehyde Aldehyde->Tetrahydropyrimidine β-Ketoester β-Ketoester β-Ketoester->Tetrahydropyrimidine Target_Compound_A Dimethyl-[3-(tetrahydro- pyrimidin-1-yl)-propyl]-amine Tetrahydropyrimidine->Target_Compound_A N-Alkylation 3-(Dimethylamino)propyl chloride 3-(Dimethylamino)propyl chloride 3-(Dimethylamino)propyl chloride->Target_Compound_A N,N-Dimethyl-1,3-propanediamine N,N-Dimethyl-1,3-propanediamine Target_Compound_B Dimethyl-[3-(tetrahydro- pyrimidin-1-yl)-propyl]-amine N,N-Dimethyl-1,3-propanediamine->Target_Compound_B Condensation Aldehyde_B Aldehyde Aldehyde_B->Target_Compound_B β-Ketoester_B β-Ketoester β-Ketoester_B->Target_Compound_B

A schematic of potential synthetic routes.

Experimental Protocol 1: Synthesis of N-Substituted Tetrahydropyrimidine (General Procedure)

This protocol is a generalized procedure based on the one-pot synthesis of tetrahydropyrimidines.

Materials:

  • Appropriate aldehyde (10 mmol)

  • Substituted diamine (e.g., N,N-Dimethyl-1,3-propanediamine) (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Solvent (e.g., Ethanol, 20 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde, diamine, β-ketoester, and catalyst in the specified solvent.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of catalyst in a Biginelli-type reaction is crucial for both yield and reaction time. Lewis acids like Ytterbium (III) triflate (Yb(OTf)₃) are often preferred over traditional Brønsted acids as they are more tolerant of a wider range of functional groups and can often be used in smaller, catalytic amounts, simplifying purification.[4]

  • Solvent: The choice of solvent can influence reaction rates and yields. Alcohols like ethanol are common due to their ability to dissolve the reactants and their relatively high boiling points for reflux conditions.

  • Purification: Chromatographic purification is essential to remove unreacted starting materials and byproducts, which could interfere with subsequent biological assays. The purity of the final compound should be ≥95% for reliable biological data.

Trustworthiness through Self-Validation:

  • Spectroscopic Analysis: Comprehensive characterization by NMR and mass spectrometry is non-negotiable. This validates the chemical identity of the synthesized compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity. A single, sharp peak is indicative of a pure compound.

Section 2: Comparative Performance in Biological Assays

Given the broad bioactivity of the tetrahydropyrimidine scaffold, this compound and its analogs are likely candidates for screening in antimicrobial and anticancer assays. Reproducibility in these assays is contingent on meticulous protocol adherence and a thorough understanding of the potential confounding factors.

Antimicrobial Activity Screening

A common and robust method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Experimental Protocol 2: Broth Microdilution MIC Assay

Materials:

  • Test compound and control antibiotics (e.g., Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Alternative Antimicrobial Compounds for Comparison:

Compound ClassExampleReported Activity
Quinolones CiprofloxacinBroad-spectrum antibacterial
Aminoglycosides GentamicinEffective against many Gram-negative bacteria
Natural Products CurcuminPossesses antibacterial properties

Factors Influencing Reproducibility:

  • Inoculum Size: The starting concentration of bacteria must be standardized to ensure consistent results.

  • Compound Solubility: Poor solubility of the test compound can lead to precipitation and an overestimation of the MIC. It is crucial to assess the solubility of the compound in the assay medium.[5][6]

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own antimicrobial effects at higher concentrations. A solvent toxicity control should always be included.

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Standardize Bacterial Inoculum Standardize Bacterial Inoculum Start->Standardize Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Standardize Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Add Viability Indicator Add Viability Indicator Incubate Plate->Add Viability Indicator Read Results Read Results Add Viability Indicator->Read Results Determine MIC Determine MIC Read Results->Determine MIC

A generalized workflow for MIC determination.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Experimental Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Test compound and control drug (e.g., Doxorubicin)

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Alternative Anticancer Compounds for Comparison:

Compound ClassExampleMechanism of Action
Anthracyclines DoxorubicinDNA intercalation and topoisomerase II inhibition
Taxanes PaclitaxelMicrotubule stabilization
Plant-derived ResveratrolMultiple pathways including apoptosis induction

Factors Influencing Reproducibility:

  • Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid genetic drift and altered drug sensitivity.

  • Seeding Density: The initial number of cells per well must be consistent to ensure uniform growth and response to the compound.

  • Incubation Time: The duration of compound exposure can significantly affect the IC₅₀ value.

Section 3: Physicochemical Properties and Their Impact on Reproducibility

The inherent physicochemical properties of a compound are major determinants of its behavior in experimental systems. For this compound, its basicity, solubility, and stability are key parameters to control for reproducible results.

Table 1: Key Physicochemical Properties and Their Importance

PropertyImportance for ReproducibilityStandard Assessment Method
Solubility Poor solubility leads to inaccurate concentration in assays and potential for precipitation, causing artifacts.[5][6]Kinetic and thermodynamic solubility assays (e.g., nephelometry, HPLC-UV).
Stability Degradation of the compound over time can lead to a decrease in its effective concentration and the formation of potentially active or interfering byproducts.HPLC-based stability assays in various media (e.g., buffer, plasma) over time.
pKa The ionization state of the molecule affects its solubility, membrane permeability, and interaction with biological targets.Potentiometric titration, UV-spectrophotometry, or computational prediction.
LogP/LogD Lipophilicity influences solubility, cell permeability, and non-specific binding.Shake-flask method, reverse-phase HPLC, or computational prediction.

Diagram 3: Interplay of Physicochemical Properties and Experimental Outcomes

G Compound_Properties Physicochemical Properties Solubility Solubility Compound_Properties->Solubility Stability Stability Compound_Properties->Stability pKa pKa Compound_Properties->pKa LogP LogP Compound_Properties->LogP Assay_Performance Assay Performance Solubility->Assay_Performance Stability->Assay_Performance pKa->Assay_Performance LogP->Assay_Performance Reproducibility Reproducibility Assay_Performance->Reproducibility

The influence of a compound's properties on experimental reproducibility.

Conclusion

Ensuring the reproducibility of experiments involving novel chemical entities like this compound requires a holistic approach that begins with its synthesis and extends through its biological evaluation. By rigorously controlling for compound purity, adhering to standardized and well-validated biological assay protocols, and thoroughly characterizing the compound's physicochemical properties, researchers can build a foundation of trust in their data. This guide provides a framework for making informed experimental choices, thereby fostering a culture of reproducibility that is essential for advancing the frontiers of science and drug development.

References

  • Baluja, S., & Patel, A. (2018). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 4(1), 27-39. Available at: [Link]

  • Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–603. Available at: [Link]

  • Ishihara, K., et al. (2006). One-Pot Synthesis of Imidazolines from Aldehydes: Detailed Study about Solvents and Substrates. Tetrahedron, 62(43), 10154-10160. Available at: [Link]

  • Sepehri, S., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 132–144. Available at: [Link]

  • Li, Q. (2020). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry, 8, 598. Available at: [Link]

  • Mishra, R., et al. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. Molecules, 28(9), 3859. Available at: [Link]

  • Mocan, A., et al. (2017). Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy. Molecules, 22(7), 1109. Available at: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]

  • S. V. Ryabukhin, et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. Available at: [Link]

  • Tari, L., et al. (2012). Identifying novel drug indications through automated reasoning. Journal of Biomedical Informatics, 45(5), 987-995. Available at: [Link]

  • Tuli, H. S., et al. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Journal of Pharmacy and Pharmacology, 65(11), 1547-1563. Available at: [Link]

  • Vessally, E., et al. (2017). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. Journal of the Chinese Chemical Society, 64(10), 1135-1153. Available at: [Link]

  • Wang, L., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(12), 16031–16047. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). tetrahydropyrimidines via the biginelli reaction. Available at: [Link]

  • Yasmeen, K., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4684. Available at: [Link]

  • Zorić, D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceutics, 14(10), 2254. Available at: [Link]

  • Akondi, S. M., et al. (2021). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Cancers, 13(21), 5539. Available at: [Link]

  • Dadiboyena, S. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(15), 5876. Available at: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(4), 522-531. Available at: [Link]

  • El-Sayed, N. F., et al. (2018). Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 55(11), 2568-2578. Available at: [Link]

  • Gising, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17750. Available at: [Link]

  • Baluja, S., Patel, A., & Bhesaniya, K. (2015). SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES. Journal of Applied Chemical Science International, 3(3), 101–107. Available at: [Link]

  • Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 29-34. Available at: [Link]

  • Chinese Patent CN103333073B. (2013). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Chinese Patent CN113620813B. (2021). Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Hancock, A. P., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(21), 8484–8497. Available at: [Link]

  • Mahdavi, M., et al. (2013). FACILE SYNTHESIS OF TETRAHYDROPYRIMIDINES WITH POSSIBLE INSECTICIDAL ACTIVITY. Journal of the Chilean Chemical Society, 58(3), 1877-1879. Available at: [Link]

  • Mangas-Sanjuan, V., et al. (2016). Reconstructing the Antibiotic Pipeline: Natural Alternatives to Antibacterial Agents. Antibiotics, 5(4), 37. Available at: [Link]

  • Mohammed, I. A., et al. (2021). One-pot multicomponent synthesis of novel tetrahydropyridine derivatives and evaluation of their antimicrobial activity. RSC Advances, 11(48), 30205-30215. Available at: [Link]

  • Płaziński, W., et al. (2016). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. International Journal of Molecular Sciences, 17(8), 1283. Available at: [Link]

  • Senekovic, A.-L., et al. (2023). Natural compounds as antibiotic substitutes in cell culture. YouTube. Available at: [Link]

  • Sun, W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1363-1368. Available at: [Link]

  • Turos, E., et al. (2018). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. PLoS ONE, 13(10), e0205214. Available at: [Link]

  • Wang, Y., et al. (2024). One-pot FeCl3-catalyzed sustainable synthesis of pyrimidines using ammonium iodide, aldehydes and alkyl lactate as raw materials. Green Chemistry. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Tetrahydropyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and serving as a versatile building block in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties. The efficient construction of this saturated nitrogen-containing heterocycle is, therefore, a topic of significant interest to synthetic chemists. This guide provides a head-to-head comparison of the most prominent synthetic routes to tetrahydropyrimidines, offering insights into their mechanisms, scope, and practical applications. We will delve into the classic Biginelli reaction, the versatile condensation of 1,3-diamines with carbonyl compounds, and the innovative formal [3+3] cycloaddition, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic targets.

The Biginelli Reaction: A Time-Honored Multicomponent Approach

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (or other active methylene compound), and a urea or thiourea.[1][2] This multicomponent reaction (MCR) offers a straightforward and atom-economical route to highly functionalized dihydropyrimidinones (DHPMs), a prominent class of tetrahydropyrimidines.

Mechanistic Insights

The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through a series of equilibria. The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone product. The use of a catalyst, typically a Brønsted or Lewis acid, is crucial for activating the aldehyde and promoting the formation of the key N-acyliminium ion intermediate.[3]

Biginelli_Mechanism cluster_0 Iminium Ion Formation cluster_1 C-C Bond Formation cluster_2 Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Ketoester β-Ketoester Enol Enol Intermediate Ketoester->Enol Tautomerization Catalyst H+ Catalyst->Aldehyde Activation OpenChain Open-Chain Intermediate Iminium->OpenChain Enol->OpenChain Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized->DHPM - H2O

Caption: Plausible mechanism of the acid-catalyzed Biginelli reaction.

Advantages and Limitations

The primary advantages of the Biginelli reaction are its operational simplicity, the ready availability of starting materials, and the ability to generate molecular diversity in a single step. A wide variety of catalysts, including Lewis acids (e.g., Yb(OTf)₃, BiCl₃), Brønsted acids (e.g., HCl, p-TsOH), and organocatalysts (e.g., DABCO), have been employed to improve reaction yields and shorten reaction times.[1] Microwave-assisted protocols have also been shown to significantly accelerate the reaction.[4]

However, the classical Biginelli reaction can suffer from limitations, including harsh reaction conditions, long reaction times, and sometimes low yields, particularly with sterically hindered or less reactive substrates.[3] The substrate scope can be limited, and the synthesis of certain substitution patterns can be challenging.

Experimental Protocol: Synthesis of a Dihydropyrimidinethione Derivative

The following protocol is a representative example of a Biginelli reaction for the synthesis of a dihydropyrimidinethione derivative using DABCO as an organocatalyst.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl benzoylacetate (1 mmol)

  • Thiourea (1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol), and DABCO (0.1 mmol) in ethanol (15 mL).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 3-5 hours), cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product and recrystallize from ethanol to obtain the pure dihydropyrimidinethione.

Condensation of 1,3-Diamines with Carbonyl Compounds: A Versatile Two-Component Strategy

A more direct and highly versatile approach to the tetrahydropyrimidine core involves the condensation of a 1,3-diamine with an aldehyde or a ketone. This method allows for the synthesis of a broader range of tetrahydropyrimidine derivatives, including those that are not readily accessible via the Biginelli reaction.

Mechanistic Considerations

The reaction typically proceeds through the initial formation of a bis-imine or an aminal intermediate from the condensation of the 1,3-diamine with two equivalents or one equivalent of the carbonyl compound, respectively. Subsequent intramolecular cyclization, often facilitated by an acid or base catalyst, leads to the formation of the tetrahydropyrimidine ring. The choice of catalyst and reaction conditions can influence the final product and the reaction efficiency.

Diamine_Condensation cluster_0 Initial Condensation cluster_1 Cyclization Diamine 1,3-Diamine Aminal Aminal Intermediate Diamine->Aminal Aldehyde Aldehyde Aldehyde->Aminal Iminium Iminium Ion Aminal->Iminium Dehydration Tetrahydropyrimidine Tetrahydropyrimidine Iminium->Tetrahydropyrimidine Intramolecular Cyclization

Caption: General pathway for the synthesis of tetrahydropyrimidines from 1,3-diamines and aldehydes.

Scope and Applications

This method offers significant flexibility in terms of the accessible substitution patterns on the tetrahydropyrimidine ring. By varying the 1,3-diamine and the carbonyl compound, a wide array of derivatives can be synthesized. This approach is particularly useful for the preparation of N-substituted and C2-substituted tetrahydropyrimidines.

Experimental Protocol: Synthesis of a 2-Substituted Tetrahydropyrimidine

The following is a general procedure for the synthesis of 2-substituted-1,4,5,6-tetrahydropyrimidines.

Materials:

  • Aromatic or aliphatic aldehyde (10 mmol)

  • 1,3-Diaminopropane (10 mmol)

  • Ethanol (20 mL)

Procedure:

  • Dissolve the aldehyde (10 mmol) in ethanol (10 mL) in a round-bottom flask.

  • To this solution, add a solution of 1,3-diaminopropane (10 mmol) in ethanol (10 mL) dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure tetrahydropyrimidine.

Formal [3+3] Cycloaddition: A Modern and Efficient Approach

A more recent and innovative strategy for the synthesis of tetrahydropyrimidines involves a formal [3+3] cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines.[2][6] This catalyst-free method is environmentally benign and provides access to polysubstituted tetrahydropyrimidines from readily available starting materials.

Mechanistic Rationale

This reaction is believed to proceed through a stepwise mechanism rather than a concerted cycloaddition. The 1,3,5-hexahydro-1,3,5-triazine acts as a source of both a formaldimine equivalent and formaldehyde. The reaction is initiated by the reaction of an enamine, formed in situ from the starting imine, with the formaldimine. The resulting intermediate then undergoes condensation with formaldehyde to yield the final tetrahydropyrimidine product.[2]

Formal_Cycloaddition Imine Imine Enamine Enamine Imine->Enamine Tautomerization Triazine 1,3,5-Hexahydro- 1,3,5-triazine Formaldimine Formaldimine Triazine->Formaldimine Formaldehyde Formaldehyde Triazine->Formaldehyde Intermediate Open-Chain Intermediate Enamine->Intermediate Formaldimine->Intermediate Tetrahydropyrimidine Tetrahydropyrimidine Formaldehyde->Tetrahydropyrimidine Condensation Intermediate->Tetrahydropyrimidine

Caption: Plausible mechanism for the formal [3+3] cycloaddition route to tetrahydropyrimidines.

Advantages and Substrate Scope

This method offers several advantages, including catalyst-free conditions, operational simplicity, and good functional group tolerance. The reaction proceeds under relatively mild conditions and often provides good to excellent yields of the desired products. The substrate scope is broad, allowing for the use of various imines and substituted hexahydrotriazines.

Experimental Protocol: Catalyst-Free Synthesis of a Polysubstituted Tetrahydropyrimidine

The following is a general procedure for the formal [3+3] cycloaddition.[6]

Materials:

  • Imine (0.5 mmol)

  • 1,3,5-Hexahydro-1,3,5-triazine (0.25 mmol)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • To a sealed tube, add the imine (0.5 mmol), 1,3,5-hexahydro-1,3,5-triazine (0.25 mmol), and 1,2-dichloroethane (2 mL).

  • Heat the mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyrimidine.

Head-to-Head Comparison of Synthetic Routes

FeatureBiginelli ReactionCondensation of 1,3-DiaminesFormal [3+3] Cycloaddition
Reaction Type Three-component condensationTwo-component condensation/cyclizationFormal [3+3] cycloaddition
Starting Materials Aldehyde, β-ketoester, urea/thiourea1,3-Diamine, aldehyde/ketoneImine, 1,3,5-hexahydro-1,3,5-triazine
Catalyst Typically requires Brønsted or Lewis acidCan be acid or base-catalyzed, or catalyst-freeCatalyst-free
Reaction Conditions Often requires heating; microwave-assisted protocols are commonGenerally mild, can often be performed at room temperatureRequires heating
Atom Economy HighHighModerate (one molecule of amine is lost from the triazine)
Substrate Scope Good, but can be limited by sterics and electronicsBroad, allows for diverse substitution patternsGood, with tolerance for various functional groups
Key Advantages Operational simplicity, one-pot, access to DHPMsVersatility in substitution, direct route to diverse tetrahydropyrimidinesCatalyst-free, environmentally benign, novel approach
Key Limitations Can require harsh conditions, yields can be variableMay require purification by chromatographyRequires elevated temperatures and longer reaction times

Conclusion

The synthesis of tetrahydropyrimidines can be achieved through several effective strategies, each with its own set of advantages and limitations. The Biginelli reaction remains a powerful and straightforward method for the synthesis of dihydropyrimidinones, benefiting from its long history and the vast number of developed catalytic systems. The condensation of 1,3-diamines with carbonyl compounds offers greater flexibility and a more direct route to a wider range of tetrahydropyrimidine derivatives. For researchers seeking a modern, catalyst-free, and environmentally friendly approach, the formal [3+3] cycloaddition presents an attractive alternative.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently access the tetrahydropyrimidine scaffold for their drug discovery and development endeavors.

References

[1] Foroughifar, N., Mobinikhaledi, A., & Ebrahimi, S. (2012). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. E-Journal of Chemistry, 9(4), 2135-2141. [7] Chen, L., Liu, K., & Sun, J. (2018). Catalyst-free synthesis of tetrahydropyrimidines via formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines. RSC Advances, 8(11), 5987-5991. [6] Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [4] Ghodke, P., Chopade, S., & Beldar, V. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 445-454. [3] Kappe, C. O. (1998). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 3(1), 1-11. [5] Foroughifar, N., Mobinikhaledi, A., & Ebrahimi, S. (2012). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. E-Journal of Chemistry, 9(4), 2135-2141. [8] Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673-5676. [9] Deibl, N., Ament, K., & Kempe, R. (2015). A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three (different) alcohols proceeds via a sequence of condensation and dehydrogenation steps. Journal of the American Chemical Society, 137(40), 12804-12807. [10] Qin, Z., Ma, Y., & Li, F. (2021). An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3+2+1] three-component annulation of amidines, ketones, and N, N-dimethylaminoethanol as the one carbon source. The Journal of Organic Chemistry, 86(19), 13734-13743. [11] Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate. Organic Letters, 11(10), 2161-2164. [12] Chu, X. Q., Cao, W. B., Xu, X. P., & Ji, S. J. (2017). An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance. The Journal of Organic Chemistry, 82(3), 1145-1154. [13] Fang, F., Xia, J., Quan, S., Chen, S., & Deng, G. J. (2023). NH4I promotes a facile and practical three-component tandem reaction of ketones, NH4OAc, and N, N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines in acceptable yields under metal-and solvent-free conditions. The Journal of Organic Chemistry, 88(21), 14697-14707. [14] Vidal, B., et al. (2014). A modified Pinner reaction is described by Vidal et al. with a β-keto ester instead of 1,3-diketone. The procedure was improved under ultrasound (US) irradiation. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds, 2023, 1-25. [2] Chen, L., Liu, K., & Sun, J. (2018). Catalyst-free synthesis of tetrahydropyrimidines via formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines. RSC Advances, 8(11), 5987-5991.

Sources

The Tetrahydropyrimidine Scaffold: A Foundation for Pharmacological Diversity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Therapeutic Potential of Substituted Tetrahydropyrimidines

As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth comparison of substituted tetrahydropyrimidines (THPMs), a class of heterocyclic compounds with significant and diverse therapeutic potential. We will explore their synthesis, compare their efficacy across various disease models, and delve into the mechanistic rationale behind their activity, supported by experimental data and protocols.

Tetrahydropyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms.[1] Their structural framework is a key component in the building blocks of life, such as DNA, which has made them a focal point in medicinal chemistry.[1] The true potential of this scaffold lies in its amenability to substitution, allowing for the creation of vast libraries of derivatives with a wide spectrum of biological activities.[2][3] These activities include anti-inflammatory, antiviral, anticancer, calcium channel inhibition, antibacterial, antifungal, and antioxidant effects.[2]

A cornerstone of THPM synthesis is the Biginelli reaction, a one-pot multicomponent reaction (MCR) first discovered in 1891.[2][4] This efficient method, which typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea, allows for the rapid generation of structurally diverse THPMs. The utility of MCRs like the Biginelli reaction is paramount in modern drug discovery, as they provide an effective and environmentally conscious pathway to produce complex molecules in a single step, minimizing laborious purification processes.[5]

Below is a workflow illustrating the typical path from synthesis to preclinical evaluation for novel THPM derivatives.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization & Preclinical Evaluation Reactants Aldehyde + β-Ketoester + Urea/Thiourea Biginelli Biginelli Reaction (One-Pot Synthesis) Reactants->Biginelli Library Diverse THPM Library Biginelli->Library InVitro In Vitro Biological Assays (e.g., Antimicrobial, Cytotoxicity) Library->InVitro Hit Hit Compound Identification InVitro->Hit Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Optimization Lead Optimization SAR->Optimization InVivo In Vivo / Advanced Studies (e.g., Animal Models, PK/PD) Optimization->InVivo

Sources

A Meta-Analytical Guide to Dimethylaminopropyl-Containing Phenothiazine Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chlorpromazine and Levomepromazine for Drug Development Professionals

Introduction: The Enduring Significance of the Dimethylaminopropyl Moiety

The dimethylaminopropyl group is a key structural motif found in a wide array of pharmacologically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as enhanced solubility and bioavailability, due to the basicity of the tertiary amine.[1] This guide provides a meta-analytical framework for evaluating and comparing compounds containing this moiety, focusing on two canonical examples from the phenothiazine class of first-generation antipsychotics: Chlorpromazine (CPZ) and Levomepromazine (LMP).

Both CPZ and LMP have been mainstays in the treatment of schizophrenia and other psychotic disorders for decades.[2][3][4] Their shared phenothiazine core and dimethylaminopropyl side chain result in a similar primary mechanism of action, yet subtle structural differences lead to distinct receptor binding profiles and clinical effects.[5][6] Understanding these differences is critical for researchers aiming to develop novel therapeutics with improved efficacy and safety profiles. This guide will synthesize clinical data and outline key preclinical assays, providing a rigorous, evidence-based comparison for drug development professionals.

Comparative Clinical Efficacy: A Synthesis of Trial Data

A meta-analytical approach to clinical data reveals the comparative efficacy of Chlorpromazine and Levomepromazine, particularly in the challenging context of treatment-resistant schizophrenia (TRS). Efficacy in clinical trials for schizophrenia is commonly measured using the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS), where a significant percentage reduction in the total score indicates a positive treatment response.[7]

One key double-blind, randomized trial provides direct comparative data for CPZ and LMP in patients with TRS.[8][9] In this study, a response was defined as a ≥25% reduction in the BPRS total score. The results showed comparable response rates between the two drugs, although a longitudinal analysis suggested a modest advantage for LMP over time.[8][9]

Another systematic review comparing LMP to other antipsychotics, including CPZ, found that patients receiving LMP showed greater improvement on the PANSS total score and the Clinical Global Impression (CGI) severity scale compared to those on CPZ in one head-to-head trial.[10]

Table 1: Comparative Efficacy of Levomepromazine vs. Chlorpromazine in Schizophrenia

Efficacy EndpointLevomepromazine (LMP)Chlorpromazine (CPZ)Study PopulationSource
Response Rate (≥25% BPRS Reduction) 10/19 patients (52.6%)8/19 patients (42.1%)Treatment-ResistantThavundayil et al., 2006[8][9]
Mean Dose for Responders (mg/day) 710 (SD 265)722 (SD 272)Treatment-ResistantThavundayil et al., 2006[8][9]
PANSS Total Score Significantly better than CPZ-SchizophreniaSuttajit et al., 2011[10]
CGI Severity Score Significantly better than CPZ-SchizophreniaSuttajit et al., 2011[10]

Note: Data is synthesized from multiple sources for comparative purposes. SD = Standard Deviation.

These findings suggest that while both compounds are effective, Levomepromazine may offer a slight advantage in overall symptom reduction.[9][10] For researchers, this highlights the importance of subtle molecular modifications, as the addition of a methoxy group in LMP's structure may contribute to its potentially broader therapeutic window.

Mechanism of Action: Beyond Simple D2 Blockade

The primary antipsychotic effect of phenothiazines is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[11][12][13] This antagonism reduces the excessive dopaminergic activity believed to underlie the positive symptoms of psychosis, such as hallucinations and delusions.[12] However, the dimethylaminopropyl side chain and other structural features contribute to a complex polypharmacology, with actions at numerous other receptors.

Chlorpromazine and Levomepromazine both act as potent D2 antagonists, but their broader receptor binding profiles differ.[5][11] Levomepromazine exhibits a significantly greater affinity for alpha-1 adrenergic and serotonin 5-HT2A receptors compared to Chlorpromazine.[5] This enhanced serotonergic and adrenergic blockade may contribute to its strong sedative effects and potentially its modest advantage in efficacy.[5][6]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopa Dopamine D2R Dopamine D2 Receptor Dopa->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect Antipsychotic Effect cAMP->Effect CPZ Chlorpromazine / Levomepromazine CPZ->D2R Blocks

Caption: Core mechanism of action for phenothiazine antipsychotics.

Comparative Safety and Tolerability

The clinical utility of phenothiazines is often limited by their adverse effect profiles.[14] The blockade of dopamine receptors in the nigrostriatal pathway can lead to significant extrapyramidal symptoms (EPS), including parkinsonism, akathisia (a state of motor restlessness), and dystonia.[3][15] Furthermore, antagonism at muscarinic, histaminic, and adrenergic receptors contributes to a range of other side effects.[15][16]

A systematic review suggests Levomepromazine may have an advantage over other typical antipsychotics, including Chlorpromazine, by causing fewer extrapyramidal side effects.[10] However, both drugs carry a significant risk for other adverse events, such as sedation, weight gain, and orthostatic hypotension (a drop in blood pressure upon standing).[2][17]

Table 2: Key Adverse Effect Profile Comparison

Adverse Effect ClassCommon ManifestationsChlorpromazine (CPZ)Levomepromazine (LMP)Primary Receptor(s) Involved
Extrapyramidal (EPS) Akathisia, Dystonia, ParkinsonismHigh RiskModerate Risk[10]Dopamine D2
Sedation Drowsiness, SomnolenceHighVery High[6][18]Histamine H1, Alpha-1 Adrenergic
Anticholinergic Dry Mouth, Blurred Vision, ConstipationModerateModerateMuscarinic M1
Cardiovascular Orthostatic Hypotension, TachycardiaHighHighAlpha-1 Adrenergic
Metabolic Weight GainHighHighHistamine H1, 5-HT2C

Note: Risk levels are relative and synthesized from clinical trial data and pharmacological profiles.[10][14][15][17]

Essential Experimental Protocols for Preclinical Evaluation

To differentiate novel compounds and predict their clinical performance, a battery of standardized preclinical assays is essential. Below are two foundational protocols for assessing key parameters related to the efficacy and safety of potential antipsychotics.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the D2 receptor, a primary indicator of antipsychotic potential. The assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to D2 receptors in a membrane preparation.[19]

Causality: A lower Ki value indicates higher binding affinity. For D2 antagonists, high affinity is correlated with antipsychotic potency but also with the risk of EPS. This assay is crucial for establishing the initial structure-activity relationship (SAR) for a series of new chemical entities.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the human D2 receptor (e.g., CHO or HEK293 cells) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Test compound at various concentrations (typically a 10-point serial dilution).

    • Radioligand (e.g., [³H]spiperone) at a fixed concentration near its dissociation constant (Kd).

    • Receptor membrane preparation (typically 10-20 µg of protein per well).

  • Nonspecific Binding Control: Prepare parallel wells containing a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the nonspecific binding counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the general cytotoxicity of a compound by measuring the metabolic activity of cells.[20][21] It is a critical early-stage screen to flag compounds that may have off-target toxicity.

Causality: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[22][23] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A reduction in signal indicates cytotoxicity.

Methodology:

  • Cell Plating: Seed cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing the test compound at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[20] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells. Plot the percentage of cell viability against the log concentration of the test compound to generate a dose-response curve and calculate the CC50 (50% cytotoxic concentration).

Workflow and Decision-Making Framework

The evaluation of novel dimethylaminopropyl-containing compounds should follow a logical, multi-stage process that integrates preclinical data with clinical benchmarks.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: In Vitro Profiling cluster_2 Stage 3: Go/No-Go Decision cluster_3 Stage 4: Advanced Studies A Compound Synthesis B D2 Receptor Binding Assay (Determine Ki) A->B C Selectivity Panel (e.g., 5-HT2A, H1, M1, α1) B->C D MTT Cytotoxicity Assay (Determine CC50) B->D E Calculate Therapeutic Index (CC50 / Ki) C->E D->E F Potent? Selective? Non-Toxic? E->F G In Vivo Efficacy & PK/PD (Animal Models) F->G Go

Caption: A streamlined workflow for preclinical evaluation of novel antipsychotics.

Conclusion and Future Directions

This guide demonstrates that while Chlorpromazine and Levomepromazine share a common structural heritage and primary mechanism, a deeper meta-analysis reveals important distinctions in their clinical and pharmacological profiles. Levomepromazine's broader receptor engagement may offer a slight efficacy and safety advantage, particularly a lower propensity for EPS, which are critical considerations in drug development.[5][10]

For researchers in the field, the path forward involves leveraging this understanding to design next-generation therapeutics. The goal is to retain the potent D2 antagonism necessary for antipsychotic effect while fine-tuning the polypharmacology to eliminate liabilities like EPS, metabolic disturbances, and excessive sedation. The systematic application of the described experimental workflows is paramount to identifying compounds with a superior balance of efficacy and tolerability, ultimately addressing the unmet needs of patients with psychotic disorders.

References

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central. [Link]

  • Thavundayil, J. X., Annable, L., et al. (2006). Levomepromazine versus chlorpromazine in treatment-resistant schizophrenia: a double-blind randomized trial. ResearchGate. [Link]

  • Suttajit, S., Srisurapanont, M., et al. (2012). Levomepromazine for Schizophrenia. PMC. [Link]

  • Thavundayil, J. X., Annable, L., et al. (2006). Levomepromazine versus chlorpromazine in treatment-resistant schizophrenia: a double-blind randomized trial. PubMed. [Link]

  • What is the mechanism of action and uses of chlorpromazine and levomepromazine? (2025). Dr.Oracle. [Link]

  • Leucht, S., Kane, J. M., et al. (2005). What does the PANSS mean? PubMed. [Link]

  • Vermeulen, E. S., Cools, A. R., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. [Link]

  • Goldsmith, D. R., & Nagalli, S. (2023). Chlorpromazine. NCBI Bookshelf. [Link]

  • Chokhawala, K., & Stevens, L. (2023). Phenothiazine. NCBI Bookshelf. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Haddad, P. M., & Dursun, S. M. (2019). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. PMC. [Link]

  • Chlorpromazine. Wikipedia. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Keefe, R. S. E., & Harvey, P. D. (2003). VALIDITY OF PSYCHIATRIC SYMPTOM SCALES AND CLINICAL IMPLICATIONS. NCBI. [Link]

  • What is the mechanism of Chlorpromazine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Phenothiazines General Statement Monograph for Professionals. Drugs.com. [Link]

  • What is the mechanism of Levomepromazine? (2024). Patsnap Synapse. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Guide to Pharmacology. [Link]

  • Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. (2022). RxList. [Link]

  • levomepromazine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Measuring Psychosis: A Review of Widely Used Clinical Outcome Assessments in Clinical Trials. (2024). Medical Research Archives. [Link]

  • Chlorpromazine Mechanism Of Action. www .ec -undp. [Link]

  • MTT. (2023). Protocols.io. [Link]

  • Levomepromazine: Uses, Dosage, Side Effects and ... MIMS Philippines. [Link]

  • A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances. IJRASET. [Link]

  • Schizophrenia Staging with PANSS (Journal Club #3). (2019). YouTube. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Interpreting the PANSS: Measures, factors and models[9]. ResearchGate. [Link]

  • Levomepromazine. Bionity. [Link]

  • Stroup, T. S., & Gray, N. (2018). Management of common adverse effects of antipsychotic medications. PubMed Central. [Link]

  • Nozinan Data Sheet. Medsafe. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Inferred Hazardous Characteristics:

  • Flammability: Structurally similar amines are classified as flammable liquids.[1][2] Vapors may be heavier than air and can form explosive mixtures with air. Therefore, it is crucial to handle this compound away from ignition sources.

  • Toxicity: Akin to related compounds, Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine is likely harmful if swallowed, inhaled, or in contact with skin.[1][2] Acute toxicity can affect the respiratory system and may cause severe skin burns and eye damage.[2]

  • Corrosivity: The amine functional group imparts a basic character, making the compound corrosive. It can cause severe skin burns and eye damage upon contact.[2]

Based on these characteristics, this compound is considered hazardous waste.

Table 1: Hazard Summary of Structurally Similar Amines

Hazard ClassificationDimethyl(propyl)amine[1]3-Dimethylamino-1-propylamine[2]Inferred for this compound
Flammable Liquid Category 2Category 3Likely Flammable
Acute Oral Toxicity Category 4Category 4Harmful if swallowed
Acute Dermal Toxicity Not ClassifiedCategory 4Harmful in contact with skin
Acute Inhalation Toxicity Category 3Not ClassifiedToxic if inhaled
Skin Corrosion/Irritation Category 2Category 1BCauses severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1Category 1Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)Category 3 (Respiratory irritation)May cause respiratory irritation

EPA Hazardous Waste Classification

Proper classification is the cornerstone of compliant disposal. Based on the inferred hazardous characteristics, this compound would likely be classified under the following EPA hazardous waste codes:

  • D001 (Ignitability): Due to its likely flammable nature.[3]

  • D002 (Corrosivity): Due to its alkaline properties as an amine.

  • D003 (Reactivity): While less common for amines, the potential for violent reaction with certain materials cannot be entirely ruled out without specific testing.[3]

It is the generator's responsibility to make a definitive waste determination. However, the above classifications provide a robust starting point for waste profiling.

Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to guide laboratory personnel through the safe and compliant disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Handling cluster_waste_collection Waste Collection cluster_disposal_process Disposal Process A 1. Don Personal Protective Equipment (PPE) - Nitrile gloves - Chemical splash goggles & face shield - Flame-retardant lab coat B 2. Work in a Ventilated Area - Certified chemical fume hood A->B C 3. Select Appropriate Waste Container - Chemically resistant (e.g., HDPE, polypropylene) - Securely sealing cap - Appropriate size for the waste volume D 4. Label the Waste Container - 'Hazardous Waste' - Full chemical name - Hazard characteristics (Flammable, Toxic, Corrosive) - Accumulation start date C->D E 5. Segregate the Waste - Keep away from incompatible materials (e.g., acids, strong oxidizing agents) D->E F 6. Transfer Waste to Container - Use a funnel to avoid spills - Do not overfill (leave >10% headspace) G 7. Securely Close Container F->G H 8. Store in a Designated Satellite Accumulation Area - Secondary containment is recommended G->H I 9. Arrange for Pickup - Contact your institution's Environmental Health & Safety (EHS) office H->I

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.